molecular formula C17H27NO3 B1671202 Embutramide CAS No. 15687-14-6

Embutramide

Número de catálogo: B1671202
Número CAS: 15687-14-6
Peso molecular: 293.4 g/mol
Clave InChI: LMBMDLOSPKIWAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Embutramide is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Depressants substance.
See also: Chloroquine Phosphate;  this compound;  Lidocaine (component of).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-4-17(5-2,13-18-16(20)10-7-11-19)14-8-6-9-15(12-14)21-3/h6,8-9,12,19H,4-5,7,10-11,13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBMDLOSPKIWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)CCCO)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057654
Record name Embutramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-14-6
Record name Embutramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Embutramide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embutramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Embutramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Embutramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMBUTRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4TQG94T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Embutramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embutramide, a potent sedative and euthanizing agent, is synthesized through a concise and efficient three-step pathway. This technical guide provides a comprehensive overview of the synthesis, including the core chemical transformations, key intermediates, and relevant experimental considerations. The synthesis commences with the alkylation of (3-methoxyphenyl)acetonitrile (B41291), followed by the reduction of the nitrile group to a primary amine, and culminates in an amide formation reaction. This document details the synthetic route, presents available data in a structured format, and offers insights into the experimental execution of each step.

Introduction

This compound, chemically known as N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a non-barbiturate hypnotic agent. Due to its potent central nervous system depressant effects, it is primarily utilized in veterinary medicine as a component of euthanasia solutions. A thorough understanding of its synthesis is crucial for researchers involved in the development of related compounds, analytical standards, and for professionals in the pharmaceutical and veterinary sciences. This guide aims to provide a detailed technical overview of the this compound synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound proceeds through a three-step sequence, starting from the readily available (3-methoxyphenyl)acetonitrile. The pathway is illustrated below:

Embutramide_Synthesis A 1. (3-methoxyphenyl)acetonitrile B 2. 2-ethyl-2-(3-methoxyphenyl)butanenitrile (Intermediate 1) A->B Alkylation reagent1 + Bromoethane (B45996) C 3. 2-ethyl-2-(3-methoxyphenyl)butan-1-amine (Intermediate 2) B->C Reduction reagent2 + Sodium Borohydride (B1222165) D 4. This compound C->D Amide Formation reagent3 + gamma-Butyrolactone (B3396035) (GBL)

Figure 1: The three-step synthesis pathway of this compound.

The synthesis involves the following key transformations:

  • Alkylation: The alpha-carbon of (3-methoxyphenyl)acetonitrile is diethylated using bromoethane.

  • Reduction: The nitrile group of the resulting 2-ethyl-2-(3-methoxyphenyl)butanenitrile is reduced to a primary amine.

  • Amide Formation: The primary amine is then acylated with gamma-butyrolactone (GBL) to yield the final product, this compound.

Experimental Protocols and Data

While specific, detailed experimental protocols with quantitative data for the synthesis of this compound are not extensively available in publicly accessible scientific literature, this section outlines the general procedures for each step based on established organic chemistry principles and related reactions.

Step 1: Alkylation of (3-methoxyphenyl)acetonitrile

The first step involves the dialkylation of (3-methoxyphenyl)acetonitrile with bromoethane to form the intermediate 2-ethyl-2-(3-methoxyphenyl)butanenitrile.

General Experimental Protocol:

A strong base, such as sodium amide or sodium hydride, is typically used to deprotonate the benzylic carbon of (3-methoxyphenyl)acetonitrile in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting carbanion is then treated with at least two equivalents of bromoethane. The reaction is typically carried out at a controlled temperature, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature or slightly elevated temperatures to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or an aqueous ammonium (B1175870) chloride solution. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification of the crude product is typically achieved by vacuum distillation or column chromatography.

Data Presentation:

ParameterValue
Starting Material (3-methoxyphenyl)acetonitrile
Reagent Bromoethane
Base Sodium Amide or Sodium Hydride
Solvent Anhydrous THF or DMF
Intermediate 1 2-ethyl-2-(3-methoxyphenyl)butanenitrile
Typical Yield Data not available in searched literature
Purity Data not available in searched literature
Step 2: Reduction of 2-ethyl-2-(3-methoxyphenyl)butanenitrile

The second step is the reduction of the nitrile group in 2-ethyl-2-(3-methoxyphenyl)butanenitrile to a primary amine, yielding 2-ethyl-2-(3-methoxyphenyl)butan-1-amine.

General Experimental Protocol:

The reduction of the nitrile is commonly achieved using a hydride reducing agent. While lithium aluminum hydride (LiAlH₄) is a potent reagent for this transformation, the synthesis description for this compound specifically mentions the use of sodium borohydride (NaBH₄)[1]. The reduction with NaBH₄ is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The nitrile is dissolved in the solvent, and sodium borohydride is added portion-wise at a controlled temperature, often starting at 0 °C and then stirring at room temperature. The reaction progress is monitored by TLC or gas chromatography (GC). After the reaction is complete, the excess borohydride is quenched by the careful addition of an acid (e.g., dilute HCl). The solvent is then removed under reduced pressure, and the residue is worked up by partitioning between an aqueous basic solution and an organic solvent. The organic layer containing the amine product is then dried and concentrated.

Data Presentation:

ParameterValue
Starting Material 2-ethyl-2-(3-methoxyphenyl)butanenitrile
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Intermediate 2 2-ethyl-2-(3-methoxyphenyl)butan-1-amine
Typical Yield Data not available in searched literature
Purity Data not available in searched literature
Step 3: Amide Formation with gamma-Butyrolactone (GBL)

The final step in the synthesis is the reaction of the primary amine, 2-ethyl-2-(3-methoxyphenyl)butan-1-amine, with gamma-butyrolactone to form this compound.

General Experimental Protocol:

The reaction between an amine and a lactone (a cyclic ester) to form an amide is typically achieved by heating the two reactants together, often without a solvent or in a high-boiling point solvent. The reaction mixture of 2-ethyl-2-(3-methoxyphenyl)butan-1-amine and gamma-butyrolactone is heated to an elevated temperature (e.g., 100-150 °C) for several hours. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the crude this compound can be purified by crystallization, vacuum distillation, or column chromatography.

Data Presentation:

ParameterValue
Starting Material 2-ethyl-2-(3-methoxyphenyl)butan-1-amine
Reagent gamma-Butyrolactone (GBL)
Solvent Neat or high-boiling point solvent
Final Product This compound
Typical Yield Data not available in searched literature
Purity Data not available in searched literature

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for a single step in the this compound synthesis, such as the reduction of the nitrile intermediate.

Experimental_Workflow start Start dissolve Dissolve Nitrile Intermediate in Solvent start->dissolve add_reagent Add Sodium Borohydride (Portion-wise at 0°C) dissolve->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction by TLC/GC react->monitor monitor->react Incomplete quench Quench with Dilute Acid monitor->quench Reaction Complete workup Aqueous Workup and Extraction quench->workup purify Purification (Distillation/Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for the reduction step.

Conclusion

The synthesis of this compound is a straightforward three-step process that utilizes fundamental organic reactions. While the overall pathway is well-established, there is a notable lack of detailed, publicly available experimental protocols and quantitative data. This guide provides a framework for researchers and scientists by outlining the general procedures for each synthetic step. For precise and optimized synthesis, further investigation into patented literature or specialized chemical databases may be necessary to obtain specific reaction conditions, yields, and purification methods. The information presented here serves as a foundational resource for professionals in the fields of chemical synthesis and drug development who are interested in this compound and related compounds.

References

The Pharmacokinetics and Pharmacodynamics of Embutramide in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature presents a notable scarcity of comprehensive, controlled pharmacokinetic and pharmacodynamic studies for embutramide in animal models. The majority of existing data is derived from forensic toxicology reports, general veterinary formularies, and post-mortem tissue analyses rather than dedicated in-vivo kinetic and dose-response investigations. This guide synthesizes the available information and provides generalized experimental frameworks for research professionals.

Introduction

This compound is a potent non-barbiturate sedative and hypnotic agent. Developed in 1958, it was initially investigated as a general anesthetic but was found to have a very narrow therapeutic window, making it too dangerous for this purpose.[1] Consequently, its primary application is in veterinary medicine as a component of euthanasia solutions.[1] this compound is structurally related to gamma-hydroxybutyrate (GHB) and exerts its effects through profound central nervous system (CNS) depression, leading to respiratory and cardiac arrest.[1]

It is commonly formulated in combination with other active ingredients to ensure a rapid and humane death. Notable formulations include:

This technical guide provides an in-depth overview of the known pharmacokinetics and pharmacodynamics of this compound in various animal models, details generalized experimental protocols, and visualizes key pathways and workflows.

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound is a potent CNS depressant. Its primary pharmacodynamic effects are sedation, respiratory depression, and cardiotoxicity.[1]

  • Central Nervous System: this compound induces a strong narcotic action, leading to deep anesthesia and unconsciousness.

  • Respiratory System: It concurrently paralyzes the respiratory center in the brainstem, leading to apnea.[3]

  • Cardiovascular System: this compound induces ventricular arrhythmia and circulatory collapse.[1]

Dose-Response Characteristics

Quantitative dose-response data from controlled studies are limited. The available information primarily pertains to lethal doses in the context of euthanasia.

Animal ModelRoute of AdministrationDoseObserved EffectReference
DogIntravenous (IV)50 mg/kgEffective sedation[1]
DogIntravenous (IV)75 mg/kgFatal[1]
DogIntravenous (IV)0.3 mL/kg of T-61® (200 mg/mL this compound)Euthanasia[3]

Pharmacokinetics: ADME Profile

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for this compound in different animal species are not well-documented in publicly available literature.[4] The primary focus of analytical studies has been on post-mortem tissue distribution.

Absorption and Distribution

Following intravenous administration, this compound is rapidly distributed throughout the body. Studies have identified its presence in various tissues.

Animal SpeciesTissues AnalyzedAnalytical MethodReference
Bovine, Canine, Caprine, Feline, Ovine, PorcineBrain, lung, liver, kidney, skeletal muscle, urine, bile, eye fluid, bloodGas Chromatography-Mass Spectrometry (GC-MS)[5]

Forensic investigations in cases of human self-administration have provided some quantitative data on tissue distribution, which may offer insights for animal models.

Biological MatrixThis compound Concentration (in a human case)Reference
Femoral Blood5.06 mg/L[6]
Vitreous Humor2.74 mg/L[6]
Metabolism and Excretion

The metabolism of this compound is not extensively characterized. However, it is understood that xenobiotics undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions in the liver to facilitate excretion.[7] The primary routes of elimination for many drugs in animals are renal (via urine) and hepatic (via bile and feces).[7][8] this compound has been detected in both urine and bile, indicating that both pathways are involved in its excretion.[5]

Experimental Protocols

Given the lack of published, detailed protocols for this compound, this section outlines a generalized framework for conducting a pharmacokinetic study in a canine model, based on standard methodologies.

Animal Model and Dosing
  • Species: Beagle dogs (n=6-8, male and female).

  • Health Status: Healthy, adult animals with weights within a narrow range.

  • Housing: Housed in accordance with IACUC guidelines with ad libitum access to water. Food is typically withheld for 12 hours prior to dosing.

  • Dosing: A single intravenous bolus of this compound (formulated in a suitable vehicle) is administered at a sub-lethal dose (e.g., 25-40 mg/kg) to allow for characterization of the kinetic profile.

Sample Collection
  • Matrix: Whole blood or plasma.

  • Collection: Blood samples (approx. 2-3 mL) are collected from the cephalic or jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Time Points: A typical sampling schedule for an IV study would include a pre-dose sample (0 min) and post-dose samples at 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, and 24 hours.[4]

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its sensitivity and specificity.[4][6]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction would be developed to isolate this compound from the biological matrix.

  • Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability according to regulatory guidelines.

Pharmacokinetic Analysis

The resulting plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters, including:

  • Area Under the Curve (AUC)

  • Elimination Half-life (t½)

  • Volume of Distribution (Vd)

  • Clearance (CL)

Visualizations: Pathways and Workflows

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre Pre-Study cluster_exp Experiment cluster_analysis Analysis protocol Protocol Design & IACUC Approval animals Animal Acclimation & Health Screening protocol->animals dosing IV Administration of this compound animals->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing bioanalysis LC-MS/MS Quantification processing->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

Generalized workflow for a pharmacokinetic study.
Hypothetical Signaling Pathway for this compound-Induced Respiratory Depression

This compound's mechanism for respiratory depression is not fully elucidated but is known to target the brainstem's respiratory centers.[3] This can be conceptualized similarly to opioid-induced respiratory depression, which involves the preBötzinger Complex (preBötC), the primary generator of the inspiratory rhythm.[9][10][11]

G cluster_brainstem Brainstem Respiratory Centers cluster_muscles Respiratory Muscles This compound This compound depression Depression of Neuronal Activity This compound->depression preBotC preBötzinger Complex (preBötC) Neurons motor_neurons Phrenic & Intercostal Motor Neurons preBotC->motor_neurons Rhythmic Inspiratory Drive reduced_drive Reduced Signal to Muscles preBotC->reduced_drive diaphragm Diaphragm & Intercostal Muscles motor_neurons->diaphragm Innervation motor_neurons->reduced_drive depression->preBotC Inhibits apnea Respiratory Arrest (Apnea) reduced_drive->apnea

Hypothetical pathway for respiratory depression.
Generalized Pathway for Drug-Induced Ventricular Arrhythmia

The arrhythmogenic effects of this compound likely stem from interference with cardiac ion channels, disrupting the normal cardiac action potential and leading to chaotic electrical activity.

G cluster_cell Cardiomyocyte This compound This compound disruption Disruption of Ion Flux This compound->disruption ion_channels Cardiac Ion Channels (Na+, K+, Ca2+) action_potential Action Potential ion_channels->action_potential Regulates abnormal_ap Altered Action Potential Duration & Refractory Period action_potential->abnormal_ap disruption->ion_channels Interferes with arrhythmia Ventricular Arrhythmia & Circulatory Collapse abnormal_ap->arrhythmia

Generalized pathway for drug-induced arrhythmia.

Conclusion

The preclinical pharmacokinetic and pharmacodynamic evaluation of this compound in animal models is an area with significant data gaps. While its potent CNS depressant, respiratory, and cardiotoxic effects are well-established qualitatively, there is a lack of robust quantitative data from controlled studies. The information available is sufficient to confirm its efficacy as a euthanasia agent but falls short of a complete pharmacological profile. The generalized protocols and hypothetical pathways presented in this guide offer a foundational framework for researchers aiming to conduct definitive studies on this compound. Further research is necessary to fully characterize its ADME profile and elucidate the precise molecular mechanisms underlying its profound physiological effects.

References

An In-depth Technical Guide to the Chemical Structure and Functional Group Analysis of Embutramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, functional groups, and analytical methodologies for the potent sedative drug, Embutramide. The information presented is intended to support research, development, and analytical activities involving this compound.

Chemical Identity and Structure

This compound, with the systematic IUPAC name N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a sedative drug structurally related to gamma-hydroxybutyrate (GHB).[1] Its chemical formula is C17H27NO3, and it has a molecular weight of approximately 293.4 g/mol .[2][3][4]

Core Chemical Structure

The core structure of this compound is built upon a substituted butanamide backbone. Key features include a quaternary carbon atom bonded to two ethyl groups, a 3-methoxyphenyl (B12655295) group, and an aminobutyl chain that forms the amide linkage.

Caption: Chemical structure of this compound with key functional groups highlighted.

Key Functional Groups

The pharmacological and chemical properties of this compound are dictated by its constituent functional groups:

  • Amide Group (-CONH-): This group is a critical linkage in the molecule and contributes to its polarity and ability to form hydrogen bonds. Amides are generally stable to hydrolysis.

  • Hydroxyl Group (-OH): The terminal hydroxyl group increases the hydrophilicity of the molecule and can act as both a hydrogen bond donor and acceptor.

  • Ether Group (-OCH3): The methoxy (B1213986) group on the phenyl ring is a relatively non-reactive ether linkage that influences the electronic properties of the aromatic system and contributes to the lipophilicity of that portion of the molecule.

  • Aromatic Ring (Phenyl Group): The phenyl ring provides a non-polar, hydrophobic region and is a site for potential metabolic transformations.

  • Alkyl Chains (Ethyl and Butyl moieties): These saturated hydrocarbon chains contribute to the overall lipophilicity of the molecule, which is crucial for its distribution and ability to cross biological membranes.

Quantitative Physicochemical and Analytical Data

A summary of important quantitative data for this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C17H27NO3[3]
Molecular Weight 293.4 g/mol [2][3][4]
HPLC LOD 0.2 mg/L[5]
HPLC LOQ 0.6 mg/L[5]
LC-MS/MS LOD 0.01 mg/L
LC-MS/MS LOQ 0.05 mg/L
Reported Blood Conc. (Case 1) 90 mg/L[5]
Reported Blood Conc. (Case 2) 5.06 mg/L (femoral blood)

LOD: Limit of Detection; LOQ: Limit of Quantitation

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A common pathway involves the alkylation of (3-methoxyphenyl)acetonitrile, followed by reduction and subsequent amide formation.[1]

Embutramide_Synthesis start (3-methoxyphenyl)acetonitrile step1_reagent + Bromoethane (Alkylation) start->step1_reagent intermediate1 2-ethyl-2-(3-methoxyphenyl) butanenitrile step1_reagent->intermediate1 step2_reagent + Sodium Borohydride (Reduction) intermediate1->step2_reagent intermediate2 2-ethyl-2-(3-methoxyphenyl) butan-1-amine step2_reagent->intermediate2 step3_reagent + gamma-Butyrolactone (Amide Formation) intermediate2->step3_reagent end_product This compound step3_reagent->end_product

Caption: A schematic of the synthesis pathway for this compound.

Experimental Protocols for Analysis

The determination of this compound in various matrices, particularly in forensic and toxicological contexts, relies on robust analytical techniques. Detailed methodologies for key experiments are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the identification and quantification of this compound in biological tissues.[6]

Objective: To identify and quantify this compound in tissue samples.

Methodology:

  • Sample Preparation (Homogenization and Extraction):

  • Purification:

    • Purify the extract using gel permeation chromatography with a mobile phase of cyclohexane/CH2Cl2 (85:15).[6]

  • Derivatization (Optional but common):

    • For improved chromatographic performance, this compound can be converted to its trimethylsilyl (B98337) ether derivative.[7][8]

  • GC-MS Analysis:

    • Column: Use a fused silica (B1680970) capillary column, such as a DB-5 (0.25 mm x 15 m, 0.25 µm film thickness).[6]

    • Temperature Program: Program the oven from 215°C to 275°C at a rate of 25°C/min.[6]

    • Ionization: Employ Electron Impact (EI) ionization at 70 eV.[6]

    • Detection (Mass Spectrometry):

      • For identification, acquire full scan mass spectra.

      • For quantification, use Selected Ion Monitoring (SIM) of characteristic ions, such as m/z 135, 190, and 293.[6][9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a sensitive method for the determination of this compound, particularly in blood samples, and requires a smaller sample volume compared to some other methods.[5]

Objective: To quantify this compound in blood samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Use a small sample volume (e.g., 0.1 mL of blood).

    • Add an internal standard (e.g., prazepam).

    • Perform liquid-liquid extraction to isolate the analyte and internal standard.

  • Chromatographic Conditions:

    • Column: Utilize a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.

    • Detection: Monitor the eluent with a photodiode-array (PDA) or UV detector. The maximum UV absorbance for this compound is at 200 nm, though monitoring at 273 nm has also been reported.[5]

    • Retention Times: Under specific conditions, retention times of approximately 10.4 minutes for this compound and 17.0 minutes for prazepam (internal standard) have been reported.[5]

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio relative to the internal standard.

Analytical Workflow Overview

The general workflow for the analysis of this compound in a biological sample involves several key stages from sample receipt to final data reporting.

Analytical_Workflow sample Biological Sample (e.g., Blood, Tissue) extraction Sample Preparation (Homogenization, LLE) sample->extraction purification Extract Purification (e.g., GPC, SPE) extraction->purification analysis Instrumental Analysis (GC-MS or LC-MS/MS) purification->analysis data_acq Data Acquisition (Spectra, Chromatograms) analysis->data_acq data_proc Data Processing (Quantification, Identification) data_acq->data_proc report Final Report data_proc->report

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion

This compound possesses a distinct chemical structure characterized by amide, hydroxyl, ether, and aromatic functional groups. These moieties govern its physicochemical properties and are the basis for its analytical detection. The methodologies of GC-MS and HPLC, among others, provide reliable and sensitive means for the identification and quantification of this compound in complex matrices. The detailed protocols and data presented in this guide serve as a valuable resource for professionals engaged in the study and analysis of this compound.

References

Embutramide as a Potential Gamma-Hydroxybutyrate (GHB) Analog for Neurological Research: A Technical Guide and Future Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Embutramide, a potent sedative and a structural analog of the neurotransmitter gamma-hydroxybutyrate (GHB), presents a compelling yet underexplored subject for neurological research. Despite its established use in veterinary medicine for euthanasia, a comprehensive understanding of its specific interactions with neurological pathways, particularly in the context of GHB and GABA receptor systems, remains elusive. This technical guide synthesizes the current, limited knowledge on this compound, highlighting its chemical properties and known physiological effects. Due to a significant lack of direct experimental data on its receptor binding affinities and downstream signaling cascades, this document serves as a foundational framework to stimulate and guide future research. We provide detailed, generalized experimental protocols for characterizing this compound's pharmacological profile, drawing from established methodologies for GHB and its analogs. Furthermore, we present hypothetical signaling pathways and experimental workflows to visually articulate a potential roadmap for investigation. This guide aims to equip researchers with the necessary background and methodological tools to explore this compound's potential as a novel probe for the GHB and GABAergic systems, ultimately advancing our understanding of these crucial neurological networks.

Introduction

This compound, chemically known as N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a potent sedative drug that shares a structural resemblance to the endogenous neurotransmitter and psychoactive substance, gamma-hydroxybutyrate (GHB)[1]. Developed in 1958 by Hoechst A.G., it was initially investigated as a general anesthetic[1]. However, its very narrow therapeutic window, with a sedative dose dangerously close to a fatal one, precluded its use in human medicine[1]. Consequently, its primary application has been in veterinary medicine as a component of euthanasia solutions[1].

The structural similarity of this compound to GHB suggests that it may interact with the same neurological targets, including specific high-affinity GHB receptors and GABA receptors. GHB itself has a complex pharmacological profile, with roles in narcolepsy treatment, alcohol withdrawal management, and a history of recreational abuse[1]. Understanding the structure-activity relationships of GHB analogs is crucial for developing novel therapeutics and for comprehending the mechanisms of both therapeutic and adverse neurological effects.

Currently, there is a notable absence of published research detailing the specific binding affinities, functional activities, and downstream signaling effects of this compound on neurological receptors. This guide aims to bridge this knowledge gap by providing a comprehensive overview of what is known and, more importantly, by outlining a clear path for future research.

Chemical and Physical Properties

This compound is a derivative of 4-hydroxybutanamide, featuring a bulky N-substituted group that likely influences its pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
IUPAC Name N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide--INVALID-LINK--
Molecular Formula C17H27NO3--INVALID-LINK--
Molecular Weight 293.4 g/mol --INVALID-LINK--
CAS Number 15687-14-6--INVALID-LINK--
Physical Description Information not readily available-

Known Pharmacological Effects and Toxicology

The primary documented effects of this compound are potent sedation and respiratory depression[1]. In veterinary applications, it is formulated with other substances to induce rapid and humane euthanasia. Forensic toxicology reports in cases of human ingestion for suicide or abuse corroborate its profound central nervous system depressant effects[2][3][4][5].

Observed Effects:

  • Sedation: Induces a strong narcotic-like state[1].

  • Respiratory Depression: A primary mechanism of its toxicity, leading to paralysis of the respiratory center[1][6].

  • Cardiotoxicity: Can cause ventricular arrhythmia[1].

The narrow therapeutic index, with a sedative dose of 50 mg/kg and a fatal dose of 75 mg/kg in initial investigations, underscores its potential danger and the need for careful dose-response studies in any research setting[1].

Potential Neurological Mechanisms of Action: A Theoretical Framework

Given its structural analogy to GHB, the neurological effects of this compound are hypothesized to be mediated through one or more of the following pathways:

  • High-Affinity GHB Receptors: Direct agonism or antagonism at these receptors could modulate neuronal activity.

  • GABAB Receptors: GHB is a weak agonist at GABAB receptors, and this compound may share this property, leading to inhibitory effects on neurotransmission.

  • GABAA Receptors: While GHB has low affinity for GABAA receptors, some analogs exhibit modulatory effects.

The following diagram illustrates the known signaling pathways for GHB, which could serve as a model for investigating this compound.

GHB_Signaling_Pathways cluster_ghb GHB/Embutramide cluster_receptors Receptors cluster_downstream Downstream Effects GHB GHB / this compound GHB_R High-Affinity GHB Receptor GHB->GHB_R High Affinity GABAB_R GABAB Receptor GHB->GABAB_R Low Affinity G_Protein G-protein activation (Gi/Go) GHB_R->G_Protein GABAB_R->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC K_Channel K+ Channel Activation G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel Neuronal_Inhibition Neuronal Inhibition AC->Neuronal_Inhibition K_Channel->Neuronal_Inhibition Ca_Channel->Neuronal_Inhibition

Caption: Putative signaling pathways for GHB and potentially this compound.

Quantitative Data for GHB and Analogs (for Comparison)

The following table summarizes key quantitative data for GHB and some of its well-studied analogs. This serves as a benchmark for future studies on this compound.

CompoundTargetAssay TypeAffinity (Ki/IC50)Efficacy (EC50)Source
This compound GHB ReceptorRadioligand BindingData Not Available Data Not Available -
This compound GABAB ReceptorRadioligand BindingData Not Available Data Not Available -
This compound GABAA ReceptorRadioligand BindingData Not Available Data Not Available -
GHBGHB Receptor[3H]NCS-382 BindingIC50: ~1-10 µM-(Wu et al., 2003)
GHBGABAB Receptor[3H]GABA BindingIC50: >100 µM (low affinity)EC50: ~100-300 µM(Lingenhoehl et al., 1999)
BaclofenGABAB Receptor[3H]GABA BindingIC50: ~0.1 µMEC50: ~1-5 µM(Bowery et al., 1980)
NCS-382GHB Receptor[3H]GHB BindingKi: ~0.34 µMAntagonist(Maitre et al., 1990)
UMB86GHB Receptor[3H]NCS-382 BindingIC50: ~5 µMPartial Agonist(Carter et al., 2005)

Proposed Experimental Protocols for Characterizing this compound

The following protocols are generalized methodologies that can be adapted to investigate the neurological effects of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for GHB, GABAB, and GABAA receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., cortex, hippocampus) in ice-cold sucrose (B13894) buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membrane pellets multiple times in an appropriate assay buffer (e.g., Tris-HCl).

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Competitive Radioligand Binding Assay:

    • Incubate the prepared brain membranes with a specific radioligand for the target receptor (e.g., [3H]NCS-382 for GHB receptors, [3H]GABA or [3H]CGP54626 for GABAB receptors, [3H]muscimol for GABAA receptors).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate to allow for binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at GABAB and GABAA receptors.

Methodology (for GABAB Receptors - GTPγS Binding Assay):

  • Membrane Preparation: As described in the binding assay protocol.

  • Assay Procedure:

    • Incubate brain membranes with increasing concentrations of this compound in the presence of GDP and [35S]GTPγS.

    • Agonist binding to the G-protein coupled GABAB receptor will stimulate the binding of [35S]GTPγS.

    • Terminate the reaction and separate bound and free [35S]GTPγS by filtration.

    • Quantify the radioactivity.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

Methodology (for GABAA Receptors - Electrophysiology):

  • Cell Culture and Transfection: Use a cell line (e.g., HEK293, Xenopus oocytes) expressing specific GABAA receptor subtypes.

  • Electrophysiological Recording:

    • Use whole-cell patch-clamp or two-electrode voltage-clamp techniques to measure GABA-evoked currents.

    • Apply GABA at its EC50 concentration to establish a baseline current.

    • Co-apply this compound with GABA to determine if it potentiates or inhibits the GABA-induced current.

    • Apply this compound alone to test for direct agonist activity.

  • Data Analysis:

    • Quantify the changes in current amplitude to determine the modulatory effect of this compound.

In Vivo Behavioral Pharmacology

Objective: To characterize the behavioral effects of this compound in animal models and compare them to those of GHB.

Methodology (Rodent Model):

  • Animals: Use male and female rats or mice.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, subcutaneous) at a range of doses.

  • Behavioral Tests:

    • Locomotor Activity: Measure spontaneous movement in an open field to assess sedative or stimulant effects.

    • Rotarod Test: Assess motor coordination and ataxia.

    • Loss of Righting Reflex: A measure of hypnotic/anesthetic effects.

    • Drug Discrimination: Train animals to discriminate between GHB and saline, then test for generalization to this compound to assess subjective effects.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of different doses of this compound to a vehicle control and to GHB.

Proposed Experimental Workflows

The following diagrams illustrate logical workflows for the comprehensive investigation of this compound's neurological properties.

In_Vitro_Workflow start Start: Characterize this compound binding_assays Receptor Binding Assays (GHB, GABAB, GABAA) start->binding_assays functional_assays Functional Assays (GTPγS, Electrophysiology) start->functional_assays affinity_data Determine Ki values binding_assays->affinity_data activity_data Determine Agonist/Antagonist/ Modulator Profile functional_assays->activity_data pathway_analysis Signaling Pathway Analysis (e.g., cAMP assays) activity_data->pathway_analysis pathway_results Identify Downstream Effects pathway_analysis->pathway_results

Caption: A proposed workflow for in vitro characterization of this compound.

In_Vivo_Workflow start Start: In Vivo Evaluation dose_response Dose-Response Studies (Sedation, Ataxia, etc.) start->dose_response behavioral_char Detailed Behavioral Characterization (Drug Discrimination) dose_response->behavioral_char pk_pd_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling behavioral_char->pk_pd_modeling neurochemical_analysis Neurochemical Analysis (e.g., microdialysis for dopamine, GABA release) behavioral_char->neurochemical_analysis conclusion Correlate In Vitro and In Vivo Data pk_pd_modeling->conclusion neurochemical_analysis->conclusion

Caption: A proposed workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant untapped resource for the study of GHB and GABAergic systems. Its structural similarity to GHB strongly suggests a potential for interaction with key neurological receptors, yet the empirical data to support this is currently absent from the scientific literature. This technical guide has outlined the current state of knowledge and, more critically, provided a comprehensive framework for future research.

The immediate priorities for the scientific community should be to:

  • Determine the in vitro pharmacological profile of this compound: This includes conducting receptor binding and functional assays to quantify its affinity and activity at GHB, GABAB, and GABAA receptors.

  • Characterize its in vivo effects: Systematic behavioral studies in animal models are necessary to understand its sedative, motor, and subjective effects in comparison to GHB.

  • Investigate its mechanism of action: Elucidating the downstream signaling pathways affected by this compound will provide a more complete picture of its neurological impact.

By following the proposed experimental roadmaps, researchers can systematically uncover the neuropharmacological properties of this compound. This knowledge will not only shed light on the structure-activity relationships of GHB analogs but also has the potential to yield a novel and valuable tool for probing the complexities of inhibitory neurotransmission in the central nervous system. The findings from such studies will be invaluable to drug development professionals and the broader neuroscience community.

References

Investigational Studies on the Sedative-Hypnotic Properties of Embutramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited publicly available information on the investigational sedative-hypnotic properties of Embutramide. A comprehensive review of scientific literature reveals a notable scarcity of in-depth, peer-reviewed studies detailing its specific mechanism of action, receptor binding affinities, and controlled behavioral effects. Much of the available data is derived from its historical investigation as a general anesthetic and its current use in veterinary euthanasia. Therefore, this guide includes hypothesized mechanisms and generalized experimental protocols based on its structural relationship to gamma-hydroxybutyrate (GHB) and its classification as a central nervous system (CNS) depressant.

Executive Summary

This compound is a potent sedative-hypnotic agent first developed in 1958 by Hoechst A.G.[1] Initially investigated for use as a general anesthetic in humans, its development for this purpose was halted due to a very narrow therapeutic window, where the dose required for effective sedation was perilously close to a fatal dose.[1] Structurally an analog of GHB, this compound is now primarily utilized in veterinary medicine as a component of the euthanasia solution T-61. This guide provides a detailed overview of the known sedative-hypnotic properties of this compound, its presumed mechanism of action, and outlines potential experimental protocols for its further investigation.

Quantitative Data

The available quantitative data on the sedative-hypnotic effects of this compound is sparse. The most cited data point pertains to its narrow therapeutic index, established during its initial investigation.

ParameterValueSpecies/ModelReference
Effective Sedative Dose50 mg/kgNot Specified[1]
Fatal Dose75 mg/kgNot Specified[1]

Note: The species and specific experimental conditions for the determination of these values are not well-documented in publicly accessible literature.

Postulated Mechanism of Action

While the precise molecular targets of this compound have not been extensively elucidated in published studies, its structural similarity to GHB and its classification as a CNS depressant alongside benzodiazepines and barbiturates strongly suggest an interaction with the GABAergic system.[1]

Hypothesized Signaling Pathway:

The primary hypothesized mechanism for this compound's sedative-hypnotic effects involves the modulation of GABAergic neurotransmission. As a structural analog of GHB, it is plausible that this compound acts as an agonist at GABAB receptors and potentially at specific GHB receptors in the CNS. Activation of these receptors leads to neuronal hyperpolarization and inhibition of neurotransmitter release, resulting in profound CNS depression.

GABASignaling This compound This compound GABAB_R GABAB Receptor This compound->GABAB_R Agonist GHB_R GHB Receptor This compound->GHB_R Potential Agonist G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel K+ Channel G_Protein->K_channel Opens Ca_channel Ca2+ Channel G_Protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization K+ Efflux Ca_channel->Hyperpolarization Reduced Ca2+ Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation

Caption: Hypothesized signaling pathway of this compound's sedative action.

Suggested Experimental Protocols

Due to the lack of published, detailed experimental protocols for investigating the sedative-hypnotic properties of this compound specifically, the following section outlines generalized, yet detailed, methodologies that could be adapted for this purpose by researchers.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to GABAA and GABAB receptors.

Methodology:

  • Membrane Preparation:

    • Harvest whole brains from adult male Sprague-Dawley rats.

    • Homogenize tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction) in Tris-HCl buffer and store at -80°C until use.

  • GABAA Receptor Binding Assay:

    • Incubate prepared brain membranes with varying concentrations of this compound and a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam).

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled GABAA agonist (e.g., GABA).

    • Incubate for 60 minutes at 4°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Measure radioactivity on the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values.

  • GABAB Receptor Binding Assay:

    • Follow a similar procedure to the GABAA assay, but use a radiolabeled GABAB receptor ligand (e.g., [3H]baclofen).

    • Determine non-specific binding in the presence of a non-labeled GABAB agonist (e.g., baclofen).

BindingAssayWorkflow Start Start: Brain Tissue Collection Homogenization Homogenization in Sucrose Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifugation2 Pellet Resuspend P2 Pellet (Membrane Prep) Centrifugation2->Pellet Incubation Incubate Membranes with Radioligand and this compound Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50, Ki) Scintillation->Analysis

Caption: Experimental workflow for in vitro receptor binding assays.

In Vivo Behavioral Assays in Rodents

Objective: To quantify the sedative-hypnotic effects of this compound in a rodent model.

Methodology:

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old).

    • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week of acclimatization before experiments.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80).

    • Administer via intraperitoneal (i.p.) injection at various doses (e.g., 10, 25, 50 mg/kg).

    • A control group should receive the vehicle only.

  • Open Field Test (for locomotor activity and sedation):

    • Place individual mice in the center of a square arena (e.g., 50 x 50 cm) 30 minutes after injection.

    • Record activity for 15 minutes using an automated video-tracking system.

    • Parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters would indicate sedation.

  • Loss of Righting Reflex (for hypnotic effect):

    • Following injection, place each mouse on its back.

    • The time until the mouse is unable to right itself (turn onto all four paws) within 30 seconds is recorded as the onset of hypnosis.

    • The duration of hypnosis is the time from the loss to the spontaneous recovery of the righting reflex.

BehavioralAssayWorkflow Start Start: Animal Acclimatization Grouping Random Assignment to Dose Groups (Vehicle, this compound) Start->Grouping Injection Intraperitoneal Injection Grouping->Injection OpenField Open Field Test (30 min post-injection) Injection->OpenField LORR Loss of Righting Reflex Assay Injection->LORR DataCollection Record Locomotor Activity, Onset and Duration of Hypnosis OpenField->DataCollection LORR->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: Experimental workflow for in vivo behavioral assays.

Conclusion and Future Directions

This compound is undeniably a potent sedative-hypnotic agent. However, a significant knowledge gap exists in the scientific literature regarding its specific molecular mechanisms and a detailed characterization of its behavioral pharmacology. The extreme toxicity and narrow therapeutic window have likely limited its investigation for therapeutic purposes. Future research, conducted under strict ethical and safety protocols, could focus on elucidating its receptor binding profile and its effects on specific neuronal circuits to better understand its profound CNS depressant effects. Such studies would be valuable not only from a toxicological perspective but also for a more complete understanding of sedative-hypnotic pharmacology.

References

Unveiling the Molecular Landscape of Embutramide: Beyond the Primary Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Embutramide is a potent sedative and central nervous system depressant, primarily recognized for its application in veterinary euthanasia solutions. Its principal mechanism of action involves the positive allosteric modulation of GABA-A receptors, leading to profound neuronal inhibition. While its structural similarity to gamma-hydroxybutyrate (GHB) suggests a potential for a more complex pharmacological profile, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its molecular targets beyond this primary mechanism. This technical guide synthesizes the available information on this compound's pharmacology, clarifies the mechanisms of action of its combination drug components, and explores potential avenues for future research into its secondary molecular targets.

Primary Mechanism of Action of this compound

This compound's primary pharmacological effect is attributed to its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway of this compound's Primary Action:

cluster_membrane Postsynaptic Neuron This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to allosteric site Chloride_Channel Chloride Ion Channel (Cl⁻) GABA_A->Chloride_Channel Enhances GABA-mediated channel opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Neuronal_Membrane Neuronal Membrane CNS_Depression CNS Depression (Sedation, Anesthesia) Hyperpolarization->CNS_Depression Leads to

Caption: Primary mechanism of this compound at the GABA-A receptor.

Upon binding to an allosteric site on the GABA-A receptor, this compound enhances the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for the neuron to fire an action potential, thus leading to the profound central nervous system depression, sedation, and ultimately, at higher doses, anesthesia and respiratory depression characteristic of this compound.

The Search for Secondary Molecular Targets: An Uncharted Territory

Despite its well-defined primary mechanism, there is a conspicuous absence of robust scientific literature detailing the secondary molecular targets of this compound. The initial suggestion of a "complex polypharmacology centered on GABAergic and glutamatergic systems" remains largely uncorroborated by specific binding affinity data or functional studies. Extensive searches for off-target screening, receptor binding profiles, and investigations into its effects on other neurotransmitter systems have not yielded concrete evidence of direct, significant interactions with other molecular targets.

This lack of data precludes the creation of a comprehensive quantitative summary of binding affinities or detailed experimental protocols for investigating secondary targets as requested.

Pharmacology of Combination Components

This compound is exclusively available in veterinary medicine as part of combination euthanasia solutions, namely T-61 (with mebezonium (B1211741) iodide and tetracaine (B1683103) hydrochloride) and Tributame (with chloroquine (B1663885) and lidocaine). Understanding the mechanisms of these other components is crucial for a complete pharmacological picture.

Mebezonium Iodide

Mebezonium iodide is a quaternary ammonium (B1175870) compound that acts as a neuromuscular blocking agent. Its primary target is the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction.

Mechanism of Mebezonium Iodide:

cluster_nmj Neuromuscular Junction Mebezonium Mebezonium Iodide nAChR Nicotinic Acetylcholine Receptor (nAChR) Mebezonium->nAChR Blocks Depolarization Inhibition of Depolarization nAChR->Depolarization Prevents Acetylcholine binding Muscle_Fiber Muscle Fiber Membrane Paralysis Skeletal Muscle Paralysis Depolarization->Paralysis Leads to

Caption: Mechanism of action of Mebezonium Iodide.

By blocking the action of acetylcholine, mebezonium iodide prevents depolarization of the muscle fiber membrane, leading to skeletal and respiratory muscle paralysis.

Tetracaine Hydrochloride and Lidocaine (B1675312)

Both tetracaine hydrochloride and lidocaine are local anesthetics that belong to the class of voltage-gated sodium channel blockers.[1][2][3][4][5][6][7]

Mechanism of Local Anesthetics:

cluster_axon Nerve Axon Anesthetic Tetracaine / Lidocaine Na_Channel Voltage-Gated Sodium Channel Anesthetic->Na_Channel Blocks Action_Potential Inhibition of Action Potential Na_Channel->Action_Potential Prevents Sodium ion influx Nerve_Membrane Nerve Axon Membrane Nerve_Block Nerve Conduction Block Action_Potential->Nerve_Block Results in

Caption: Mechanism of action of Tetracaine and Lidocaine.

By blocking the influx of sodium ions necessary for the propagation of action potentials, these agents prevent nerve conduction, leading to local anesthesia.[1][4][8][9] When administered intravenously, they can also have systemic effects on cardiac and central nervous system sodium channels.

Chloroquine

Chloroquine is an antimalarial drug with a complex and not fully elucidated mechanism of action.[10] It is known to interfere with the parasite's ability to detoxify heme in its food vacuole. Its role in the euthanasia solution is likely to contribute to cardiac depression.[10]

Structural Analogy to GHB: A Clue to Potential Secondary Targets?

This compound is structurally related to gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[11] GHB has a more complex pharmacology than previously thought, with activity at two distinct receptors: the GABA-B receptor and a specific high-affinity GHB receptor.[12][13][[“]][15][16]

  • GABA-B Receptor: GHB is a weak agonist at the GABA-B receptor, contributing to its sedative and hypnotic effects.[12][13][[“]]

  • GHB Receptor: The function of the GHB receptor is less clear, but it is thought to be involved in modulating the release of other neurotransmitters, including glutamate (B1630785) and dopamine.[[“]][16]

The structural similarity between this compound and GHB raises the possibility that this compound might also interact with GABA-B or GHB receptors. However, it is crucial to emphasize that there is currently no direct experimental evidence to support this hypothesis. This remains a speculative area for future research.

Hypothetical Interaction Workflow for Future Investigation:

This compound This compound Radioligand_Binding Radioligand Binding Assays This compound->Radioligand_Binding Functional_Assays Functional Assays This compound->Functional_Assays GABA_B_Assay [³H]GABA or antagonist vs GABA-B Receptor Radioligand_Binding->GABA_B_Assay GHB_R_Assay [³H]GHB vs GHB Receptor Radioligand_Binding->GHB_R_Assay Outcome Determine Affinity (Ki) and Efficacy (EC50/IC50) GABA_B_Assay->Outcome GHB_R_Assay->Outcome GTP_gamma_S GTPγS Binding Assay (G-protein activation) Functional_Assays->GTP_gamma_S Electrophysiology Electrophysiology (e.g., patch clamp) Functional_Assays->Electrophysiology GTP_gamma_S->Outcome Electrophysiology->Outcome

Caption: Proposed experimental workflow to investigate this compound's potential secondary targets.

Conclusion and Future Directions

This compound's primary mechanism as a potent positive allosteric modulator of the GABA-A receptor is well-established. However, the exploration of its molecular targets beyond this primary action remains a significant knowledge gap. The lack of publicly available data on its broader pharmacological profile highlights an opportunity for further research.

Future investigations should focus on:

  • Comprehensive Receptor Screening: Profiling this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.

  • Investigating GHB-Related Targets: Directly assessing the binding and functional activity of this compound at GABA-B and GHB receptors, given its structural similarity to GHB.

  • Differentiating Central vs. Peripheral Effects: Elucidating the specific contributions of this compound to the overall toxicity profile of the combination euthanasia solutions, particularly concerning its cardiotoxic effects.

A deeper understanding of this compound's full molecular target landscape would not only be of academic interest but could also provide valuable insights for the development of new therapeutic agents with more selective pharmacological profiles.

Data Presentation

Due to the lack of available quantitative data on the secondary molecular targets of this compound, a comparative data table cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's secondary molecular targets are not available in the current body of scientific literature. The workflow diagram presented in section 4 provides a general outline of standard methodologies that could be employed for such investigations.

References

In-Depth Technical Guide: Synthesis of Novel Embutramide Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embutramide, a potent central nervous system depressant, is primarily known for its application in veterinary euthanasia. Its mechanism of action is believed to involve the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] This technical guide provides a comprehensive framework for the synthesis and evaluation of novel this compound derivatives to explore their structure-activity relationships (SAR). A detailed retrosynthetic analysis of this compound is presented, followed by step-by-step protocols for the synthesis of the parent compound and a library of novel analogues. Furthermore, this guide outlines the necessary bioassays to characterize the pharmacological profile of these new chemical entities and includes hypothetical data to illustrate the SAR analysis. Finally, key signaling pathways and experimental workflows are visualized to provide a clear and concise overview of the proposed research.

Introduction to this compound and Its Therapeutic Potential

This compound, chemically known as N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a non-barbiturate hypnotic agent.[2] It is a component of the veterinary euthanasia solution T-61.[3] The primary mechanism of action of this compound is thought to be the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at GABA-A receptors.[1] GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[4]

The modulation of GABA-A receptors is a well-established therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[4] While this compound itself is not used therapeutically in humans, its potent CNS depressant effects make its scaffold an interesting starting point for the design of novel therapeutics. By systematically modifying the structure of this compound, it is possible to explore the structure-activity relationships that govern its interaction with GABA-A receptors. This exploration could lead to the discovery of new derivatives with improved therapeutic indices, receptor subtype selectivity, and pharmacokinetic properties.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound (I) reveals a straightforward synthetic route based on the formation of an amide bond between 2-ethyl-2-(3-methoxyphenyl)butanamine (II) and γ-butyrolactone (III), a cyclic ester of 4-hydroxybutanoic acid. The key intermediate amine (II) can be synthesized from 3-methoxyphenylacetonitrile (IV) through a double ethylation followed by reduction of the nitrile group.

Diagram: Retrosynthetic Analysis of this compound

G This compound This compound (I) Disconnection1 Amide disconnection This compound->Disconnection1 Amine 2-ethyl-2-(3-methoxyphenyl)butanamine (II) Disconnection2 C-C bond formation & Nitrile reduction Amine->Disconnection2 Lactone γ-butyrolactone (III) Nitrile 3-methoxyphenylacetonitrile (IV) Disconnection1->Amine Disconnection1->Lactone Disconnection2->Nitrile G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (GABA-A Receptor Binding/Function) Characterization->InVitro InVivo In Vivo Models (Sedative/Hypnotic Effects) InVitro->InVivo ADMET ADMET Profiling InVivo->ADMET SAR Structure-Activity Relationship (SAR) Analysis ADMET->SAR G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound Derivative This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

References

In Vitro Cytotoxicity of Embutramide Formulations: A Technical Overview of a Key Component

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable scarcity of publicly available scientific literature detailing the in vitro cytotoxicity of Embutramide itself across different cell lines. This compound is a potent sedative and a central component of the veterinary euthanasia solution T-61, which also contains mebezonium (B1211741) iodide and tetracaine (B1683103) hydrochloride. This guide, therefore, focuses on the documented cytotoxic effects of Tetracaine , a local anesthetic and a known component of some this compound-containing formulations, for which in vitro studies are available. The following data and protocols pertain to Tetracaine and should not be directly extrapolated to this compound without further specific research.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular effects of components within this compound-based formulations. It provides a summary of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways associated with Tetracaine-induced cytotoxicity.

Data Presentation: Quantitative Cytotoxicity of Tetracaine Hydrochloride

The cytotoxic effects of Tetracaine hydrochloride have been evaluated in several cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeAssayIC50 / Effective ConcentrationSource
Rabbit Corneal Epithelial CellsNormal EpithelialMTT AssayCytotoxicity observed at concentrations above 0.3125 g/L[1]
Human Corneal Epithelial (HCEP) CellsNormal EpithelialMTT AssayCytotoxicity observed at concentrations above 0.3125 g/L[1]
Human Corneal Stromal (HCS) cellsNormal StromalNot specifiedCytotoxicity observed at concentrations above 0.15625 g/L[2]
B16Murine MelanomaCCK-8Dose-dependent inhibition, specific IC50 not provided[3]
A375Human MelanomaCCK-8Dose-dependent inhibition, specific IC50 not provided[3]
MDA-MB-231Human Breast CancerNot specifiedInhibition of migration and invasion at 50 µM and 75 µM[3]
NB2aMouse NeuroblastomaCell Viability AssayHigher toxicity compared to procaine, lidocaine, and prilocaine; specific IC50 not provided[3]
SH-SY5YHuman NeuroblastomaWST-1Higher toxicity compared to other local anesthetics like articaine (B41015) and ropivacaine; specific LD50 not provided for tetracaine[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies on Tetracaine cytotoxicity.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells, such as Human Corneal Epithelial (HCEP) cells, are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of Tetracaine hydrochloride for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[1]

2. CCK-8 (Cell Counting Kit-8) Assay

This is another colorimetric assay for the determination of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[3]

  • Treatment: Cells are treated with various concentrations of Tetracaine hydrochloride for the desired duration.[3]

  • Reagent Addition: 10 µL of CCK-8 solution is added to each well.[3]

  • Incubation: The plate is incubated for 1-4 hours at 37°C.[3]

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3]

Apoptosis Assays

Flow Cytometry for Phosphatidylserine (B164497) Externalization

This method is used to detect one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Preparation: After treatment with Tetracaine, both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to the exposed PS, while PI stains cells with compromised membranes (late apoptotic or necrotic cells).

  • Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways in Tetracaine-Induced Cytotoxicity

Studies on human corneal epithelial and stromal cells suggest that Tetracaine induces apoptosis through a death receptor-mediated and mitochondrion-dependent pathway.[1][2]

Experimental Workflow for Assessing Cytotoxicity

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HCEP, HCS) treatment Treatment with Tetracaine Hydrochloride (Varying Concentrations & Durations) cell_culture->treatment viability_assay Cell Viability Assay (MTT or CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis_assay morphology Morphological Analysis (Microscopy) treatment->morphology ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant morph_changes Observation of Morphological Changes morphology->morph_changes

Experimental workflow for in vitro cytotoxicity assessment.

Tetracaine-Induced Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway tetracaine Tetracaine death_receptor Death Receptor (e.g., Fas) tetracaine->death_receptor bcl2_family Modulation of Bcl-2 Family Proteins (Bax/Bad up, Bcl-2/Bcl-xL down) tetracaine->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->bcl2_family (via Bid cleavage) caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Membrane Potential Disruption bcl2_family->mitochondria cytochrome_c Cytochrome c & AIF Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway of Tetracaine-induced apoptosis.

Conclusion

While this compound is a widely used agent in veterinary medicine for euthanasia, there is a significant gap in the scientific literature regarding its direct cytotoxic effects at a cellular level in vitro. The available research on Tetracaine, a component of some this compound-containing formulations, indicates that it can induce dose- and time-dependent cytotoxicity in various cell lines. The mechanism of cell death induced by Tetracaine in corneal cells appears to involve the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrion-dependent) apoptotic pathways.

Further research is imperative to elucidate the specific in vitro cytotoxic profile of this compound and its other components, such as mebezonium iodide, to gain a comprehensive understanding of their cellular mechanisms of action. Such studies would be invaluable for the fields of toxicology, pharmacology, and drug development.

References

Exploring the Potential Neurotoxic Effects of Embutramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the available information on Embutramide and explores its potential neuroprotective or neurotoxic effects based on its known pharmacological properties. There is a significant lack of direct experimental studies specifically investigating the neurotoxicity or neuroprotection of this compound. Therefore, much of the following information is extrapolated from its mechanism of action as a potent central nervous system (CNS) depressant and its structural similarity to gamma-hydroxybutyrate (GHB).

Introduction to this compound

This compound is a potent sedative and a derivative of gamma-hydroxybutyric acid (GHB). It was initially developed in 1958 with the intent of being used as a general anesthetic. However, due to its narrow therapeutic window and the high risk of fatal respiratory depression and ventricular arrhythmia, it was deemed too dangerous for clinical use in humans. Consequently, its primary application is in veterinary medicine as a component of euthanasia solutions.

Chemical Properties of this compound:

PropertyValue
IUPAC Name N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide[1]
Molecular Formula C17H27NO3[1]
Molecular Weight 293.4 g/mol [1]
CAS Number 15687-14-6[1]
Drug Class Sedative, CNS Depressant[1]

Postulated Mechanism of Action and Neuropharmacology

The primary mechanism of action of this compound is believed to be the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. This action is consistent with its profound sedative and CNS depressant effects. As a structural analogue of GHB, it may also interact with GHB receptors, further contributing to its complex neuropharmacology.

Interaction with the GABAergic System

The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. Potentiation of GABAA receptors by compounds like this compound would significantly enhance this inhibitory signaling, leading to widespread CNS depression.

Potential Interaction with the Glutamatergic and GHB Systems

Given its structural similarity to GHB, this compound may also exert effects on the glutamatergic system, potentially indirectly, and may bind to specific GHB receptors. GHB itself has a complex pharmacology, acting on both GABAB and its own specific receptors, leading to modulation of various neurotransmitter systems, including dopamine.

Potential Neurotoxic Effects of this compound

Due to the lack of direct studies, the neurotoxic profile of this compound can only be inferred from its potent CNS depressant activity and the known effects of excessive GABAergic stimulation and GHB-like compounds.

Potential Neurotoxic Mechanisms:

  • Excitotoxicity Paradox: While primarily inhibitory, excessive and prolonged activation of GABAergic systems can paradoxically lead to excitotoxicity in certain developmental stages or pathological conditions.

  • Metabolic Depression: Profound and sustained CNS depression can lead to hypoxia and ischemia, causing secondary neuronal damage.

  • Disruption of Neuronal Plasticity: Chronic modulation of GABAergic and potentially glutamatergic systems can interfere with essential processes of synaptic plasticity, learning, and memory.

  • Apoptosis: High concentrations of potent CNS depressants have been shown to induce programmed cell death in neurons.

Quantitative Data (Illustrative Examples)

As no specific quantitative data for this compound's neurotoxicity is available, this section provides illustrative examples of data that would be generated in neurotoxicity studies of a potent GABAA receptor modulator.

Table 1: Illustrative In Vitro Neurotoxicity Data for a Hypothetical GABAA Agonist

Concentration (µM)Neuronal Viability (% of Control)Caspase-3 Activity (Fold Change)Mitochondrial Membrane Potential (% of Control)
0.198 ± 41.1 ± 0.295 ± 5
195 ± 51.3 ± 0.390 ± 6
1075 ± 82.5 ± 0.565 ± 9
10040 ± 105.8 ± 1.230 ± 7

Table 2: Illustrative In Vivo Neurobehavioral Data for a Hypothetical CNS Depressant

Dose (mg/kg)Locomotor Activity (Beam Breaks/10 min)Latency to Fall (Rotarod Test, s)Memory Index (Novel Object Recognition)
0 (Vehicle)1500 ± 200180 ± 250.8 ± 0.1
11200 ± 150150 ± 200.7 ± 0.1
5600 ± 10080 ± 150.4 ± 0.08
10200 ± 5020 ± 80.1 ± 0.05

Experimental Protocols for Assessing Neurotoxicity

The following are detailed methodologies for key experiments that could be employed to investigate the neuroprotective or neurotoxic effects of this compound.

In Vitro Neurotoxicity Assessment

Objective: To determine the direct cytotoxic effects of this compound on primary neuronal cultures.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in neurobasal medium supplemented with B27 and glutamine.

  • Treatment: After 7 days in vitro, neurons are treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • Neuronal Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and viability is expressed as a percentage of the vehicle-treated control.

  • Apoptosis Assay: Apoptosis is quantified by measuring caspase-3 activity using a fluorometric substrate. Fluorescence is measured at an excitation/emission of 380/460 nm.

  • Mitochondrial Health Assay: Mitochondrial membrane potential is assessed using a fluorescent dye such as JC-1. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

In Vivo Neurotoxicity and Neurobehavioral Assessment

Objective: To evaluate the effects of acute and sub-chronic this compound administration on motor coordination, learning, and memory in a rodent model.

Methodology:

  • Animals: Adult male C57BL/6 mice are used.

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg).

  • Open Field Test: Locomotor activity, anxiety-like behavior, and exploratory patterns are assessed in an automated open-field arena.

  • Rotarod Test: Motor coordination and balance are evaluated by measuring the latency to fall from an accelerating rotating rod.

  • Novel Object Recognition Test: Short-term memory is assessed by measuring the time spent exploring a novel object compared to a familiar one.

  • Histopathology: At the end of the behavioral tests, animals are euthanized, and their brains are collected for histological analysis. Neuronal damage can be assessed using stains such as Fluoro-Jade B (for degenerating neurons) and TUNEL (for apoptotic cells).

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the postulated signaling pathways of this compound and a general workflow for its neurotoxicity assessment.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound GABAAR GABAA Receptor (Ligand-Gated Cl- Channel) This compound->GABAAR Potentiates GABA GABA GABA->GABAAR Binds and Activates Cl_influx Chloride Influx (Cl-) GABAAR->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Postulated signaling pathway of this compound at the GABAA receptor.

GHB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Embutramide_GHB This compound (as GHB analogue) GHBR GHB Receptor Embutramide_GHB->GHBR GABABR GABAB Receptor Embutramide_GHB->GABABR G_protein G-protein Activation GHBR->G_protein GABABR->G_protein AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition K_channel Activation of K+ Channels G_protein->K_channel Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel Neurotransmitter_Mod Modulation of Neurotransmitter Release AC_inhibition->Neurotransmitter_Mod K_channel->Neurotransmitter_Mod Ca_channel->Neurotransmitter_Mod

Caption: Potential signaling pathways of this compound as a GHB analogue.

Neurotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Conclusion culture Primary Neuronal Culture treatment_vitro This compound Treatment culture->treatment_vitro assays Viability, Apoptosis, Mitochondrial Health Assays treatment_vitro->assays data_analysis Statistical Analysis of In Vitro and In Vivo Data assays->data_analysis animals Rodent Model treatment_vivo This compound Administration animals->treatment_vivo behavior Neurobehavioral Tests treatment_vivo->behavior histology Histopathology behavior->histology histology->data_analysis conclusion Determination of Neurotoxic Potential data_analysis->conclusion

Caption: Experimental workflow for assessing the neurotoxicity of this compound.

Conclusion and Future Directions

This compound is a potent CNS depressant with a high potential for toxicity. While its primary mechanism of action is likely through the potentiation of GABAA receptors, its structural similarity to GHB suggests a more complex neuropharmacological profile. The lack of direct research into the neurotoxic or neuroprotective effects of this compound represents a significant knowledge gap. Future studies employing the in vitro and in vivo methodologies outlined in this guide are crucial to fully characterize its impact on the nervous system. Such research would not only provide a better understanding of its toxicological profile but also contribute to the broader knowledge of the neuropharmacology of potent sedative-hypnotics.

References

The Anesthetic That Wasn't: A Technical History of Embutramide's Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Embutramide, a compound synthesized in 1958 by Hoechst A.G., was initially developed and investigated as a promising general anesthetic agent. However, early preclinical studies revealed a perilously narrow therapeutic window, leading to the swift abandonment of its development for human anesthetic use. This technical guide delves into the historical development of this compound, presenting the available quantitative data from its initial evaluation, postulating its mechanism of action based on its structural relationship to gamma-hydroxybutyrate (GHB), and outlining the likely experimental context of its preclinical assessment. Though its journey as an anesthetic was short-lived, the story of this compound provides a valuable case study in drug development, highlighting the critical importance of the therapeutic index in the viability of central nervous system depressants.

Introduction: The Search for Novel Anesthetics in the Mid-20th Century

The 1950s marked a period of significant innovation in pharmacology, with a concerted effort to develop safer and more effective anesthetic agents. The quest was for compounds with rapid onset, predictable and controllable depth of anesthesia, minimal cardiovascular and respiratory side effects, and a wide margin of safety. It was within this context that Hoechst A.G., a German pharmaceutical company, synthesized this compound (N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide) in 1958.[1] Initial investigations explored its potential as a general anesthetic, a journey that ultimately led to its discontinuation for this purpose but its eventual application in veterinary medicine.

Preclinical Evaluation: A Narrow Therapeutic Window

The crucial factor that halted the development of this compound as an anesthetic was its narrow therapeutic index, a measure of the relative safety of a drug. Early preclinical studies, understood to be primarily in canine models, established a stark dose-response relationship.

ParameterDose (mg/kg)Observed EffectSource
Effective Sedation50Production of effective sedation[1]
Lethal Dose75Fatal outcome[1]
Adverse Effects at Anesthetic Doses>50Apnea, ventricular asystole followed by severe ventricular dysrhythmias[2]

This narrow margin between a dose that produces sedation and one that is lethal rendered this compound too dangerous for the unpredictable and variable nature of clinical anesthesia in humans.[1]

Postulated Experimental Protocols

Typical Experimental Workflow for Anesthetic Agent Evaluation (circa 1950s-1960s)

G cluster_preclinical Preclinical Animal Studies cluster_outcome Outcome animal_selection Animal Model Selection (e.g., Dogs, Rodents) dose_ranging Dose-Ranging Studies (Intravenous Administration) animal_selection->dose_ranging sedation_assessment Assessment of Sedation (e.g., Postural Changes, Response to Stimuli) dose_ranging->sedation_assessment anesthesia_assessment Assessment of Anesthesia (e.g., Loss of Righting Reflex, Response to Painful Stimuli) dose_ranging->anesthesia_assessment toxicity_studies Acute Toxicity Studies (Determination of LD50) dose_ranging->toxicity_studies physiological_monitoring Physiological Monitoring (ECG, Respiratory Rate, Blood Pressure) anesthesia_assessment->physiological_monitoring go_nogo Go/No-Go Decision for Clinical Development physiological_monitoring->go_nogo toxicity_studies->go_nogo

A diagram illustrating a likely preclinical experimental workflow for this compound.

The evaluation would have likely involved:

  • Animal Models: Dogs were a common model for cardiovascular and respiratory studies of anesthetic agents. Rodents may have been used for initial screening and determination of lethal doses.

  • Dose Administration: As an intravenous anesthetic, this compound would have been administered via injection, likely in a peripheral vein.

  • Assessment of Anesthetic Depth: The "loss of righting reflex" is a standard measure of anesthetic effect in animals. Response to noxious stimuli (e.g., tail pinch) would have been used to assess analgesic properties.

  • Physiological Monitoring: Electrocardiography (ECG) to detect arrhythmias, measurement of respiratory rate and effort to identify depression, and blood pressure monitoring would have been critical components of the safety evaluation.

  • Toxicity Assessment: The determination of the median lethal dose (LD50) would have been a key part of the toxicological workup.

Mechanism of Action: A Link to the GABAergic System

This compound is structurally an analog of gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter and central nervous system depressant.[1] This structural similarity strongly suggests that this compound exerts its sedative and anesthetic effects through interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

GHB is known to act on at least two distinct receptors:

  • GABAB Receptors: At higher, pharmacological concentrations, GHB is a weak agonist at the GABAB receptor.[3] Activation of these G protein-coupled receptors leads to neuronal hyperpolarization and inhibition of neurotransmitter release, resulting in the characteristic sedative and anesthetic effects.

  • GHB Receptors: GHB also binds to its own specific G protein-coupled receptor, the GHB receptor.[4] The activation of this receptor can have more complex, sometimes excitatory, effects on neuronal activity.

Given its potent sedative properties, it is highly probable that this compound's primary mechanism of action involves the activation of GABAB receptors, leading to widespread central nervous system depression.

Postulated Signaling Pathway for this compound's Anesthetic Action

G cluster_receptor Neuronal Membrane cluster_effect Cellular Effects cluster_cns CNS Effects This compound This compound gabab_receptor GABAB Receptor This compound->gabab_receptor Binds and Activates g_protein Gi/o Protein gabab_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel K+ Channel g_protein->k_channel Opens ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp Decreases production of hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ efflux leads to reduced_neurotransmission Reduced Neurotransmitter Release ca_channel->reduced_neurotransmission Reduced Ca2+ influx leads to cns_depression Sedation & Anesthesia hyperpolarization->cns_depression reduced_neurotransmission->cns_depression

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Embutramide in Post-Mortem Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Embutramide, a potent sedative and anesthetic agent, is a component of the euthanasia solution T-61, commonly used in veterinary medicine. Its presence in post-mortem tissues can be indicative of suicide or malicious intoxication.[1] Consequently, the accurate and sensitive detection of this compound in biological specimens is crucial for forensic toxicology investigations. This document provides detailed application notes and protocols for the analysis of this compound in post-mortem tissues, intended for researchers, scientists, and drug development professionals. The described methods, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer reliable identification and quantification of this compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for various analytical methods used for this compound detection, providing a comparative overview of their performance characteristics.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery RateCitation
HPLC-DADBlood0.2 mg/L0.6 mg/L2 - 50 mg/L> 83%[2][3]
LC-MS/MSBlood, Liver, Muscle, Vitreous Humor0.01 mg/L0.05 mg/LNot SpecifiedNot Specified[4][5]
GC-MSMeat and Bone Meal50 - 100 µg/kgNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Sample Preparation: Homogenization and Extraction of this compound from Post-Mortem Tissues

This protocol outlines the initial steps for preparing tissue samples for subsequent analysis.

Materials:

  • Post-mortem tissue (e.g., liver, kidney, brain, muscle)[7]

  • Acetonitrile (B52724) (CH3CN)

  • Methylene (B1212753) chloride (CH2Cl2)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • 15 mL glass tubes

Procedure:

  • Tissue Homogenization:

    • Weigh a representative portion of the tissue sample.

    • Homogenize the tissue in acetonitrile (CH3CN).[7] The ratio of tissue to solvent should be optimized based on the tissue type and expected concentration of the analyte.

  • Liquid-Liquid Extraction (LLE):

    • Place the tissue homogenate into a 15 mL glass tube.

    • Add methylene chloride (CH2Cl2) to the tube.[7]

    • Vortex the mixture for 10 minutes to facilitate the partitioning of this compound into the organic phase.[2]

    • Centrifuge the sample at 3000 xg for 5 minutes to separate the layers.[2]

    • Carefully transfer the organic layer (methylene chloride) to a clean tube.

    • Repeat the extraction process for the aqueous layer to maximize recovery.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in a suitable solvent compatible with the chosen analytical method (e.g., mobile phase for HPLC, or a non-polar solvent for GC).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of this compound in prepared tissue extracts.

Instrumentation and Columns:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Fused silica (B1680970) capillary column (e.g., 0.25 mm x 15 m, 0.25 µm DB-5)[7]

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 215°C, ramp to 275°C at 25°C/min.[7]

  • Carrier Gas: Helium

  • Ionization Mode: Electron Impact (EI) at 70 eV[7]

  • MS Detection: Selected Ion Monitoring (SIM) of m/z 135, 190, and 293 for quantification.[7]

Procedure:

  • Injection: Inject an aliquot of the reconstituted sample extract into the GC-MS system.

  • Chromatographic Separation: The sample is vaporized and separated based on the components' affinity for the stationary phase as it passes through the capillary column.

  • Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments.

  • Data Analysis: Identify this compound based on its retention time and the presence of characteristic ions. Quantify the concentration by comparing the peak area of the target ions to a calibration curve prepared with known concentrations of this compound standards.

Analytical Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol provides an alternative to GC-MS for the quantification of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD)

  • C18 reverse-phase column

HPLC-DAD Parameters:

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.

  • Flow Rate: Optimized for the specific column and separation.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Detection Wavelength: 273 nm for this compound.[3]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Injection: Inject the reconstituted sample extract into the HPLC system.

  • Chromatographic Separation: The sample is passed through the C18 column, and components are separated based on their hydrophobicity.

  • UV Detection: The DAD detector monitors the absorbance of the eluate at 273 nm.

  • Data Analysis: Identify this compound by its characteristic retention time. Quantify the concentration by comparing the peak area to a calibration curve generated from this compound standards.

Visualizations

Workflow for this compound Analysis in Post-Mortem Tissues

G Figure 1: General Workflow for this compound Analysis cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Data Analysis & Reporting A Post-Mortem Tissue Collection (e.g., Liver, Kidney) B Homogenization in Acetonitrile A->B C Liquid-Liquid Extraction with Methylene Chloride B->C D Evaporation & Reconstitution C->D E GC-MS Analysis D->E F HPLC-DAD Analysis D->F G Identification by Retention Time & Mass Spectra/UV Spectra E->G F->G H Quantification using Calibration Curve G->H I Final Report Generation H->I

Caption: General Workflow for this compound Analysis.

Decision Tree for Method Selection

G Figure 2: Decision Tree for Analytical Method Selection A Start: this compound Analysis Required B High Sensitivity Required? (LOD < 0.1 mg/L) A->B C LC-MS/MS Recommended B->C Yes D GC-MS or HPLC Available? B->D No E GC-MS D->E GC-MS F HPLC-DAD D->F HPLC G Consider outsourcing or method development D->G Neither

Caption: Decision Tree for Analytical Method Selection.

References

Application Note: Quantification of Embutramide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Embutramide is a potent sedative-hypnotic drug, structurally related to gamma-hydroxybutyrate (GHB), primarily used in veterinary medicine as a component of euthanasia solutions such as T61® and Tanax®.[1][2][3][4][5] Its powerful central nervous system depressant effects, which lead to respiratory collapse, necessitate reliable and sensitive analytical methods for its quantification in biological matrices.[2] This is crucial in forensic toxicology to investigate accidental poisoning, suicides, or malicious intoxications in both humans and animals.[1][4][6] This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the rapid and sensitive quantification of this compound in blood samples.[1][2][4]

Principle

This method utilizes reversed-phase HPLC to separate this compound from endogenous components in a biological matrix. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer. Detection and quantification are performed using a photodiode array (PDA) or a variable wavelength UV detector.[1][2]

Materials and Reagents

  • Solvents: HPLC grade methanol, acetonitrile, and dichloromethane.[2]

  • Reagents: Ortho-phosphoric acid, sodium hydroxide (B78521) (NaOH), and prazepam (Internal Standard, IS).[2]

  • Water: Millipore AFS 2000 filtered water or equivalent HPLC grade water.[2]

  • Stock Solutions:

    • This compound stock solution (1.0 g/L) prepared in methanol.[2]

    • Working solutions (10 and 100 mg/L) prepared by diluting the stock solution in methanol.[2]

    • Internal Standard (Prazepam) solution (10 mg/L) prepared in methanol.[2]

Instrumentation and Chromatographic Conditions

  • HPLC System: A quaternary gradient pump, autosampler, and a photodiode array detector.[2]

  • Column: Hypurity C18, 5 µm, 250 x 4.6 mm i.d., with a C18 precolumn (4 x 4.0 mm i.d.).[2]

  • Mobile Phase:

    • A: 25mM Phosphate buffer, pH adjusted to 3.8 with o-phosphoric acid.[2]

    • B: Acetonitrile.[2]

  • Gradient Program: 70% A / 30% B to 80% A / 20% B over 18 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 273 nm.[1][2][4]

Experimental Protocols

Standard Curve Preparation
  • Prepare a series of calibration standards by spiking drug-free blood with appropriate volumes of the this compound working solutions to achieve final concentrations of 0, 2, 5, 10, 25, and 50 mg/L.[2]

  • Process these standards according to the sample preparation protocol.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding concentration.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 0.1 mL of the blood sample (standard, control, or unknown) into a 15-mL glass tube.[2]

  • Add 20 µL of the internal standard solution (prazepam, 10 mg/L).[2]

  • Vortex the mixture.

  • Add 20 µL of 1M NaOH and 1 mL of dichloromethane.[2]

  • Mix for 10 minutes.

  • Centrifuge at 3000 x g for 5 minutes.[2]

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.[2]

  • Reconstitute the residue in 100 µL of the mobile phase (70% phosphate buffer / 30% acetonitrile).[2]

  • Inject 10 µL into the HPLC system.[2]

Data Presentation

The following table summarizes the quantitative data obtained from the validation of this HPLC method for this compound quantification.[1][2][4]

ParameterValue
Linearity Range 2 - 50 mg/L
Correlation Coefficient (r) > 0.997
Retention Time (this compound) ~10.4 min
Retention Time (Prazepam - IS) ~17.0 min
Limit of Detection (LOD) 0.2 mg/L
Limit of Quantification (LOQ) 0.6 mg/L
Extraction Recovery > 83%
Intra-day Precision (CV) ≤ 10.7%
Inter-day Precision (CV) ≤ 10.7%

Visualization

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample 0.1 mL Blood Sample add_is Add Internal Standard (Prazepam) sample->add_is vortex1 Vortex add_is->vortex1 add_naoh_dcm Add NaOH and Dichloromethane vortex1->add_naoh_dcm mix Mix (10 min) add_naoh_dcm->mix centrifuge Centrifuge (3000 x g, 5 min) mix->centrifuge extract_org Extract Organic Layer centrifuge->extract_org evaporate Evaporate to Dryness (Nitrogen Stream) extract_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL into HPLC System reconstitute->inject hplc_system C18 Column (35°C) Gradient Elution Flow Rate: 1.0 mL/min inject->hplc_system detection UV Detection (273 nm) hplc_system->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas (this compound & IS) chromatogram->integrate calibrate Calculate Concentration using Calibration Curve integrate->calibrate report Report Result calibrate->report

Caption: Workflow for the quantification of this compound in blood by HPLC.

Discussion

The described HPLC-UV method is rapid, sensitive, and requires a small sample volume (0.1 mL), making it highly suitable for forensic applications where sample quantity may be limited.[2] The liquid-liquid extraction procedure provides high recovery rates and clean extracts, minimizing interference from endogenous matrix components.[1][2] The method demonstrates excellent linearity, precision, and low limits of detection and quantification, ensuring reliable and accurate results for the determination of this compound in blood.[1][2][4]

Conclusion

This application note provides a detailed and validated protocol for the quantification of this compound in blood samples using HPLC with UV detection. The method is robust, sensitive, and specific, making it a valuable tool for forensic toxicologists, researchers, and drug development professionals.

References

Application Note: Analysis of Embutramide in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the analysis of Embutramide in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a potent sedative and anesthetic agent, is a component of the euthanasia solution T-61. Its detection and quantification in biological specimens are crucial in forensic toxicology and veterinary medicine.[1][2][3] This document outlines robust methodologies for sample preparation, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), as well as optimized GC-MS parameters for sensitive and specific detection. All quantitative data from cited methodologies are summarized for easy comparison, and experimental workflows are visually represented.

Introduction

This compound, N-[2-(m-methoxyphenyl)-2-ethylbutyl]-γ-hydroxybutyramide, is a key component of the veterinary euthanasia agent T-61, which also contains mebezonium (B1211741) iodide and tetracaine (B1683103) hydrochloride.[1][2][4] The analysis of this compound in biological fluids such as blood, urine, and tissues is essential for forensic investigations in cases of suspected poisoning or suicide.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the unequivocal identification and quantification of this compound due to its high sensitivity, specificity, and chromatographic resolution.[2][4] This application note details established methods for the extraction and GC-MS analysis of this compound from biological samples.

Quantitative Data Summary

The following table summarizes the validation parameters of analytical methods for the determination of this compound.

ParameterMatrixMethodValueReference
Limit of Detection (LOD) Human BloodHPLC-DAD0.2 mg/L[5][6]
Limit of Quantification (LOQ) Human BloodHPLC-DAD0.6 mg/L[5][6]
Linearity Human BloodHPLC-DAD2 - 50 mg/L (r > 0.997)[6]
Recovery Human BloodLLE> 83%[5][6]
Intra-day Precision (CV) Human BloodHPLC-DAD≤ 10.7%[5]
Inter-day Precision (CV) Human BloodHPLC-DAD≤ 10.7%[5]

Note: The provided quantitative data is primarily from an HPLC-DAD method, as detailed GC-MS validation data was not fully available in the initial search. However, the principles and expected performance are comparable.

Experimental Protocols

Sample Preparation

Biological samples require significant cleanup to remove interfering substances before GC-MS analysis.[7] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, desired cleanliness of the extract, and available resources.[7]

a) Liquid-Liquid Extraction (LLE) Protocol (for Blood)

This protocol is adapted from a method developed for the analysis of drugs in blood.[8]

  • Sample Aliquoting: Pipette 1.0 mL of the biological fluid (e.g., whole blood, plasma, or urine) into a clean glass tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., prazepam) to the sample.

  • Alkalinization: Add a suitable volume of an alkaline buffer (e.g., carbonate buffer, pH 9.7) to adjust the sample pH.[6]

  • Extraction: Add 4.0 mL of an organic solvent mixture, such as diethyl ether/dichloromethane/hexane/isoamylic alcohol (100:60:40:1, v/v).[6]

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for GC-MS analysis.

b) Solid-Phase Extraction (SPE) Protocol (for Urine)

This protocol is a general procedure for drug extraction from urine and can be adapted for this compound.[9]

  • Sample Pre-treatment (for conjugated drugs):

    • To 3 mL of urine, add 30 µL of β-glucuronidase.[9]

    • Incubate at 56°C for 60 minutes to hydrolyze glucuronide conjugates.[9]

    • Adjust the pH with an appropriate buffer.[9]

  • Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., HyperSep™ Verify CX) with 3 mL of methanol, followed by 3 mL of 0.1% formic acid.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.[9]

    • Further wash with 3 mL of a 50:50 methanol/water mixture containing 0.1% formic acid.[9]

    • Dry the cartridge under vacuum.[9]

  • Elution:

    • Elute this compound from the cartridge with 2 x 0.5 mL of a mixture of methanol and 5% ammonia (B1221849) solution (95:5).[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 65°C.[9]

    • Reconstitute the residue in 50 µL of methanol for GC-MS analysis.[9]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound.[4]

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5 fused silica (B1680970) capillary column (or similar non-polar column), 15 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 215°C[4]

    • Ramp: 25°C/min to 275°C[4]

    • Hold time: as needed

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (m/z): 135, 190, 293[4]

Visualizations

Experimental Workflow

GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Blood, Urine, Tissue) Pretreatment Pre-treatment (e.g., Hydrolysis) Sample->Pretreatment Extraction Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation GCMS GC-MS System Evaporation->GCMS DataAcquisition Data Acquisition (SIM Mode) GCMS->DataAcquisition Chromatogram Chromatogram Analysis DataAcquisition->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship: Analytical Method Principle

Analytical Principle cluster_matrix Biological Matrix cluster_process Analytical Process cluster_output Result Analyte This compound Extraction Extraction (LLE or SPE) Analyte->Extraction Interferences Endogenous Compounds (Proteins, Lipids, etc.) Interferences->Extraction Separation Gas Chromatography (Separation by Volatility) Extraction->Separation Isolates Analyte Detection Mass Spectrometry (Detection by m/z) Separation->Detection Separates Compounds Qualitative Qualitative Identification (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Measurement (Peak Area) Detection->Quantitative

Caption: Principle of this compound analysis in biological matrices.

Discussion

The presented methods for the GC-MS analysis of this compound in biological fluids are robust and reliable for forensic and research applications. Sample preparation is a critical step, and the choice between LLE and SPE should be based on the specific requirements of the analysis. LLE is a classic technique that is effective for a wide range of matrices, while SPE can offer cleaner extracts and higher throughput, especially when automated.

The GC-MS parameters provided are a good starting point for method development. The use of a non-polar column like a DB-5 is suitable for the analysis of this compound. Operating the mass spectrometer in SIM mode significantly enhances the sensitivity and selectivity of the method, which is crucial for detecting low concentrations of the analyte in complex biological matrices. For unequivocal identification, it is recommended to monitor at least three characteristic ions of this compound.

Conclusion

This application note provides detailed protocols and methodologies for the successful analysis of this compound in biological fluids using GC-MS. The information presented, including quantitative data summaries and visual diagrams of the workflow and analytical principles, serves as a valuable resource for researchers, scientists, and drug development professionals involved in toxicological analysis. Adherence to these protocols will enable the accurate and reliable detection and quantification of this compound in various biological specimens.

References

Application Notes and Protocols for the Forensic Toxicological Screening of Embutramide using a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embutramide, a potent sedative and anesthetic agent, is a component of the veterinary euthanasia solution T-61.[1][2] Its presence in forensic toxicology casework often indicates suicide or malicious intoxication.[1] Accurate and sensitive detection and quantification of this compound in biological specimens are crucial for forensic investigations. These application notes provide detailed protocols for the screening and confirmation of this compound in various biological matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound as a reference standard is essential for the validation and quality control of these analytical methods.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound using different analytical techniques, providing a comparative overview of their performance characteristics.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryReference
HPLC-DAD Human Blood0.2 mg/L0.6 mg/L2 - 50 mg/L> 83%[2][3]
LC-MS/MS Biological Matrices0.01 mg/L0.05 mg/LNot SpecifiedNot Specified[4]
GC-MS Meat and Bone Meal50 - 100 µg/kg50 - 100 µg/kgNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Blood by HPLC-DAD

This protocol details the extraction and analysis of this compound from blood samples using HPLC with diode-array detection.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Prazepam)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium Hydroxide (NaOH) solution (1M)

  • Phosphate (B84403) buffer (pH 3.8)

  • Deionized water

  • Drug-free human blood for calibration and controls

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.1 mL of blood sample into a 15 mL glass tube.

  • Add 20 µL of the internal standard solution.

  • Vortex the sample for 10 seconds.

  • Add 20 µL of 1M NaOH solution.

  • Add 1 mL of dichloromethane.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 5 minutes.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol/phosphate buffer pH 3.8, 30:70 v/v).

3. HPLC-DAD Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 30:70 v/v), pH 3.8

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Diode-Array Detector at 273 nm

  • Column Temperature: 40°C

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking drug-free blood with known concentrations of this compound reference standard.

  • Process the calibrators and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Protocol 2: Analysis of this compound in Tissues by GC-MS

This protocol describes the extraction and analysis of this compound from tissue samples using GC-MS.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methylene (B1212753) chloride (HPLC grade)

  • Cyclohexane (HPLC grade)

  • Drug-free tissue (e.g., liver, kidney) for calibration and controls[4]

2. Sample Preparation

  • Homogenize 1 gram of tissue in acetonitrile.

  • Partition the homogenate with methylene chloride at both neutral pH and pH 9.

  • Combine the organic extracts.

  • Purify the extract using gel permeation chromatography with a cyclohexane/methylene chloride (85:15) mobile phase.

  • Evaporate the purified extract to dryness.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Conditions

  • Column: Fused silica (B1680970) capillary column (e.g., DB-5, 15 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Initial temperature of 215°C, ramped to 275°C at 25°C/min

  • Ionization: Electron Impact (EI) at 70 eV

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (m/z): 135, 190, 293

4. Quantification

  • Prepare calibration standards by spiking homogenized drug-free tissue with the this compound reference standard.

  • Analyze the standards to create a calibration curve based on the peak areas of the selected ions.

  • Quantify this compound in the prepared tissue extracts using the calibration curve.

Protocol 3: Analysis of this compound in Biological Matrices by LC-MS/MS

This protocol provides a highly sensitive method for the determination of this compound in various biological fluids and tissues using LC-MS/MS.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Lidocaine)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Drug-free biological matrix for calibration and controls

2. Sample Preparation

  • To 1 mL of the biological sample (e.g., blood, vitreous humor), add the internal standard.

  • Perform a protein precipitation by adding 3 mL of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: C18 reverse-phase column suitable for LC-MS

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

4. Quantification

  • Prepare matrix-matched calibrators and quality controls using the this compound reference standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the samples using the generated calibration curve.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analytical Screening & Confirmation cluster_data_analysis Data Analysis & Reporting Blood Blood Extraction Extraction (LLE or SPE) Blood->Extraction Urine Urine Urine->Extraction Tissue Tissue (Liver, Kidney) Homogenization Tissue Homogenization Tissue->Homogenization Homogenization->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Screening Screening (e.g., HPLC-DAD) Reconstitution->Screening Confirmation Confirmation (GC-MS or LC-MS/MS) Screening->Confirmation Quantification Quantification using Reference Standard Confirmation->Quantification Reporting Forensic Report Generation Quantification->Reporting

Caption: Experimental workflow for the forensic toxicological analysis of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Demethylation O-Demethylation This compound->Demethylation CYP450 Amide_Hydrolysis Amide Hydrolysis This compound->Amide_Hydrolysis Amidases Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Demethylation->Glucuronidation UGTs Sulfation Sulfation Demethylation->Sulfation SULTs Amide_Hydrolysis->Glucuronidation Excretion Excretion (Urine/Bile) Glucuronidation->Excretion Sulfation->Excretion

References

Application of Embutramide in animal models of euthanasia for comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Embutramide, primarily in its combination formulations such as T-61 and Tributame, for the euthanasia of animal models in comparative studies. Detailed protocols and comparative data are presented to assist researchers in making informed decisions regarding the selection of euthanasia agents that align with experimental and ethical considerations.

Introduction

This compound is a potent sedative-hypnotic drug that induces central nervous system (CNS) depression, leading to respiratory and circulatory collapse.[1][2] Due to its narrow therapeutic window, it is not used as a general anesthetic but has been formulated in combination with other drugs for veterinary euthanasia.[1][2] These combination products are designed to ensure a rapid and humane death. Understanding the application and comparative effects of this compound-based solutions is crucial for their appropriate use in research settings.

Mechanism of Action:

This compound-based euthanasia solutions typically have a multi-pronged mechanism of action:

  • CNS Depression (this compound): this compound acts as a potent sedative, inducing a state of deep narcosis and depressing the respiratory center in the brain.[3][4]

  • Muscle Paralysis (Mebezonium Iodide in T-61): This component induces paralysis of skeletal and respiratory muscles, leading to circulatory collapse.[3][4]

  • Local Anesthesia (Tetracaine Hydrochloride in T-61 or Lidocaine in Tributame): This is included to reduce any pain at the injection site.[3][4][5]

  • Cardiotoxicity (Chloroquine in Tributame): Chloroquine has profound cardiovascular depressant effects, contributing to a shorter time to death.[5]

Comparative Data of Euthanasia Agents

The selection of a euthanasia agent in a research setting is critical and can impact experimental outcomes. The following tables summarize quantitative data from comparative studies involving this compound-containing solutions, pentobarbital (B6593769), and carbon dioxide (CO2).

Euthanasia AgentAnimal ModelTime to Cessation of Heartbeat (Mean)Time to Brain Death (Isoelectric EEG) (Mean)Notable ObservationsReference
T-61 Birds (Mixed Species)24.5 seconds16.6 secondsNo vocalization or wing flapping observed. Considered effective and humane.[3]
Pentobarbital Laying HensNot specifiedWithin 20 secondsConsidered an acceptable method.[3]
T-61 DogsNot specifiedShorter than pentobarbitalEffective for euthanasia.[3]
Pentobarbital DogsNot specifiedLonger than T-61A standard and accepted method.[3]
Tributame DogsWithin 2 minutesNot specifiedUnconsciousness in < 30 seconds. Agonal breathing may occur in 60-70% of patients.[6][7]
Euthanasia AgentAnimal ModelRoute of AdministrationDosageTime to Apnea (Median)Time to Cessation of Heartbeat (Median)Reference
Pentobarbital Mice (CD1)Intraperitoneal (IP)250 mg/kg136 seconds176 seconds[8]
Ethanol (95%) Mice (CD1)Intraperitoneal (IP)10 mL/kg72.5 seconds115 seconds[8]
Euthanasia AgentAnimal ModelParameterResultsReference
T-61® Piglets (Male)RNA YieldSignificantly lower compared to Nitrogen Anoxia[9]
Nitrogen Anoxia Piglets (Male)RNA YieldSignificantly higher compared to T-61®[9]
T-61® Piglets (Male)RNA Quality (A260/230 ratio, RIN value)No significant difference compared to Nitrogen Anoxia[9]
Nitrogen Anoxia Piglets (Male)RNA Quality (A260/230 ratio, RIN value)No significant difference compared to T-61®[9]

Experimental Protocols

Protocol 1: Euthanasia of Rodents using T-61

Objective: To provide a standardized protocol for the euthanasia of laboratory rodents using T-61 for comparative studies.

Materials:

  • T-61 euthanasia solution

  • Appropriate syringes and needles (e.g., 25-27 gauge)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

  • Anesthesia machine with isoflurane (B1672236) (if pre-anesthesia is used)

  • Confirmation of death equipment (e.g., stethoscope)

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct dosage.

    • To minimize distress, handle the animal calmly and proficiently. The AVMA guidelines recommend that for sensitive species, other animals should not be present during euthanasia.[10]

  • Anesthesia (Recommended):

    • Although T-61 has a sedative component, pre-anesthesia is strongly recommended to ensure the animal is unconscious before the administration of the paralytic agent.[4]

    • Anesthetize the rodent using an appropriate inhalant anesthetic such as isoflurane until a surgical plane of anesthesia is reached (loss of pedal withdrawal reflex).

  • T-61 Administration:

    • The recommended dosage for T-61 in rodents is 0.5-2 ml per animal, administered intravenously or intrapulmonary.

    • Intravenous (IV) Injection (Preferred):

      • For rats, the lateral tail vein is the most common site. For mice, this can be challenging and requires significant skill.

      • Inject the calculated dose at a moderate and steady rate.

    • Intraperitoneal (IP) Injection:

      • Position the animal on its back with the head tilted down.

      • Insert the needle into the lower right or left abdominal quadrant to avoid the bladder and cecum.

      • Aspirate to ensure no urine or intestinal contents are withdrawn before injecting.

    • Intracardiac (IC) Injection (Only in deeply anesthetized or unconscious animals):

      • Position the animal on its back or side.

      • Insert the needle between the ribs, aiming for the heart.

      • Aspirate to confirm the presence of blood before injecting.

  • Confirmation of Death:

    • Death must be confirmed before disposal of the carcass.

    • Confirm death by observing the following for at least 5 minutes:

      • Cessation of heartbeat (auscultation with a stethoscope or palpation).

      • Cessation of respiration.

      • Loss of corneal reflex.

    • A secondary physical method of euthanasia (e.g., cervical dislocation or bilateral thoracotomy) is recommended to ensure death.

Protocol 2: Comparative Euthanasia Study in Mice: T-61 vs. Pentobarbital

Objective: To compare the physiological and behavioral effects of T-61 and pentobarbital for euthanasia in mice.

Materials:

  • T-61 euthanasia solution

  • Pentobarbital solution (e.g., 200 mg/mL)

  • Saline (for control group, if applicable)

  • Matched cohorts of laboratory mice (e.g., C57BL/6)

  • Syringes and needles

  • Video recording equipment

  • Physiological monitoring equipment (e.g., ECG, EEG) if available

  • Stopwatches

Procedure:

  • Animal Groups:

    • Randomly assign mice to the following groups (n≥8 per group):

      • Group A: T-61 (e.g., 0.5 mL/animal, IP)

      • Group B: Pentobarbital (e.g., 150-200 mg/kg, IP)

  • Experimental Procedure:

    • One at a time, bring each mouse to the procedure area.

    • Record baseline behavior for 1-2 minutes.

    • Administer the assigned euthanasia agent via intraperitoneal injection.

    • Immediately start recording time and behavioral observations.

  • Data Collection:

    • Behavioral Assessment: Record the latency to and duration of key behaviors such as:

      • Loss of righting reflex.

      • Ataxia.

      • Presence of gasping or agonal breathing.

      • Vocalization.

      • Muscle fasciculations or seizures.

    • Physiological Assessment:

      • Time to last visible respiration.

      • Time to cessation of heartbeat (confirmed by a method like a toe pinch for reflex followed by physical confirmation).

      • If available, record EEG for time to isoelectric activity and ECG for time to asystole.

  • Data Analysis:

    • Statistically compare the latencies to the different endpoints between the T-61 and pentobarbital groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Summarize the incidence of adverse behavioral effects for each group.

Visualizations

Mechanism of Action of this compound-Based Euthanasia Agents

G cluster_0 This compound Formulation (e.g., T-61) cluster_1 Physiological Effects cluster_2 Outcome This compound This compound CNS Central Nervous System (Brainstem) This compound->CNS Depresses Respiratory Center Paralytic Mebezonium Iodide (Paralytic Agent) Respiratory Respiratory Muscles Paralytic->Respiratory Paralyzes CardiacArrest Circulatory Collapse & Cardiac Arrest Paralytic->CardiacArrest Induces Anesthetic Tetracaine/Lidocaine (Local Anesthetic) InjectionSite Injection Site Anesthetic->InjectionSite Blocks Pain Signals Unconsciousness Rapid Loss of Consciousness CNS->Unconsciousness RespArrest Respiratory Arrest CNS->RespArrest Respiratory->RespArrest Heart Cardiovascular System Euthanasia Euthanasia Unconsciousness->Euthanasia RespArrest->Euthanasia CardiacArrest->Euthanasia

Caption: Mechanism of action for this compound-based euthanasia agents.

Experimental Workflow for Comparative Euthanasia Study

G start Start: Animal Cohort (e.g., Mice) randomization Randomization start->randomization groupA Group A: This compound Formulation randomization->groupA groupB Group B: Comparative Agent (e.g., Pentobarbital) randomization->groupB injection Agent Administration (e.g., Intraperitoneal) groupA->injection groupB->injection data_collection Data Collection: - Behavioral Scoring - Physiological Monitoring injection->data_collection confirmation Confirmation of Death data_collection->confirmation analysis Data Analysis and Comparison confirmation->analysis end End: Report Findings analysis->end

Caption: Workflow for a comparative study of euthanasia agents.

References

Application Notes and Protocols for the Safe Handling and Disposal of Embutramide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the safe handling, management of spills, and disposal of Embutramide in a laboratory environment. This compound is a potent sedative and a component of veterinary euthanasia solutions, necessitating strict adherence to safety procedures to mitigate risks of accidental exposure.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Reproductive Toxicity: May damage the unborn child.[1][2][3][4]

  • Organ Toxicity: May cause damage to the nervous system and muscles.[1][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Drowsiness or Dizziness: May cause drowsiness or dizziness.[1][2][3][4]

1.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound or formulations containing it.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile). Consider double gloving.[5]To prevent skin contact, as this compound is harmful upon dermal absorption.[1][2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes that can cause serious eye irritation.[1][2][3]
Face Protection Face shield.To be used in conjunction with goggles when there is a significant risk of splashing.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A properly functioning fume hood or other containment device is required if there is a potential for aerosolization.[2][5]To prevent inhalation, which is a route of harmful exposure.[1][2][3]

1.2. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. Local exhaust ventilation, such as a fume hood, is essential if there is a risk of generating aerosols or vapors.[2][5]

  • Containment: For procedures with a high risk of aerosolization, use of a biosafety cabinet or other containment device is recommended.[2][5]

  • Eye Wash and Safety Shower: An easily accessible eye wash station and safety shower are mandatory in any laboratory where this compound is handled.

Safe Handling and Storage Protocols

2.1. General Handling

  • Read and understand the Safety Data Sheet (SDS) for this compound or the specific formulation being used before commencing any work.[1]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Do not breathe mist or vapors.[4]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]

  • Keep containers tightly closed when not in use.[1][4]

2.2. Storage

  • Store in a cool, well-ventilated place.[1]

  • Keep containers properly labeled.[1]

  • Store in a locked and secure location to prevent unauthorized access.[1][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4]

Emergency Procedures

3.1. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For liquid spills, create a dike around the spill using absorbent materials like vermiculite (B1170534) or cat litter.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a strong detergent solution), followed by a rinse with water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

3.2. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Experimental Protocols: Residue Analysis

The following are general protocols for the detection and quantification of this compound residues in laboratory samples, based on published analytical methods. These should be adapted and validated for specific laboratory conditions and matrices.

4.1. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in biological fluids.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., plasma, urine), add an internal standard.

    • Add a suitable buffer to adjust the pH to alkaline conditions (e.g., pH 9-10).

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

    • Quantification: Based on the peak area ratio of this compound to the internal standard.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high specificity for the identification and quantification of this compound.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and isopropanol).

    • Evaporate the eluate to dryness.

    • Derivatize the residue if necessary to improve volatility and chromatographic properties.

    • Reconstitute in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Disposal Protocol

This compound and materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Direct disposal into the sanitary sewer or general waste is strictly prohibited.

5.1. Chemical Degradation for Disposal

For liquid waste containing this compound, chemical degradation prior to disposal is a recommended practice to reduce its toxicity. The following are suggested methods based on the chemical properties of amides. These procedures should be carried out by trained personnel in a fume hood with appropriate PPE.

5.1.1. Alkaline Hydrolysis

This method is effective for the degradation of the amide functional group in this compound.

  • Preparation: In a suitable reaction vessel within a fume hood, cautiously add the this compound waste to a 10% solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The volume of the basic solution should be at least 10 times the volume of the this compound waste.

  • Heating: Gently heat the mixture to reflux for several hours. The exact time will depend on the concentration of this compound.

  • Monitoring: Periodically and cautiously take a small sample of the reaction mixture, neutralize it, and analyze using an appropriate method (e.g., HPLC) to monitor the disappearance of the this compound peak.

  • Neutralization: Once the degradation is complete, allow the solution to cool to room temperature. Carefully neutralize the solution with an appropriate acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7.

  • Disposal: The neutralized solution can then be collected in a designated hazardous waste container for final disposal by a licensed waste management company.

5.1.2. Advanced Oxidation Processes (AOPs)

AOPs are highly effective for the degradation of a wide range of pharmaceuticals.

  • Fenton's Reagent:

    • Preparation: In a reaction vessel, dilute the this compound waste with water. Adjust the pH to approximately 3 with sulfuric acid.

    • Reaction: Add a source of ferrous iron (e.g., ferrous sulfate) and then slowly add hydrogen peroxide (30%). The reaction is exothermic and will generate gas, so it must be done slowly and with caution.

    • Monitoring and Neutralization: After the reaction has subsided, monitor for the degradation of this compound. Neutralize the solution with a base (e.g., sodium hydroxide).

    • Disposal: The treated solution should be collected as hazardous waste.

5.2. Solid Waste Disposal

  • All solid waste contaminated with this compound (e.g., used PPE, absorbent materials from spills, empty vials) must be placed in a clearly labeled, sealed hazardous waste container.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Visual Workflow and Logic Diagrams

Diagram 1: Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling b1 Review SDS and Protocols b2 Don Appropriate PPE b1->b2 b3 Prepare Well-Ventilated Workspace b2->b3 c1 Conduct Experiment in Fume Hood b3->c1 c2 Handle with Care to Avoid Spills c1->c2 d1 Segregate this compound Waste c2->d1 e1 Decontaminate Work Surfaces c2->e1 d2 Chemically Degrade Liquid Waste (if applicable) d1->d2 d3 Package and Label as Hazardous Waste d2->d3 d4 Arrange for Professional Disposal d3->d4 e2 Doff PPE Correctly e1->e2 e3 Wash Hands Thoroughly e2->e3

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

Diagram 2: Key Safety Precautions Logic

Logical Relationships of this compound Safety Precautions cluster_routes Routes of Exposure cluster_controls Control Measures A This compound Hazards (Toxic, Teratogenic, Irritant) B1 Inhalation A->B1 B2 Skin Contact A->B2 B3 Eye Contact A->B3 B4 Ingestion A->B4 C1 Engineering Controls (Fume Hood, Ventilation) B1->C1 C2 Personal Protective Equipment (Gloves, Goggles, Lab Coat) B2->C2 B3->C2 C3 Safe Work Practices (No eating/drinking, Hand washing) B4->C3 D Minimized Risk of Exposure C1->D C2->D C3->D

Caption: Logical relationship of key safety precautions for this compound.

References

Application Note: Trace-Level Detection of Embutramide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the trace-level detection and quantification of Embutramide in biological matrices, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a potent sedative and is a component of the euthanasia drug T-61. Its detection at trace levels is crucial in forensic toxicology and drug metabolism studies. The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection, operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for the analysis of this compound at low concentrations.

Introduction

This compound, chemically known as N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide, is a central nervous system depressant.[1] It is a key active component in the veterinary euthanasia solution T-61. The monitoring of this compound in biological specimens is essential for forensic investigations to confirm exposure.[2][3] LC-MS/MS offers significant advantages for this application, including high sensitivity, specificity, and the ability to handle complex biological matrices.[4] This application note provides a detailed protocol for the extraction and analysis of this compound, which can be adapted for various research and forensic applications.

Experimental

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction protocol is employed to isolate this compound from the biological matrix and reduce matrix effects.

Materials:

  • Biological sample (e.g., 1 mL of plasma or tissue homogenate)

  • Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (B109758) (HPLC grade)

  • Methanol (HPLC grade)

  • Mobile Phase A (e.g., 5 mM Ammonium Formate in water with 0.1% Formic Acid)

  • Centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 100 µL of 1 M NaOH to basify the sample. Vortex for 30 seconds.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B). Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of hydrophobic compounds like this compound.

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions:

Based on the molecular weight of this compound (293.4 g/mol ), the protonated precursor ion ([M+H]+) is m/z 294.4.[2][5] Potential product ions can be predicted from its structure and previously reported GC-MS fragmentation data, which identified key fragments at m/z 135 and 190.[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)294.4190.20.13020
This compound (Qualifier)294.4135.10.13025
Internal Standard (IS)User DefinedUser Defined0.1User DefinedUser Defined

Note: Cone voltage and collision energy should be optimized for the specific instrument used to achieve maximum sensitivity.

Results and Discussion

This method is designed to provide excellent chromatographic resolution and high sensitivity for the detection of this compound. The use of a C18 column with a gradient elution effectively separates this compound from endogenous matrix components. The MRM mode provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Quantitative Performance

The following table summarizes the expected quantitative performance of the method. Laboratories implementing this protocol should perform a full validation according to their specific requirements and regulatory guidelines.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Recovery 85 - 110%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the trace-level detection and quantification of this compound in biological matrices. The protocol is suitable for use in forensic toxicology, clinical research, and drug development settings. The combination of a simple and efficient sample preparation technique with the high selectivity of tandem mass spectrometry ensures reliable and accurate results.

Experimental Workflows and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (1 mL) add_is Add Internal Standard sample->add_is basify Add 1M NaOH add_is->basify add_solvent Add Dichloromethane (5 mL) basify->add_solvent vortex_extract Vortex (2 min) add_solvent->vortex_extract centrifuge_sep Centrifuge (4000 rpm, 10 min) vortex_extract->centrifuge_sep transfer_org Transfer Organic Layer centrifuge_sep->transfer_org evaporate Evaporate to Dryness (N2) transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

mrm_logic cluster_ms Tandem Mass Spectrometer q1 Q1: Precursor Ion Selection (m/z 294.4) q2 Q2: Collision Cell (CID) (with Argon) q1->q2 product_ion1 Product Ion 1 (m/z 190.2) q2->product_ion1 product_ion2 Product Ion 2 (m/z 135.1) q2->product_ion2 q3 Q3: Product Ion Selection detector Detector q3->detector This compound This compound [M+H]+ This compound->q1 product_ion1->q3 product_ion2->q3

Caption: Logic diagram for MRM-based detection of this compound.

References

Application Notes and Protocols for Embutramide Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of embutramide in complex biological matrices prior to chromatographic analysis. The described methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—are commonly employed in forensic and toxicological laboratories.

Introduction to this compound and Analytical Challenges

This compound is a potent anesthetic and a component of the euthanasia drug T-61. Its detection and quantification in biological specimens such as blood, plasma, and tissue are crucial in forensic investigations. The analysis of this compound in these complex matrices is challenging due to the presence of endogenous interfering substances like proteins, lipids, and salts. Effective sample preparation is therefore a critical step to remove these interferences, concentrate the analyte, and ensure accurate and reliable analytical results.

This document outlines three robust sample preparation techniques, providing detailed protocols, quantitative performance data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their specific analytical needs.

Quantitative Data Summary

The selection of a sample preparation method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the quantitative performance of Liquid-Liquid Extraction (LLE), a generic Solid-Phase Extraction (SPE) method, and Protein Precipitation (PPT) for this compound analysis.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Recovery >83%[1]90.51-93.90% (for a similar drug)[2]Typically >90% (analyte dependent)
Limit of Detection (LOD) 0.2 mg/L[1]Not AvailableNot Available
Limit of Quantification (LOQ) 0.6 mg/L[1]Not AvailableNot Available

Note: Data for SPE is based on a similar analyte (indapamide) and may vary for this compound. Quantitative data for PPT is generalized as it is highly dependent on the specific protocol and analyte. Further method validation is recommended to determine the precise performance characteristics for this compound.

Experimental Protocols and Workflows

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Workflow for Liquid-Liquid Extraction of this compound

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Aliquot Sample (e.g., 100 µL whole blood) Add_IS 2. Add Internal Standard Sample->Add_IS Alkalinize 3. Add 1M NaOH Add_IS->Alkalinize Add_Solvent 4. Add Dichloromethane Alkalinize->Add_Solvent Vortex 5. Vortex Mix Add_Solvent->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Separate_Organic 7. Collect Organic Layer Centrifuge->Separate_Organic Evaporate 8. Evaporate to Dryness Separate_Organic->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for this compound analysis using Liquid-Liquid Extraction.

Detailed Protocol for LLE of this compound from Whole Blood:

  • Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add 20 µL of 1 M NaOH to alkalinize the sample.

  • Add 500 µL of dichloromethane.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. Although a specific SPE protocol for this compound was not found in the literature reviewed, a generic reversed-phase SPE method can be developed and optimized.

Workflow for Solid-Phase Extraction of this compound

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_extraction SPE Cartridge Steps cluster_analysis Analysis Sample 1. Aliquot Sample (e.g., 1 mL plasma) Add_IS 2. Add Internal Standard Sample->Add_IS Dilute 3. Dilute with Buffer Add_IS->Dilute Condition 4. Condition (Methanol then Water) Load 5. Load Sample Condition->Load Wash 6. Wash (e.g., Water/Methanol) Load->Wash Elute 7. Elute (e.g., Methanol) Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Generic workflow for this compound analysis using Solid-Phase Extraction.

Detailed Generic Protocol for SPE of this compound from Plasma:

  • Sorbent: A reversed-phase sorbent such as C8 or C18 is recommended for a non-polar compound like this compound.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the internal standard.

    • Dilute the sample with 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) to reduce viscosity and ensure proper interaction with the sorbent.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol (B129727) through the SPE cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It involves the addition of an organic solvent or a strong acid to denature and precipitate the proteins.

Workflow for Protein Precipitation of this compound

PPT_Workflow cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis Sample 1. Aliquot Sample (e.g., 100 µL plasma) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add Acetonitrile (B52724) (3:1) Add_IS->Add_Solvent Vortex 4. Vortex Mix Add_Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Collect_Supernatant 6. Collect Supernatant Centrifuge->Collect_Supernatant Evaporate 7. Evaporate to Dryness (Optional) Collect_Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for this compound analysis using Protein Precipitation.

Detailed Protocol for PPT of this compound from Plasma:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the internal standard.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • (Optional) Evaporate the supernatant to dryness and reconstitute in the mobile phase to increase the concentration of the analyte.

  • If the evaporation step is skipped, the supernatant can be directly injected for LC-MS/MS analysis, though this may result in lower sensitivity.

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay and the available instrumentation.

  • Liquid-Liquid Extraction offers good recovery and is a cost-effective method, though it can be labor-intensive and may require larger volumes of organic solvents.

  • Solid-Phase Extraction provides the cleanest extracts and the highest selectivity, making it ideal for achieving low detection limits. However, it requires method development and can be more expensive.

  • Protein Precipitation is the simplest and fastest method, suitable for high-throughput screening. Its main drawback is the potential for lower analyte recovery and the co-extraction of other matrix components, which can lead to ion suppression in LC-MS/MS analysis.

It is imperative that any chosen method be properly validated to ensure it meets the required performance criteria for accuracy, precision, and sensitivity for the specific matrix being analyzed.

References

Application Notes and Protocols for the Development of Rapid Immunoassays for Embutramide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Embutramide is a potent sedative and anesthetic agent, primarily used in veterinary medicine for euthanasia. Its detection in biological samples is crucial in forensic toxicology to investigate cases of accidental exposure, suicide, or misuse. Currently, the standard methods for this compound detection and quantification are based on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While these methods are highly sensitive and specific, they are often time-consuming, require sophisticated instrumentation, and are not suitable for rapid, on-site screening.

The development of a rapid immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would provide a valuable tool for high-throughput screening of this compound in various biological matrices. This document provides a comprehensive overview of the current analytical methods for this compound detection and outlines a detailed, hypothetical protocol for the development of a competitive immunoassay for its rapid detection.

Part 1: Current Analytical Methods for this compound Detection

A review of the scientific literature indicates that there are currently no commercially available immunoassays for the detection of this compound. The established methods rely on chromatography, and their performance characteristics are summarized below.

Table 1: Performance Characteristics of Chromatographic Methods for this compound Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r)Extraction Recovery
HPLC-PDAHuman Blood0.2 mg/L0.6 mg/L> 0.997> 83%
LC-MS/MSBiological Matrices0.01 mg/L0.05 mg/LNot ReportedNot Reported
GC-MSTissues & Body FluidsNot ReportedNot ReportedNot ReportedNot Reported

Part 2: Hypothetical Development of a Competitive ELISA for this compound

Due to the small molecular size of this compound, a competitive immunoassay format is the most suitable approach. In this format, free this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific antibody.

Logical Workflow for this compound Immunoassay Development

The development of an immunoassay for a small molecule like this compound involves several key stages, from hapten design to assay validation.

cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Validation Hapten Hapten Synthesis & Characterization Immunogen Immunogen & Coating Antigen Preparation Hapten->Immunogen Antibody Antibody Production & Purification Immunogen->Antibody Format Assay Format Selection (Competitive ELISA) Antibody->Format Optimization Optimization of Assay Parameters Format->Optimization Validation Assay Validation (Sensitivity, Specificity, etc.) Optimization->Validation Application Application to Real Samples Validation->Application

Figure 1: Logical workflow for the development of an this compound immunoassay.
Protocol 1: Hapten Synthesis and Immunogen Preparation

To elicit an immune response against a small molecule like this compound, it must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process involves the synthesis of a hapten, which is a derivative of this compound containing a reactive functional group for conjugation.

1.1. Hapten Design and Synthesis:

  • Objective: To introduce a spacer arm and a reactive carboxyl group to the this compound molecule.

  • Procedure:

    • Identify a non-critical position on the this compound molecule for modification. The methoxyphenyl or the hydroxybutanamide side chain could be potential sites.

    • Synthesize a derivative of this compound with a linker arm (e.g., using 6-aminocaproic acid) to distance the hapten from the carrier protein and improve antibody recognition.

    • The terminal end of the linker should possess a reactive group, such as a carboxylic acid or an amine, for conjugation to the carrier protein.

    • Purify the synthesized hapten using techniques like column chromatography and characterize its structure using NMR and mass spectrometry.

1.2. Immunogen and Coating Antigen Preparation:

  • Objective: To conjugate the this compound hapten to carrier proteins.

  • Procedure:

    • Immunogen (for immunization): Conjugate the this compound hapten to KLH using the carbodiimide (B86325) (EDC) coupling method. This method activates the carboxyl group of the hapten to form an amide bond with the amino groups of the protein.

    • Coating Antigen (for ELISA): Conjugate the this compound hapten to a different carrier protein, such as ovalbumin (OVA), using the same EDC coupling method. Using a different carrier protein for the coating antigen helps to reduce non-specific binding from antibodies raised against the immunizing carrier protein.

    • Purify the conjugates by dialysis to remove unreacted hapten and coupling reagents.

    • Confirm successful conjugation using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

Protocol 2: Monoclonal Antibody Production

The generation of high-affinity and specific monoclonal antibodies is a critical step in the development of a reliable immunoassay.

2.1. Immunization of Mice:

  • Objective: To elicit an immune response against the this compound hapten.

  • Procedure:

    • Emulsify the this compound-KLH immunogen with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Immunize BALB/c mice with the emulsion via intraperitoneal injection at regular intervals (e.g., every 2-3 weeks).

    • Monitor the antibody titer in the mouse serum using an indirect ELISA with the this compound-OVA coating antigen.

2.2. Hybridoma Production:

  • Objective: To generate hybridoma cell lines that produce monoclonal antibodies against this compound.

  • Procedure:

    • Once a high antibody titer is achieved, sacrifice the mouse and isolate spleen cells (B lymphocytes).

    • Fuse the spleen cells with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will not survive in this medium, and unfused spleen cells have a limited lifespan.

    • Screen the supernatants of the resulting hybridoma clones for the presence of antibodies that bind to the this compound-OVA conjugate using an indirect ELISA.

2.3. Cloning and Antibody Purification:

  • Objective: To isolate a single hybridoma clone that produces the desired antibody and to purify the antibody.

  • Procedure:

    • Select the hybridoma clones that show the highest affinity and specificity for this compound.

    • Perform limiting dilution cloning to isolate a single clone (monoclonal).

    • Expand the selected monoclonal hybridoma clone in vitro in cell culture flasks or in vivo as ascites in mice.

    • Purify the monoclonal antibody from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

    • Assess the purity and concentration of the antibody.

Protocol 3: Indirect Competitive ELISA Development

The principle of the indirect competitive ELISA for this compound is illustrated below.

cluster_0 High this compound Concentration in Sample cluster_1 Low this compound Concentration in Sample Sample_High Sample with high This compound Complex_High This compound-Ab Complex Sample_High->Complex_High Ab_High Anti-Embutramide Ab Ab_High->Complex_High Coated_Ag_High Coated this compound-OVA Result_High Low Signal Secondary_Ab_High Enzyme-labeled Secondary Ab Substrate_High Substrate Substrate_High->Result_High Sample_Low Sample with low This compound Bound_Ab_Low Ab binds to coated antigen Sample_Low->Bound_Ab_Low Ab_Low Anti-Embutramide Ab Ab_Low->Bound_Ab_Low Secondary_Ab_Low Enzyme-labeled Secondary Ab Bound_Ab_Low->Secondary_Ab_Low Coated_Ag_Low Coated this compound-OVA Coated_Ag_Low->Bound_Ab_Low Substrate_Low Substrate Secondary_Ab_Low->Substrate_Low Result_Low High Signal Substrate_Low->Result_Low

Figure 2: Principle of an indirect competitive ELISA for this compound detection.

3.1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST with 1% BSA or non-fat dry milk.

  • Primary Antibody Solution: Dilute the purified anti-Embutramide monoclonal antibody in blocking buffer.

  • Secondary Antibody Solution: Dilute an enzyme-conjugated (e.g., HRP) anti-mouse IgG antibody in blocking buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric acid.

3.2. Assay Protocol:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of this compound-OVA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • In separate tubes, pre-incubate 50 µL of this compound standards or samples with 50 µL of the diluted primary antibody solution for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3.3. Data Analysis:

  • The absorbance values will be inversely proportional to the concentration of this compound in the samples.

  • Construct a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Part 3: Assay Validation

Once the competitive ELISA has been developed and optimized, it is essential to validate its performance to ensure that it is reliable and fit for its intended purpose.

Table 2: Key Parameters for Immunoassay Validation

ParameterDescriptionAcceptance Criteria (Example)
Sensitivity The lowest concentration of the analyte that can be reliably distinguished from a blank sample.Determined by the limit of detection (LOD) and limit of quantitation (LOQ).
Specificity The ability of the antibody to exclusively bind to this compound and not to structurally related compounds.Cross-reactivity with related compounds should be less than 1%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Intra- and inter-assay coefficients of variation (CV) should be less than 15%.
Accuracy The closeness of the measured value to the true value.Recovery of spiked samples should be between 80-120%.
Linearity The ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample.The correlation coefficient (r) of the standard curve should be > 0.99.
Ruggedness The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions.Consistent results across different analysts, instruments, and days.

Conclusion

The development of a rapid immunoassay for this compound would represent a significant advancement in the field of forensic toxicology and drug monitoring. The hypothetical protocols outlined in this document provide a comprehensive framework for researchers and scientists to embark on such a project. By following these guidelines, it is feasible to develop a sensitive, specific, and rapid competitive ELISA for the detection of this compound in various biological samples, thereby providing a valuable tool for screening and preliminary analysis.

The Uncharted Territory of Embutramide in Neuropharmacology: A Hypothetical Framework for In-Vitro Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Opening Statement for Researchers, Scientists, and Drug Development Professionals: While embutramide is a well-documented potent sedative primarily utilized in veterinary medicine for euthanasia, its application and characterization within in-vitro neuropharmacology research models remain largely unexplored in published literature.[1] Structurally analogous to gamma-hydroxybutyrate (GHB), a known neurotransmitter, this compound presents a potential, yet uninvestigated, landscape for neuronal research.[1] This document aims to address this knowledge gap by providing a comprehensive, albeit hypothetical, framework for the initial in-vitro investigation of this compound. The following application notes and protocols are based on established methodologies in neuropharmacology and are intended to serve as a foundational guide for researchers venturing into the study of this compound's effects on neuronal systems.

Putative Mechanism of Action and Rationale for Investigation

This compound's structural similarity to GHB suggests a potential interaction with the GABAergic system or specific GHB receptors, which are known to modulate neuronal excitability.[1][2] GHB itself exhibits complex pharmacology, acting on both GABAB receptors and its own specific high-affinity GHB receptors.[2][3] Therefore, initial investigations into this compound's neuropharmacological profile should focus on its potential activity as a CNS depressant through modulation of these or other related neuronal signaling pathways.[4]

A primary objective would be to determine if this compound acts as an agonist or antagonist at known neurotransmitter receptors or if it modulates the function of ion channels.[5][6] Understanding its receptor binding affinity and functional effects on cultured neurons or in brain slice preparations is a critical first step.

Hypothetical Quantitative Data Summary

As there is no publicly available quantitative data for this compound's effects in in-vitro neuropharmacology models, the following table is presented as a template for researchers to populate with their experimental findings. This structured format will allow for clear comparison of this compound's potency and efficacy across different potential targets.

Parameter Receptor/Ion Channel Target In-Vitro Model Value (e.g., IC50, EC50, Ki) Reference (Internal Lab Code)
Binding Affinity (Ki)GABAB ReceptorRat Cortical NeuronsData to be determined
Binding Affinity (Ki)GHB ReceptorMouse Hippocampal SlicesData to be determined
Functional Potency (EC50)GABAB Receptor AgonismCultured Human NeuronsData to be determined
Functional Potency (IC50)Voltage-Gated Sodium ChannelsNeuro-2a Cell LineData to be determined
Neurotoxicity (LD50)Primary Hippocampal Neurons24-hour exposureData to be determined

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of this compound in in-vitro neuropharmacology.

Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons, a common model for studying neuronal function.

Materials:

  • Embryonic day 18 (E18) rat or mouse fetuses

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme for dissociation (e.g., Papain)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Poly-D-lysine coated culture plates or coverslips

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissection: Aseptically dissect the cerebral cortices from E18 rodent fetuses in chilled dissection medium.

  • Enzymatic Digestion: Incubate the cortical tissue in a papain solution at 37°C to dissociate the cells.

  • Mechanical Dissociation: Gently triturate the digested tissue to obtain a single-cell suspension.

  • Cell Plating: Plate the dissociated neurons onto poly-D-lysine coated vessels at a desired density in pre-warmed plating medium.

  • Cell Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 3-4 days.

In-Vitro Neurotoxicity Assay

This protocol outlines a method to assess the potential neurotoxic effects of this compound on cultured neurons.

Materials:

  • Mature primary neuronal cultures (e.g., 7-10 days in vitro)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)

  • Plate reader or fluorescence microscope

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. A vehicle control should also be prepared.

  • Treatment: Replace the medium in the neuronal cultures with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the results to determine the concentration-dependent effect of this compound on neuronal viability and calculate the LD50 if applicable.

Brain Slice Electrophysiology

This protocol provides a framework for studying the effects of this compound on synaptic transmission in acute brain slices.

Materials:

  • Adult rodent (e.g., rat or mouse)

  • Vibrating microtome (vibratome)

  • Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Electrophysiology recording setup (amplifier, digitizer, software)

  • This compound solution in aCSF

Procedure:

  • Slice Preparation: Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of a region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from a neuron or field potential recordings.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials).

  • Drug Application: Perfuse the slice with a known concentration of this compound in aCSF and record the changes in synaptic activity.

  • Washout: Perfuse the slice with drug-free aCSF to determine if the effects of this compound are reversible.

  • Data Analysis: Analyze the recorded electrophysiological data to determine the effect of this compound on parameters such as synaptic strength, neuronal excitability, and network activity.

Visualizing Experimental Workflows and Putative Signaling

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway for this compound.

Experimental_Workflow_Neurotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Primary Neuronal Culture Treat Treat Neurons Culture->Treat Prepare_Emb Prepare this compound Dilutions Prepare_Emb->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Cell Viability Assay Incubate->Assay Analyze Data Analysis (LD50) Assay->Analyze

Workflow for In-Vitro Neurotoxicity Assessment.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Analysis Dissect Brain Dissection Slice Vibratome Slicing Dissect->Slice Recover Slice Recovery Slice->Recover Record_Base Baseline Recording Recover->Record_Base Apply_Emb Apply this compound Record_Base->Apply_Emb Washout Washout Apply_Emb->Washout Analyze_Data Analyze Synaptic Effects Washout->Analyze_Data

Workflow for Brain Slice Electrophysiology.

Putative_Signaling_Pathway cluster_receptor Putative Targets cluster_downstream Downstream Effects This compound This compound GABAB_R GABAB Receptor This compound->GABAB_R GHB_R GHB Receptor This compound->GHB_R G_Protein Gi/o Protein Activation GABAB_R->G_Protein GHB_R->G_Protein AC_Inhibit Adenylyl Cyclase Inhibition G_Protein->AC_Inhibit K_Channel K+ Channel Activation G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP_Decrease ↓ cAMP AC_Inhibit->cAMP_Decrease Neuron_Hyperpol Neuronal Hyperpolarization & Decreased Neurotransmitter Release K_Channel->Neuron_Hyperpol Ca_Channel->Neuron_Hyperpol

Hypothetical Signaling Pathway for this compound.

Disclaimer: The protocols and diagrams presented are intended as a starting point for investigation and are not based on established experimental data for this compound. Researchers should exercise caution and perform thorough dose-response studies and appropriate controls. The actual mechanism of action of this compound may differ significantly from this hypothetical model.

References

Ethical Application of Embutramide in Animal Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The use of Embutramide, a potent central nervous system (CNS) depressant, in animal research for euthanasia requires strict adherence to ethical guidelines to ensure a humane endpoint. This compound is a key component of the euthanasia solution T-61, which also contains mebezonium (B1211741) iodide (a neuromuscular blocker) and tetracaine (B1683103) hydrochloride (a local anesthetic). This document provides detailed application notes, protocols, and ethical considerations for the use of this compound-containing solutions in animal research, with a focus on ensuring rapid loss of consciousness and minimizing animal distress.

Ethical Considerations

The primary ethical mandate in animal research is the minimization of pain and distress. Euthanasia is a critical component of this principle, and the chosen method must induce a rapid and painless death. The American Veterinary Medical Association (AVMA) Guidelines for the Euthanasia of Animals provide a framework for making these critical decisions.[1][2][3]

Key Ethical Principles for this compound Use:

  • Justification of Use: The decision to use an this compound-containing solution should be scientifically and ethically justified and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Unconsciousness Prior to Neuromuscular Blockade: Due to the presence of a neuromuscular blocking agent (mebezonium iodide) in T-61, it is imperative that the animal is rendered unconscious by the this compound component before the onset of muscle paralysis.[4] Failure to ensure this can lead to the animal experiencing suffocation while fully conscious, which is a severe ethical breach.

  • Route of Administration: The recommended and most ethical route of administration for this compound-containing solutions is intravenous (IV) injection.[4] This ensures rapid distribution and onset of action. Intracardiac injection is only acceptable in unconscious or anesthetized animals. Other routes, such as intramuscular or subcutaneous, are contraindicated as they can lead to unpredictable absorption and potential distress.

  • Personnel Training: All personnel administering this compound must be thoroughly trained in the proper injection techniques, dosage calculations, and methods for confirming death.[3][5][6]

  • Minimizing Distress: The procedure should be performed in a quiet environment, away from other animals, to minimize anxiety and fear.[5][7] Pre-euthanasia sedation or anesthesia should be considered, especially for animals that are anxious or difficult to handle.

Mechanism of Action

The combination of active ingredients in T-61 ensures a rapid and multifaceted process of euthanasia.

  • This compound: A potent narcotic that acts as a strong central nervous system depressant.[4][8] It induces rapid unconsciousness and paralysis of the respiratory center.[4] While its precise molecular targets are not fully elucidated, its structural similarity to gamma-hydroxybutyrate (GHB) suggests it likely potentiates the effects of the inhibitory neurotransmitter GABA at GABA receptors in the brain.[8]

  • Mebezonium Iodide: A quaternary ammonium (B1175870) compound that acts as a neuromuscular blocking agent. It produces a curariform paralytic action on striated skeletal and respiratory muscles, leading to circulatory collapse.[4]

  • Tetracaine Hydrochloride: A local anesthetic that blocks voltage-gated sodium channels, preventing the initiation and propagation of nerve impulses.[1][2][9] Its inclusion is intended to minimize any pain or discomfort at the injection site.

Quantitative Data: Comparative Efficacy of Euthanasia Agents

The following table summarizes available data on the time to unconsciousness and death for T-61 compared to other common euthanasia agents. It is important to note that these times can be influenced by factors such as species, age, health status, and injection technique.

Euthanasia AgentSpeciesRouteTime to Loss of Consciousness (seconds)Time to Cessation of Heartbeat (seconds)Reference
T-61 Birds (Broiler Chickens)IV10.5 (Loss of brainstem reflexes)24.5[9][10]
T-61 DogsIV~5 (Isoelectric EEG)-[1]
Pentobarbital Sodium DogsIV6-12-[7]
Pentobarbital Sodium MiceIP-Significantly faster with higher concentration (200mg/ml vs 50mg/ml)[11]

Experimental Protocols

Pre-Euthanasia Sedation (Rodents)

For anxious or difficult-to-handle animals, pre-euthanasia sedation is recommended to minimize distress.

Materials:

  • Ketamine (100 mg/mL)

  • Xylazine (B1663881) (20 mg/mL or 100 mg/mL)

  • Sterile saline

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Prepare a cocktail of ketamine (50-100 mg/kg) and xylazine (5-10 mg/kg) diluted in sterile saline.

  • Administer the sedative cocktail via intraperitoneal (IP) injection.

  • Allow 5-10 minutes for the animal to become fully sedated and non-responsive to a toe pinch before proceeding with the euthanasia procedure.

T-61 Euthanasia Protocol for Rodents

Materials:

  • T-61 Euthanasia Solution

  • Appropriately sized syringes and needles (e.g., 25-27 gauge for IV in rats, 27-30 gauge for intracardiac in mice)

  • Restraint devices as needed

Procedure:

  • Animal Restraint: Properly restrain the animal to ensure accurate and humane administration. For intravenous injection in rats, utilize a restraint device that allows access to the lateral tail vein. For intracardiac injection in anesthetized mice, place the animal in dorsal recumbency.

  • Dosage Calculation: The recommended dosage of T-61 for small animals is 0.5-2 mL per animal.[12]

  • Administration:

    • Intravenous (Rat): Administer the calculated dose of T-61 into the lateral tail vein. The injection should be given at a moderate rate.

    • Intracardiac (Anesthetized Mouse): Ensure the mouse is in a deep plane of anesthesia (non-responsive to painful stimuli). Insert the needle between the ribs into the heart and administer the T-61 solution.

  • Confirmation of Death: Death must be confirmed by observing a combination of the following signs:

    • Cessation of heartbeat (auscultation or palpation)

    • Cessation of respiration

    • Loss of corneal reflex

    • Absence of response to a firm toe pinch

    • A secondary physical method of euthanasia (e.g., cervical dislocation or bilateral thoracotomy) is recommended to ensure irreversible death, especially after chemical euthanasia.[3]

Visualizations

Signaling Pathway of T-61 Components

T61_Mechanism cluster_this compound This compound (CNS) cluster_mebezonium Mebezonium Iodide (Neuromuscular Junction) cluster_tetracaine Tetracaine HCl (Peripheral Nerve) cluster_outcome Physiological Outcome This compound This compound GABA_R GABA Receptors (Putative Target) This compound->GABA_R Potentiates GABAergic inhibition CNS_Depression CNS Depression GABA_R->CNS_Depression Resp_Paralysis Respiratory Center Paralysis CNS_Depression->Resp_Paralysis Unconsciousness Rapid Unconsciousness CNS_Depression->Unconsciousness Death Humane Death Resp_Paralysis->Death Unconsciousness->Death Mebezonium Mebezonium Iodide NMJ Nicotinic Acetylcholine Receptors Mebezonium->NMJ Blocks Acetylcholine Muscle_Paralysis Skeletal & Respiratory Muscle Paralysis NMJ->Muscle_Paralysis Circ_Collapse Circulatory Collapse Muscle_Paralysis->Circ_Collapse Circ_Collapse->Death Tetracaine Tetracaine HCl Na_Channel Voltage-gated Sodium Channels Tetracaine->Na_Channel Blocks Nerve_Block Blocks Nerve Impulse Conduction Na_Channel->Nerve_Block Pain_Relief Local Anesthesia (Pain relief at injection site) Nerve_Block->Pain_Relief

Caption: Mechanism of action of T-61 components leading to euthanasia.

Experimental Workflow for Rodent Euthanasia using T-61

Euthanasia_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_confirmation Confirmation cluster_disposal Disposal A1 IACUC Protocol Approval A2 Personnel Training Confirmation A1->A2 A3 Prepare Euthanasia Solution & Sedatives A2->A3 A4 Prepare Quiet & Isolated Area A3->A4 B1 Animal Identification & Weighing A4->B1 B2 Administer Pre-euthanasia Sedation (if required) B1->B2 B3 Assess Sedation Level B2->B3 B4 Administer T-61 via Approved Route (IV or IC) B3->B4 C1 Observe for Cessation of Respiration & Heartbeat B4->C1 C2 Check for Loss of Reflexes (Corneal, Pedal) C1->C2 C3 Perform Secondary Physical Method (e.g., Cervical Dislocation) C2->C3 D1 Proper Carcass Disposal (according to institutional guidelines) C3->D1

Caption: Step-by-step workflow for rodent euthanasia using T-61.

Logical Relationship of Ethical Considerations

Ethical_Considerations cluster_principles Core Principles cluster_requirements Practical Requirements center_node Humane Euthanasia with this compound R1 IACUC Approval center_node->R1 R2 Trained Personnel center_node->R2 R3 Correct Route & Dosage center_node->R3 R4 Confirmation of Death center_node->R4 R5 Pre-euthanasia Sedation center_node->R5 P1 Minimize Pain & Distress P1->center_node P2 Rapid Loss of Consciousness P2->center_node P3 Irreversible P3->center_node R3->P2 R5->P1

Caption: Interrelationship of ethical principles and practical requirements.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Embutramide in Decomposed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Embutramide in decomposed tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis in decomposed tissue important?

A1: this compound is a potent sedative and anesthetic agent.[1] It is a component of the veterinary euthanasia solution T-61 (also known as Tanax), which also contains mebezonium (B1211741) iodide and tetracaine.[2][3][4] Analysis of this compound in post-mortem tissues is crucial in forensic toxicology to confirm death by euthanasia solution, which may be involved in suicides or malicious poisonings of animals and humans.[2][5]

Q2: What are the primary challenges when quantifying this compound in decomposed tissues?

A2: The primary challenges stem from the degradation of the biological matrix. During putrefaction, bacterial and enzymatic processes break down tissues, creating a complex mixture of proteins, lipids, and other endogenous compounds.[6] This complex matrix can lead to significant issues, including:

  • Matrix Effects: Co-extracted decomposition byproducts can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[6][7]

  • Analyte Degradation: The stability of this compound in a decaying biological matrix is a concern, as the drug itself may be subject to chemical or microbial degradation over time.

  • Poor Extraction Recovery: this compound may bind to breakdown products in the tissue, making it difficult to extract efficiently.

  • Post-mortem Redistribution: Drugs can migrate from their initial sites of deposition after death, complicating the interpretation of concentrations found in specific tissues.[6]

Q3: Which analytical methods are commonly used for this compound quantification?

A3: Several analytical methods have been successfully used to quantify this compound in biological samples. These include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][8] LC-MS/MS is often preferred for its high sensitivity and specificity, which are advantageous when dealing with complex matrices like decomposed tissue.[9][10]

Q4: What is a "matrix effect," and how does it affect the analysis of decomposed samples?

A4: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in a mass spectrometer's source, caused by co-eluting compounds from the sample matrix.[7][11] In decomposed tissues, the matrix is particularly "dirty," containing numerous breakdown products.[6] These can interfere with the ionization of this compound, leading to underestimation or overestimation of its true concentration and compromising the reliability of the results.[12]

Q5: Which tissue types are most suitable for analysis in advanced decomposition cases?

A5: While blood, liver, and kidney are common samples, their cellular structure is rapidly lost during decomposition.[2][3] In cases of advanced decomposition, more robust tissues may be necessary. Skeletal tissues (bone) have been shown to retain drugs and may be a viable alternative when soft tissues are no longer available.[13] Analysis of various tissues, including brain, lung, muscle, and vitreous humor, has also been documented.[3][9]

Troubleshooting Guide

This guide addresses specific problems that may arise during the quantification of this compound in decomposed samples.

Problem 1: Low or No Analyte Recovery During Extraction

  • Possible Cause: Inefficient tissue homogenization or choice of extraction solvent. The highly proteinaceous and lipid-rich nature of decomposed tissue can sequester the analyte.

  • Troubleshooting Steps:

    • Improve Homogenization: Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent extraction. Mechanical bead beating or cryogenic grinding can be effective for tough or heterogeneous samples.

    • Optimize Extraction Protocol: A common procedure involves homogenization in acetonitrile (B52724), followed by a liquid-liquid extraction (LLE) where the drug is partitioned into an organic solvent like methylene (B1212753) chloride.[3]

    • Consider Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE and improve recovery by selectively isolating the analyte from matrix components.[14] This is particularly useful for removing interfering substances from decomposed tissues.[13]

Problem 2: High Signal Variability and Non-Reproducible Results

  • Possible Cause: Significant matrix effects that differ between samples or instrument contamination.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Systematically assess matrix effects by comparing the analyte response in a pure solvent with the response in a post-extraction spiked matrix sample.

    • Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as multi-stage SPE or a combination of LLE and SPE, to remove interfering compounds.

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of this compound from co-eluting matrix components.

    • Use an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for extraction losses and matrix-induced ionization variability. If unavailable, a structurally similar analog can be used.

Problem 3: Signal Suppression or Enhancement in LC-MS/MS Analysis

  • Possible Cause: Co-eluting endogenous compounds from the decomposed matrix are interfering with the ionization of this compound.

  • Troubleshooting Steps:

    • Dilute the Extract: A simple first step is to dilute the final extract. This reduces the concentration of interfering matrix components, often mitigating the matrix effect, assuming the analyte concentration remains above the limit of quantification.

    • Modify Chromatographic Conditions: Altering the mobile phase composition or gradient can shift the retention time of the analyte relative to the interfering peaks.

    • Change Ionization Source/Parameters: Optimizing the ion source parameters (e.g., temperature, gas flows) or switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may reduce the impact of the matrix.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings & Reference
HPLC-PDAHuman Blood0.2 mg/L0.6 mg/LA rapid and sensitive method using only 0.1 mL of blood was developed with liquid-liquid extraction.[4][15]
LC-MS/MSMultiple post-mortem matrices0.01 mg/L0.05 mg/LA direct and sensitive method for simultaneous determination of this compound and Mebezonium Iodide.[9][10]
GC-MSMammalian TissuesNot specifiedNot specifiedA procedure was developed for identification and quantification in various tissues including brain, liver, and kidney.[3]
GC-MS & HPLCBlood, Liver, KidneyNot specifiedNot specifiedBoth methods showed good sensitivity and specificity for toxicological analysis.[2]

Table 2: Reported Concentrations of this compound in Post-Mortem Samples (Note: These values are from cases with varying degrees of decomposition and should be used for reference only.)

SpecimenConcentrationCase Details & Reference
Femoral Blood5.06 mg/LSuicide via Tanax (B1214061) injection.[9][10]
Vitreous Humor2.74 mg/LSuicide via Tanax injection.[9][10]
Liver24.80 mg/kg (Mebezonium Iodide)Suicide via Tanax injection. This compound concentration not specified for liver in this study.[9][10]
Muscle2.80 mg/kg (Mebezonium Iodide)Suicide via Tanax injection. This compound concentration not specified for muscle in this study.[9][10]
Blood43.0 mg/LFatality involving ingestion of T-61.[5]
Blood90 mg/LSuicide by a known quantity of this compound via intravenous administration.[15]

Experimental Protocols

Protocol: General Procedure for Extraction of this compound from Decomposed Tissue for GC-MS Analysis This protocol is a generalized summary based on established methods.[3] It must be fully validated by the end-user for their specific application.

  • Sample Preparation:

    • Thaw the frozen decomposed tissue sample (e.g., 1-2 grams of liver or muscle).

    • Mince the tissue finely using a scalpel.

    • Add an appropriate internal standard.

  • Homogenization and Extraction:

    • Place the minced tissue in a homogenizer tube with 5-10 mL of acetonitrile.

    • Homogenize until a uniform slurry is formed.

    • Centrifuge the homogenate at >3000 x g for 10 minutes.

    • Decant and collect the acetonitrile supernatant.

  • Liquid-Liquid Partitioning:

    • Transfer the supernatant to a larger tube. Adjust the pH to neutral if necessary.

    • Add an equal volume of methylene chloride and vortex for 2 minutes to partition the drug into the organic layer.

    • Centrifuge to separate the layers.

    • Collect the lower methylene chloride layer.

    • Repeat the partitioning step at pH 9 to ensure complete extraction of this compound.

    • Combine the organic extracts.

  • Purification/Cleanup:

    • Evaporate the combined methylene chloride extract to dryness under a gentle stream of nitrogen.

    • For highly decomposed samples, re-dissolve the residue in a suitable solvent and perform purification using Solid-Phase Extraction (SPE) or gel permeation chromatography to remove lipids and other high molecular weight interferences.[3]

  • Analysis by GC-MS:

    • Reconstitute the final, dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).

    • Inject an aliquot into the GC-MS system.

    • GC Conditions (Example): Use a DB-5 or equivalent capillary column. Program the temperature from an initial hold (e.g., 215°C) with a ramp up to a final temperature (e.g., 275°C).[3]

    • MS Conditions (Example): Use electron ionization (EI). For quantification, use selected ion monitoring (SIM) of characteristic this compound ions (e.g., m/z 135, 190, 293).[3]

Visualizations

G cluster_pre Sample Preparation & Extraction cluster_analysis Analysis cluster_post Data Review Sample Decomposed Tissue Sample Homogenize Homogenize in Acetonitrile Sample->Homogenize Extract Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract Analyze Instrumental Analysis (LC-MS/MS or GC-MS) Extract->Analyze Quantify Quantification using Calibrators & IS Analyze->Quantify Review Data Review & QC Check Quantify->Review Report Final Report Review->Report

Caption: General workflow for the analysis of this compound in decomposed tissue.

G Start Problem: High Signal Variability or Suppression/Enhancement CheckIS Is a Stable Isotope-Labeled Internal Standard (IS) Used? Start->CheckIS Dilute Dilute Sample Extract (e.g., 10-fold) CheckIS->Dilute Yes UseAnalog Use Analog IS; Evaluate Matrix Effect for Every Sample CheckIS->UseAnalog No CheckChroma Did Dilution Solve the Issue? Dilute->CheckChroma ImproveCleanup Improve Sample Cleanup (e.g., use SPE) CheckChroma->ImproveCleanup No End Re-analyze CheckChroma->End Yes OptimizeChroma Optimize Chromatography to Separate Interferences ImproveCleanup->OptimizeChroma OptimizeChroma->End UseAnalog->Dilute

Caption: Troubleshooting logic for mitigating matrix effects in MS-based analysis.

References

Technical Support Center: Troubleshooting Embutramide Peak Tailing in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions regarding peak tailing of Embutramide in reversed-phase High-Performance Liquid Chromatography (HPLC). Follow these troubleshooting steps to diagnose and resolve common issues affecting peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a basic compound like this compound in reversed-phase HPLC?

Peak tailing for basic compounds such as this compound is often a result of strong interactions between the analyte and the stationary phase, or issues with the HPLC system itself. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with the basic functional groups of this compound, leading to tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can cause the analyte to be in a mixed ionic state or interact unfavorably with the stationary phase. For a basic compound, a low pH is generally preferred to ensure it is fully protonated.

  • Column Contamination and Overload: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. Injecting too much sample (mass overload) can also lead to peak tailing.

  • Hardware Issues: Problems within the HPLC system, such as dead volume from loose fittings, partially blocked frits, or issues with the injector, can contribute to poor peak shape.

Q2: How can I diagnose the specific cause of my this compound peak tailing?

A systematic approach is the best way to identify the root cause. Here is a logical workflow to follow:

  • Review System Suitability: Check the performance of your system with a well-behaving standard compound. If it also shows tailing, the issue is likely with the HPLC system (hardware).

  • Inspect the Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for your analyte.

  • Evaluate the Column: If the system is performing well with a standard, the problem is likely column-related. This could be contamination, degradation, or an inappropriate column choice for your basic analyte.

  • Check for Sample Overload: Try injecting a smaller volume or a more dilute sample of this compound to see if the peak shape improves.

Below is a troubleshooting workflow diagram to guide you through the process.

G start Peak Tailing Observed for this compound system_check Inject a Neutral Standard (e.g., Toluene) start->system_check standard_peak Does the standard peak tail? system_check->standard_peak hardware_issue Investigate Hardware: - Check fittings for dead volume - Inspect injector seal - Clean/replace frits standard_peak->hardware_issue Yes column_issue Issue is likely Analyte/Column specific standard_peak->column_issue No mobile_phase_check Review Mobile Phase column_issue->mobile_phase_check ph_check Is pH appropriate for a basic compound (e.g., 2.5-3.5)? mobile_phase_check->ph_check adjust_ph Adjust Mobile Phase pH (See Protocol 1) ph_check->adjust_ph No column_eval Evaluate Column ph_check->column_eval Yes overload_check Is the column overloaded? column_eval->overload_check reduce_load Reduce sample concentration or injection volume overload_check->reduce_load Yes contamination_check Is the column contaminated? overload_check->contamination_check No flush_column Flush column with strong solvent or follow manufacturer's cleaning protocol contamination_check->flush_column Yes new_column Consider a new column with base-deactivated stationary phase contamination_check->new_column No

Caption: Troubleshooting workflow for this compound peak tailing.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

This protocol describes how to evaluate the effect of mobile phase pH on the peak shape of this compound. For a basic compound, a lower pH (typically 2.5-3.5) will ensure the molecule is in a single protonated state, which generally results in better peak symmetry.

Methodology:

  • Prepare Mobile Phase Buffers: Prepare a series of aqueous buffers (e.g., 20 mM phosphate (B84403) or formate) at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0).

  • Prepare Mobile Phases: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).

  • Column Equilibration: For each new mobile phase, equilibrate the C18 column for at least 20 column volumes.

  • Sample Injection: Inject a standard solution of this compound.

  • Data Analysis: Measure the tailing factor (Tf) or asymmetry factor (As) for the this compound peak at each pH.

Expected Results:

A significant improvement in peak shape is expected as the pH is lowered from neutral to acidic.

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.5Severe Tailing
3.51.5Moderate Tailing
3.01.2Improved Symmetry
2.51.1Symmetrical Peak
Q3: What if adjusting the mobile phase pH doesn't solve the peak tailing?

If pH optimization is not sufficient, the issue may be strong secondary interactions with the stationary phase. In this case, consider the following:

  • Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or designed for basic compounds, have minimal residual silanol groups and are highly recommended for analytes like this compound.

  • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby improving the peak shape of the basic analyte.

Protocol 2: Using a Competing Base to Mitigate Silanol Interactions

This protocol details the use of triethylamine (TEA) as a mobile phase additive to improve the peak shape of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare your optimized mobile phase (e.g., at pH 3.0 from Protocol 1).

  • Add Competing Base: To this mobile phase, add a low concentration of TEA (e.g., 0.1% v/v). Ensure the TEA is of high purity (HPLC grade).

  • Column Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase.

  • Sample Injection: Inject the this compound standard.

  • Data Analysis: Compare the tailing factor of the peak with and without the addition of TEA.

Expected Results:

The addition of a competing base should noticeably reduce peak tailing.

Mobile Phase AdditiveTailing Factor (Tf)Peak Shape
None (pH 3.0)1.5Moderate Tailing
0.1% Triethylamine (pH 3.0)1.1Symmetrical Peak

Caution: Using amine additives can sometimes lead to shorter column lifetimes and may not be suitable for all applications, especially those involving mass spectrometry detection. Always consult the column manufacturer's guidelines.

Technical Support Center: Optimizing Embutramide Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of embutramide from fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from fatty tissues challenging?

A1: Fatty tissues, or adipose tissues, present a significant challenge due to their high lipid content. Lipids can interfere with the extraction process in several ways: they can co-extract with the analyte of interest, leading to matrix effects during analysis; they can form emulsions during liquid-liquid extraction (LLE), making phase separation difficult; and they can clog solid-phase extraction (SPE) cartridges, leading to low recovery and reproducibility.

Q2: What are the most common methods for extracting this compound from biological tissues?

A2: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE protocols often utilize a combination of polar and non-polar solvents to partition the analyte from the tissue homogenate. SPE uses a solid sorbent to retain the analyte while interferences are washed away. For this compound, methods have been developed using both LLE with solvents like acetonitrile (B52724) and methylene (B1212753) chloride, and SPE with specialized cartridges.[1]

Q3: What is the expected recovery rate for this compound from tissues?

A3: Recovery rates can vary depending on the tissue type and the extraction method used. For tissues like liver and kidney, recovery rates for this compound have been reported to be above 80%. However, for fatty tissues, achieving such high recovery can be more challenging without specific lipid removal steps. It is crucial to validate the extraction method for adipose tissue to determine the specific recovery rate.

Q4: How can I minimize matrix effects during LC-MS/MS analysis of this compound from fatty tissue extracts?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major concern with fatty tissues. To minimize them, you can:

  • Optimize sample cleanup: Employ rigorous lipid removal techniques during sample preparation.

  • Improve chromatographic separation: Use a longer column or a different stationary phase to separate this compound from interfering lipids.

  • Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected in the same way as the analyte.

  • Consider a different ionization technique: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.

Q5: What are the key parameters for GC-MS analysis of this compound?

A5: A common method involves a fused silica (B1680970) capillary column (e.g., DB-5). The temperature program typically starts around 215°C and ramps up to 275°C. Electron ionization (EI) at 70 eV is standard. For quantification, selected ion monitoring (SIM) of characteristic this compound ions (m/z 135, 190, 293) is used.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Incomplete homogenization of the fatty tissue.Use a bead beater homogenizer with zirconium oxide beads for efficient disruption of adipocytes.[2] Ensure a sufficient volume of homogenization buffer is used (e.g., 2-4 volumes of buffer per volume of tissue).[2]
Inefficient extraction from the lipid-rich matrix.Consider a modified Folch or Bligh-Dyer method, which are specifically designed for lipid extraction.[3][4][5][6][7][8] For SPE, use a specialized cartridge like Oasis PRiME HLB or an Enhanced Matrix Removal-Lipid (EMR-L) phase, which are designed to remove lipids.[9][10]
Formation of a stable emulsion during LLE High concentration of lipids and proteins at the interface of the two liquid phases.Centrifuge the sample at a higher speed and for a longer duration. Add a small amount of a demulsifying agent, such as a saturated salt solution (e.g., NaCl). Consider freezing the sample to break the emulsion.
Clogged SPE cartridge High lipid content in the sample extract.Incorporate a pre-extraction lipid removal step, such as a hexane (B92381) wash or a protein precipitation step followed by centrifugation to remove the bulk of the lipids. Use a larger porosity frit in the SPE cartridge or a cartridge with a larger bed mass.
High variability between replicate samples Inconsistent homogenization.Ensure that the tissue samples are of a consistent size and are thoroughly minced before homogenization. Standardize the homogenization time and speed for all samples.[2]
Inconsistent phase separation in LLE.Ensure complete and consistent aspiration of the desired phase without disturbing the interface.
Significant matrix effects in LC-MS/MS Co-elution of endogenous lipids with this compound.Implement a more effective lipid removal step during sample preparation (see "Low recovery" solutions). Optimize the chromatographic gradient to better separate this compound from the lipid background.
Poor peak shape in chromatography Residual lipids in the final extract.Further clean up the extract using a post-extraction SPE step or a different lipid removal technique.

Data Presentation

Table 1: Comparison of Extraction Techniques for Lipophilic Drugs in Fatty Tissues

Extraction Method Principle Advantages Disadvantages Reported Recovery (General)
Liquid-Liquid Extraction (LLE) - Modified Folch/Bligh & Dyer Partitioning of the analyte between two immiscible liquid phases (e.g., chloroform/methanol (B129727) and an aqueous phase).[3][5][6][7][8]Well-established, can handle larger sample sizes, effective for a broad range of lipids.Can be labor-intensive, may form emulsions, uses chlorinated solvents.[7]57-100% (relative triglyceride yield, depending on the specific method).[4]
Solid-Phase Extraction (SPE) - Standard Phases (C8, C18) Adsorption of the analyte onto a solid sorbent, followed by washing and elution.Can be automated, uses less solvent than LLE, can provide cleaner extracts.Prone to clogging with fatty samples, may have lower recovery for highly lipophilic compounds.Variable, depends heavily on the analyte and matrix.
Solid-Phase Extraction (SPE) - Specialized Lipid Removal Phases (e.g., Oasis PRiME HLB, EMR-Lipid) Combines standard SPE principles with a mechanism to specifically retain lipids.[9][10]Significantly reduces matrix effects from lipids, provides cleaner extracts, improves analytical performance.[9][10]Can be more expensive than standard SPE cartridges.Generally high, with significant reduction in matrix effects.[9][10]

Experimental Protocols

Protocol 1: Modified Liquid-Liquid Extraction (LLE) for this compound in Fatty Tissue

This protocol is an adaptation of the method described by Braselton et al. (1988)[1], incorporating best practices for fatty tissue homogenization.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of frozen adipose tissue.

    • Mince the tissue into small pieces on a cold surface.

  • Homogenization:

    • Transfer the minced tissue to a bead beater tube containing zirconium oxide beads (0.5 mm).[2]

    • Add 4 mL of cold acetonitrile.

    • Homogenize at a high speed for 2-3 minutes.[2] The homogenate will appear milky.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 8 mL of methylene chloride.

    • Vortex vigorously for 1 minute.

    • Adjust the pH to neutral with a suitable buffer.

    • Vortex again for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (methylene chloride).

    • Adjust the pH of the remaining aqueous phase to 9 with a suitable buffer.

    • Repeat the extraction with another 8 mL of methylene chloride.

    • Combine the organic phases.

  • Cleanup (Optional but Recommended):

    • To further remove lipids, perform a hexane wash. Add an equal volume of hexane to the combined organic extract, vortex, and centrifuge. Discard the upper hexane layer.

  • Evaporation and Reconstitution:

    • Evaporate the methylene chloride extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of ethyl acetate (B1210297) for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) with Lipid Removal for this compound in Fatty Tissue

This protocol utilizes a specialized SPE cartridge for enhanced lipid cleanup.

  • Sample Preparation and Homogenization:

    • Follow steps 1 and 2 from Protocol 1 (Modified LLE).

  • Protein Precipitation and Lipid Removal:

    • Centrifuge the acetonitrile homogenate at 3000 x g for 10 minutes.

    • Collect the supernatant. This step removes precipitated proteins and some lipids.

  • Solid-Phase Extraction:

    • Conditioning: Condition an Oasis PRiME HLB cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from step 2 onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical method.

Mandatory Visualization

Embutramide_Extraction_Workflow Experimental Workflow for this compound Extraction from Fatty Tissue cluster_sample_prep Sample Preparation cluster_homogenization Homogenization cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps start Start: Weigh Frozen Adipose Tissue mince Mince Tissue start->mince homogenize Homogenize with Acetonitrile (Bead Beater) mince->homogenize add_ch2cl2 Add Methylene Chloride & Vortex homogenize->add_ch2cl2 ppt Protein Precipitation & Centrifugation homogenize->ppt centrifuge_lle Centrifuge to Separate Phases add_ch2cl2->centrifuge_lle collect_organic Collect Organic Phase centrifuge_lle->collect_organic adjust_ph Adjust pH & Re-extract collect_organic->adjust_ph combine_organic Combine Organic Phases adjust_ph->combine_organic evaporate Evaporate to Dryness combine_organic->evaporate load_spe Load Supernatant onto Lipid Removal SPE Cartridge ppt->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute this compound wash_spe->elute_spe elute_spe->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis Troubleshooting_Logic Troubleshooting Logic for Low this compound Recovery start Problem: Low Recovery check_homogenization Is homogenization complete? start->check_homogenization check_extraction Is extraction method optimized for lipids? check_homogenization->check_extraction Yes solution_homogenization Solution: - Use bead beater - Optimize time/speed - Ensure sufficient buffer check_homogenization->solution_homogenization No check_phase_sep Is phase separation clean (LLE)? check_extraction->check_phase_sep Yes (LLE) check_spe_clogging Is SPE cartridge clogged? check_extraction->check_spe_clogging Yes (SPE) solution_extraction Solution: - Use Modified Folch/Bligh-Dyer - Use lipid-removal SPE check_extraction->solution_extraction No solution_phase_sep Solution: - Increase centrifugation - Add salt - Freeze to break emulsion check_phase_sep->solution_phase_sep No solution_spe_clogging Solution: - Pre-clean extract (hexane wash) - Use larger porosity frit/cartridge check_spe_clogging->solution_spe_clogging Yes

References

Technical Support Center: LC-MS/MS Analysis of Embutramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Embutramide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of this compound's ionization efficiency, leading to either signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1] In forensic and toxicological analysis, complex biological matrices such as blood, plasma, urine, and tissue homogenates contain numerous endogenous components like phospholipids (B1166683), salts, and proteins.[2][3] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, resulting in inaccurate and imprecise quantification.[1]

Q2: What are the common indicators of significant matrix effects in my this compound analysis?

A2: Common signs of matrix effects include:

  • Poor reproducibility of this compound concentrations between different sample injections.

  • Low or inconsistent recovery of this compound during method validation.

  • Significant variation in the peak area of the internal standard across different samples.

  • A notable difference between the slope of the calibration curve prepared in a pure solvent and one prepared in a matrix-matched standard.

  • Inconsistent ion ratios between qualifier and quantifier ions for this compound.

Q3: What causes ion suppression versus ion enhancement?

A3:

  • Ion Suppression: This is the more common phenomenon and occurs when co-eluting matrix components compete with this compound for ionization in the ESI source. This competition reduces the number of this compound ions that are formed and subsequently detected.[1][4] Phospholipids are notorious for causing ion suppression in bioanalysis.[5]

  • Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of this compound. This can happen if the co-eluting compounds alter the physical properties of the ESI droplets, such as surface tension, in a way that promotes the formation of gas-phase this compound ions.[6]

Q4: How can I quantitatively assess matrix effects for this compound?

A4: The most common method is the post-extraction spike method.[3][6] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte). The matrix effect is calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Problem: Poor Reproducibility and Inaccurate Quantification
Potential Cause Troubleshooting Step Expected Outcome
Significant Matrix Effects 1. Quantify Matrix Effect: Perform a post-extraction spike experiment.[3] 2. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] 3. Modify Chromatography: Adjust the LC gradient to separate this compound from the interfering matrix components.[1]Improved precision (%RSD <15%) and accuracy of quality control samples.[7]
Inadequate Sample Cleanup 1. Switch Extraction Method: If using protein precipitation, consider switching to SPE or LLE for a cleaner extract.[5][8] 2. Optimize SPE/LLE Parameters: For SPE, test different sorbents and wash/elution solvents. For LLE, optimize the pH and extraction solvent.Reduced background noise in the chromatogram and more consistent analyte response.
Co-elution with Phospholipids 1. Use Phospholipid Removal Products: Employ specialized SPE cartridges or plates designed to remove phospholipids.[9] 2. Divert Flow: During the early part of the chromatographic run when phospholipids often elute, divert the LC flow to waste.Significant reduction in ion suppression and improved signal-to-noise ratio for this compound.
Inappropriate Internal Standard (IS) 1. Use a Stable Isotope-Labeled IS: A stable isotope-labeled (SIL) internal standard for this compound is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.The ratio of the analyte to the internal standard remains consistent, leading to more reliable quantification.

Quantitative Data Summary

Analyte ClassMatrixMatrix Effect Range (%)Number of Analytes
Designer BenzodiazepinesPostmortem Blood-52% to +33%13

This data is for designer benzodiazepines and is intended to be illustrative of the potential magnitude of matrix effects in complex biological matrices.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spiked Matrix): Process a blank biological matrix (e.g., blood, urine) through your entire sample preparation procedure. In the final step, spike the processed blank extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound at the same concentration as Set A before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific matrix and LC-MS/MS system.

  • Sample Aliquot: Take a 1 mL aliquot of the biological sample (e.g., whole blood, urine).

  • Internal Standard: Add the internal standard solution.

  • pH Adjustment: Adjust the pH of the sample. For a basic drug like this compound, adjust the pH to > 9 with a suitable base (e.g., ammonium (B1175870) hydroxide) to ensure it is in its non-ionized form.

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or methyl tert-butyl ether).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes to ensure thorough mixing, followed by centrifugation at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Mitigation Strategies cluster_3 Resolution start Poor Reproducibility / Inaccurate Results check_me Suspect Matrix Effects? start->check_me quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_me->quantify_me Yes check_is Check Internal Standard Performance check_me->check_is No is_me_significant Significant ME? quantify_me->is_me_significant is_me_significant->check_is No optimize_sp Optimize Sample Prep (e.g., SPE, LLE) is_me_significant->optimize_sp Yes use_sil_is Use SIL-IS check_is->use_sil_is modify_lc Modify Chromatography optimize_sp->modify_lc revalidate Re-validate Method optimize_sp->revalidate modify_lc->use_sil_is modify_lc->revalidate use_sil_is->revalidate end Acceptable Performance revalidate->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample Preparation & Matrix Effect Evaluation Workflow cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 LC-MS/MS Analysis & Calculation cluster_3 Results sample Blank Biological Matrix spike_pre Spike with this compound (Pre-Spike) sample->spike_pre extraction Sample Extraction (LLE or SPE) sample->extraction Blank for Post-Spike spike_pre->extraction extract Clean Extract extraction->extract analysis LC-MS/MS Analysis extraction->analysis Pre-Spiked Extract spike_post Spike with this compound (Post-Spike) extract->spike_post spike_post->analysis neat_std Neat Standard in Solvent neat_std->analysis calc_me Calculate Matrix Effect analysis->calc_me calc_rec Calculate Recovery analysis->calc_rec me_result Matrix Effect (%) calc_me->me_result rec_result Recovery (%) calc_rec->rec_result

Caption: Workflow for sample preparation and evaluation of matrix effects.

References

Stability of Embutramide in biological samples under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of embutramide in various biological samples under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Disclaimer: Specific peer-reviewed studies on the stability of this compound in biological matrices under various storage conditions are limited. The following recommendations are based on general principles of forensic toxicology, best practices for sample handling, and the known stability of similar chemical compounds.[1] It is crucial to validate storage conditions for your specific analytical methods and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound, like many pharmaceutical compounds in biological matrices, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1]

  • pH: Changes in the pH of the sample matrix can lead to hydrolysis or other chemical degradation pathways. The pH of biological samples like plasma and urine can change over time, especially at room temperature.

  • Enzymatic Degradation: Endogenous enzymes present in biological samples can metabolize this compound.

  • Oxidation: Exposure to air can lead to oxidative degradation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of certain compounds.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of analytes and changes in the sample matrix.[2][3]

Q2: What are the recommended short-term storage conditions for biological samples containing this compound?

A2: For short-term storage (up to 24-72 hours), it is recommended to keep biological samples at refrigerated temperatures (2-8°C) to minimize enzymatic activity and chemical degradation.[4] If analysis is not possible within this timeframe, freezing is recommended.

Q3: What are the optimal long-term storage conditions for this compound in biological samples?

A3: For long-term storage, freezing the samples at -20°C or, preferably, -80°C is the standard recommendation to ensure the stability of most drugs.[4] Lower temperatures significantly reduce the rates of chemical and enzymatic degradation. For postmortem blood samples, storage at -20°C has been shown to be effective for many drugs over extended periods.[5][6]

Q4: How many freeze-thaw cycles can I subject my samples to without compromising this compound stability?

A4: While specific data for this compound is unavailable, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles. For many analytes, stability is maintained for up to three to five cycles.[2][7] It is highly recommended to aliquot samples into smaller volumes before initial freezing to avoid the need to thaw the entire sample multiple times. If more than a few freeze-thaw cycles are anticipated, it is crucial to perform a stability study to validate the impact on this compound concentration.

Q5: Are there any specific recommendations for storing different types of biological samples (blood, plasma, urine, tissue)?

A5: Yes, the optimal storage conditions can vary slightly depending on the matrix:

  • Whole Blood: Should be collected with an appropriate anticoagulant and preservative (e.g., sodium fluoride (B91410) to inhibit glycolysis and bacterial growth). For long-term storage, it is generally recommended to separate plasma or serum before freezing.[4]

  • Plasma/Serum: After separation from whole blood, plasma and serum are typically more stable. Store frozen at -20°C or -80°C.

  • Urine: Should be stored frozen to prevent microbial growth and degradation of analytes. Centrifugation to remove particulate matter before freezing is advisable.[7]

  • Tissue: Tissue samples should be homogenized in an appropriate buffer, and the homogenates should be stored frozen at -80°C. Adding a protease inhibitor cocktail during homogenization can help preserve the integrity of the analyte.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound in freshly collected samples. Improper sample collection or handling leading to rapid degradation.Ensure proper collection tubes with preservatives are used. Process samples (e.g., centrifuge blood to get plasma) and cool them promptly after collection.
Decreasing this compound concentrations in samples stored at room temperature or 4°C. Chemical or enzymatic degradation is occurring.Analyze samples as soon as possible after collection. For any storage duration beyond a few hours, freeze samples at -20°C or -80°C.
Inconsistent results from the same sample analyzed on different days. Multiple freeze-thaw cycles are causing degradation.Aliquot samples into single-use vials before the initial freezing to avoid repeated thawing of the entire sample. Validate the stability of this compound through a specific freeze-thaw cycle study if repeated analysis from the same aliquot is necessary.
Lower than expected concentrations in post-mortem samples. Post-mortem redistribution (PMR) or degradation.Collect samples from peripheral sites (e.g., femoral blood) as they are less prone to PMR.[10][11] Note the time between death and sample collection and store samples properly (frozen) as soon as possible. Vitreous humor is a good alternative matrix as it is less susceptible to redistribution.[12]
Matrix effects interfering with analysis. Co-eluting endogenous components from the biological sample.Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. Use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects.

Data Presentation: Recommended Storage Conditions

Biological Sample Short-Term Storage (≤ 72 hours) Long-Term Storage (> 72 hours) Freeze-Thaw Cycles Notes
Whole Blood 2-8°C-20°C or -80°CMinimize (≤ 3 recommended)Use of preservatives (e.g., sodium fluoride) is advised. Separation of plasma/serum is recommended for long-term storage.[4]
Plasma / Serum 2-8°C-20°C or -80°CMinimize (≤ 3 recommended)Prompt separation from whole blood is crucial.
Urine 2-8°C-20°C or -80°CMinimize (≤ 3 recommended)Consider centrifugation before freezing to remove sediment.[7]
Tissue Homogenates On ice (≤ 4 hours)-80°CMinimize (≤ 3 recommended)Homogenize in a suitable buffer, potentially with protease inhibitors. Store in aliquots.[8][9]

Experimental Protocols

Protocol 1: General Sample Collection and Processing for this compound Analysis

  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and a preservative (e.g., sodium fluoride).

  • Plasma/Serum Separation: If plasma or serum is the desired matrix, centrifuge the whole blood samples as soon as possible after collection according to the tube manufacturer's instructions.

  • Aliquoting: Immediately after collection and processing, aliquot the samples into smaller, single-use polypropylene (B1209903) tubes. This is a critical step to avoid multiple freeze-thaw cycles.

  • Freezing: For long-term storage, snap-freeze the aliquots in a dry ice/ethanol bath or by placing them directly in a -80°C freezer.

  • Storage: Store the frozen aliquots at -80°C until analysis. Ensure that samples are clearly labeled with unique identifiers, collection date, and sample type.

Protocol 2: Freeze-Thaw Stability Assessment

  • Sample Preparation: Prepare a pool of the desired biological matrix (e.g., plasma, urine) spiked with a known concentration of this compound.

  • Aliquoting: Distribute the spiked matrix into multiple small aliquots.

  • Baseline Analysis: Analyze a set of aliquots immediately (time zero) to establish the initial concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.

    • Thaw a set of aliquots completely at room temperature or in a refrigerated environment.

    • Analyze the thawed aliquots.

    • Refreeze the same aliquots.

    • Repeat this cycle for a predetermined number of times (e.g., 3 to 5 cycles).

  • Data Analysis: Compare the mean concentration of this compound at each freeze-thaw cycle to the baseline concentration. A deviation of more than 15% is often considered significant.

Mandatory Visualization

Experimental_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage_prep Storage Preparation cluster_storage Storage cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Collect_Blood Collect Whole Blood (with preservative/anticoagulant) Centrifuge Centrifuge Blood Collect_Blood->Centrifuge Collect_Urine Collect Urine Aliquot Aliquot into Single-Use Tubes Collect_Urine->Aliquot Collect_Tissue Collect Tissue Homogenize Homogenize Tissue Collect_Tissue->Homogenize Separate_Plasma Separate Plasma/Serum Centrifuge->Separate_Plasma Separate_Plasma->Aliquot Homogenize->Aliquot Short_Term Short-Term Storage (2-8°C, <72h) Aliquot->Short_Term If analyzed soon Long_Term Long-Term Storage (-80°C) Aliquot->Long_Term For banking Thaw Thaw Sample Short_Term->Thaw Long_Term->Thaw Extract Extract this compound Thaw->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Overcoming Ion Suppression in the Electrospray Ionization of Embutramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Embutramide using electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ion suppression.

Troubleshooting Guide

Ion suppression is a common challenge in ESI-MS that can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification of the target analyte, this compound. This guide provides a systematic approach to identifying and mitigating ion suppression in your experiments.

Issue 1: Low or No this compound Signal Detected

Possible Cause: Significant ion suppression from co-eluting matrix components is masking the this compound signal.

Troubleshooting Steps:

  • Sample Preparation Review: The initial and most critical step is to ensure the sample preparation method is effective at removing interfering matrix components.[1]

    • Protein Precipitation (PPT): While fast, PPT is often the least clean sample preparation method and can result in significant matrix effects.[2] If using PPT, consider optimizing the precipitation solvent and the sample-to-solvent ratio.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[3] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while leaving interfering components in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[3] Select an SPE sorbent that has a high affinity for this compound and a low affinity for the interfering matrix components. Methodical development of the wash and elution steps is crucial.

  • Chromatographic Separation Enhancement:

    • Gradient Modification: Adjust the mobile phase gradient to achieve better separation between this compound and the region of ion suppression. A slower, shallower gradient around the elution time of this compound can improve resolution.

    • Column Chemistry: If using a standard C18 column, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl, biphenyl) that may offer different selectivity for this compound and matrix components.

  • Investigate Matrix Effects Systematically:

    • Post-Column Infusion: This is a definitive way to visualize regions of ion suppression. Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal of this compound indicate retention times where ion suppression is occurring.

    • Matrix Factor Calculation: Quantify the extent of ion suppression by calculating the matrix factor. This is done by comparing the peak area of this compound in a post-extraction spiked sample to the peak area of this compound in a neat solution at the same concentration. A matrix factor of less than 1 indicates ion suppression.[4][5]

Issue 2: Inconsistent and Irreproducible Results for this compound Quantification

Possible Cause: Variable matrix effects between different samples, calibrators, and quality controls are leading to inconsistent ion suppression.

Troubleshooting Steps:

  • Internal Standard Selection: The use of an appropriate internal standard (IS) is critical for accurate quantification.

    • Stable Isotope-Labeled (SIL) Internal Standard: A deuterated this compound (e.g., this compound-d5) is the gold standard. It will co-elute with this compound and experience the same degree of ion suppression, thus providing the most accurate correction.

    • Structural Analog: If a SIL-IS is unavailable, use a structural analog that has similar physicochemical properties and chromatographic behavior to this compound.

  • Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effect across the entire analytical run.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components and thereby lessen the ion suppression effect. This approach needs to be validated to ensure the analyte remains above the lower limit of quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression when analyzing this compound in biological samples?

A1: Ion suppression in the analysis of this compound from biological matrices like blood, plasma, or tissue homogenates is primarily caused by co-eluting endogenous components. The most common culprits are phospholipids (B1166683) from cell membranes, salts, and proteins that were not sufficiently removed during sample preparation.[3] The complexity of post-mortem samples can further exacerbate these effects.[6]

Q2: How can I quantitatively assess the degree of ion suppression for my this compound assay?

A2: The most accepted method is to calculate the Matrix Factor (MF) . This is determined by comparing the peak response of an analyte in a post-extraction spiked sample (matrix present) to the peak response of the analyte in a neat solution (matrix absent) at the same concentration. The formula is:

  • MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)

An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect. It is recommended to assess the matrix effect using at least six different lots of the biological matrix.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound in positive ESI mode?

A3: While specific MRM transitions should be optimized in your laboratory, commonly reported precursor ions for this compound ([M+H]⁺) and potential product ions can be used as a starting point for method development. Optimization of collision energy (CE) and cone/declustering potential (DP) is crucial for maximizing signal intensity.

Q4: Is a stable isotope-labeled internal standard for this compound necessary?

A4: While not strictly necessary for detection, a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is highly recommended for accurate and precise quantification.[7] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction of matrix effects and improving method robustness.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound. Note: These values should be considered as a starting point and must be optimized for your specific instrumentation and experimental conditions.

ParameterThis compoundThis compound-d5 (Internal Standard)
Precursor Ion (m/z) 294.2299.2
Product Ion 1 (m/z) 135.1135.1
Product Ion 2 (m/z) 190.2190.2
Collision Energy (eV) 15-2515-25
Cone Voltage (V) 20-3020-30

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion
  • System Setup:

    • LC System coupled to a tandem mass spectrometer.

    • A T-junction is placed between the LC column outlet and the mass spectrometer inlet.

    • A syringe pump is connected to the T-junction to deliver a constant flow of a standard solution.

  • Solutions:

    • Infusion Solution: A standard solution of this compound in mobile phase (e.g., 100 ng/mL).

    • Injection Sample: Blank matrix extract (e.g., extracted drug-free plasma).

  • Procedure:

    • Equilibrate the LC-MS/MS system.

    • Begin infusing the this compound solution at a low flow rate (e.g., 10 µL/min).

    • Acquire data in MRM mode for the this compound transitions. A stable baseline signal should be observed.

    • Inject the blank matrix extract onto the LC column.

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Materials:

  • Procedure:

    • Sample Pre-treatment: Spike the biological sample with the internal standard solution. Acidify the sample with formic acid.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a mild organic solvent may be necessary to remove less polar interferences.

    • Elution: Elute this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

    • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

IonSuppressionTroubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low or Inconsistent This compound Signal Cause1 Matrix Effects (Ion Suppression) Problem->Cause1 likely due to Cause2 Poor Chromatographic Separation Problem->Cause2 can be Cause3 Inadequate Sample Preparation Problem->Cause3 often from Solution1 Optimize Sample Prep (LLE, SPE) Cause1->Solution1 Solution3 Use Stable Isotope-Labeled Internal Standard Cause1->Solution3 Solution4 Dilute Sample Cause1->Solution4 Solution5 Matrix-Matched Calibrators Cause1->Solution5 Solution2 Improve Chromatography (Gradient, Column) Cause2->Solution2 Cause3->Solution1

Caption: Troubleshooting workflow for ion suppression of this compound.

LogicalRelationship cluster_cause Primary Cause cluster_effect Effect cluster_mitigation Mitigation Strategies CoelutingMatrix Co-eluting Matrix Components (Phospholipids, Salts, etc.) IonSuppression Ion Suppression of this compound CoelutingMatrix->IonSuppression leads to SamplePrep Improved Sample Preparation (SPE, LLE) IonSuppression->SamplePrep reduced by Chromatography Optimized Chromatography IonSuppression->Chromatography minimized by InternalStandard Use of SIL-IS IonSuppression->InternalStandard compensated by

References

Technical Support Center: Quantitative Analysis of Embutramide in Blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Embutramide in blood samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantitative analysis of this compound in blood?

A1: The most common methods are chromatographic techniques coupled with mass spectrometry.[1] Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are widely used for their sensitivity and specificity in detecting and quantifying this compound in biological matrices like blood.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is also a viable, though potentially less sensitive, alternative.[4][5]

Q2: What are the critical parameters to evaluate during method validation for this compound analysis?

A2: A full method validation is essential to ensure the reliability of the analytical method.[6] Key parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify this compound from other components in the blood matrix.

  • Linearity: The range over which the instrument response is proportional to the concentration of this compound.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[8]

  • Recovery: The efficiency of the extraction process in isolating this compound from the blood sample.

  • Stability: The stability of this compound in blood samples under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[6][9]

  • Matrix Effect: The influence of other components in the blood sample on the ionization of this compound, which can affect the accuracy of LC-MS/MS methods.[7]

Q3: What are the recommended storage conditions for blood samples intended for this compound analysis?

A3: For short-term storage (up to 7 days), keeping blood samples at 5°C is generally acceptable.[9] For longer-term storage, samples should be kept frozen at -20°C.[9] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[9] The use of collection tubes with preservatives like sodium fluoride (B91410) may also influence stability.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Resolution 1. Inappropriate chromatographic column. 2. Mobile phase composition is not optimal. 3. Column degradation.1. Use a suitable column (e.g., C18 for reverse-phase LC). 2. Optimize the mobile phase gradient and pH. 3. Replace the column.
Low Analyte Recovery 1. Inefficient extraction method. 2. pH of the sample is not optimal for extraction. 3. This compound degradation during sample preparation.1. Test different extraction techniques (e.g., liquid-liquid extraction with various solvents, solid-phase extraction). 2. Adjust the pH of the blood sample to optimize the extraction of this compound. 3. Minimize sample processing time and keep samples on ice.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of matrix components with this compound. 2. Inadequate sample cleanup.1. Optimize the chromatographic method to separate this compound from interfering matrix components. 2. Improve the sample preparation method to remove more matrix components (e.g., use a more selective SPE sorbent).
Inconsistent Results (Poor Precision) 1. Inconsistent sample handling and preparation. 2. Instrument variability. 3. Instability of this compound in the processed samples.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Perform regular instrument maintenance and calibration. 3. Analyze samples promptly after preparation or assess post-preparative stability.
No or Low Signal for this compound 1. This compound concentration is below the LOD. 2. Instrument sensitivity is too low. 3. Incorrect instrument parameters.1. Concentrate the sample extract if possible. 2. Optimize mass spectrometer parameters (e.g., ionization source settings, collision energy). 3. Verify and optimize all instrument settings.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of this compound in blood based on published methods.

Table 1: Linearity and Detection Limits

Method Linearity Range (mg/L) Correlation Coefficient (r) LOD (mg/L) LOQ (mg/L) Reference
LC-MS1 - 200.9979--[2]
HPLC-DAD-> 0.9970.20.6[4][5]
LC-MS/MS--0.010.05[8]

Table 2: Precision and Recovery

Method Concentration Level (mg/L) Intra-day Precision (CV%) Inter-day Precision (CV%) Extraction Recovery (%) Reference
LC-MS108.2--[2]
HPLC-DADLow, Medium, High≤ 10.7≤ 10.7> 83[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is a generalized procedure based on common LLE methods for this compound.

  • Sample Preparation:

    • Pipette 1 mL of whole blood into a glass test tube.

    • Add an internal standard solution.

    • Add 1 mL of a saturated potassium iodide (KI) solution and 1 mL of 0.8M phosphate (B84403) buffer (pH 5.4).[2]

  • Extraction:

    • Add 5 mL of methylene (B1212753) chloride.[2]

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.[2]

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: GC-MS Analysis

This protocol provides a general workflow for GC-MS analysis.

  • Sample Preparation:

    • To 1 mL of blood, add 1 mL of 1M sodium phosphate buffer (pH 9.5).[2]

    • Add an appropriate internal standard.

  • Extraction:

    • Add 5 mL of a chloroform/isopropanol/n-heptane (50:17:33, v/v) mixture.[2]

    • Shake horizontally for 15 minutes.[2]

    • Centrifuge at 4000 rpm for 10 minutes.[2]

  • Evaporation and Reconstitution:

    • Transfer the organic phase to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • Analysis:

    • Inject an aliquot into the GC-MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Blood_Sample 1. Blood Sample Collection Spiking 2. Add Internal Standard Blood_Sample->Spiking Buffer 3. Add Buffer/Reagents Spiking->Buffer Add_Solvent 4. Add Extraction Solvent Buffer->Add_Solvent Vortex 5. Vortex/Mix Add_Solvent->Vortex Centrifuge 6. Centrifugation Vortex->Centrifuge Evaporation 7. Evaporate Solvent Centrifuge->Evaporation Reconstitution 8. Reconstitute Residue Evaporation->Reconstitution Injection 9. Inject into LC-MS/MS or GC-MS Reconstitution->Injection Data_Analysis 10. Data Acquisition & Analysis Injection->Data_Analysis

Caption: General experimental workflow for the analysis of this compound in blood.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results Check_Precision Are replicate injections precise? Start->Check_Precision Check_Accuracy Are QC samples accurate? Check_Precision->Check_Accuracy Yes Instrument_Issue Investigate Instrument Performance (e.g., calibration, stability) Check_Precision->Instrument_Issue No Sample_Prep_Issue Review Sample Preparation Protocol (e.g., pipetting, extraction steps) Check_Accuracy->Sample_Prep_Issue No End Method Optimized Check_Accuracy->End Yes Instrument_Issue->End Matrix_Effect_Issue Investigate Matrix Effects (e.g., dilution, different extraction) Sample_Prep_Issue->Matrix_Effect_Issue Standard_Issue Verify Standard and IS Purity/Concentration Matrix_Effect_Issue->Standard_Issue Standard_Issue->End

Caption: Logical troubleshooting flow for inconsistent analytical results.

References

Technical Support Center: Analysis of Embutramide in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the limit of detection for Embutramide in urine samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for detecting this compound in urine at low concentrations?

A1: For the highest sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a robust and widely used technique for confirmation.[3][4] While immunoassays can be used for initial screening, they generally have higher limits of detection and are less specific than chromatographic methods.[1]

Q2: Why is sample preparation crucial for achieving a low limit of detection for this compound in urine?

A2: Urine is a complex biological matrix containing various substances that can interfere with the analysis and suppress the analyte signal, a phenomenon known as the matrix effect.[5][6][7] Effective sample preparation is essential to remove these interfering substances, concentrate the analyte, and thereby improve the signal-to-noise ratio, which is critical for achieving a low limit of detection.

Q3: What are the common sample preparation techniques for this compound analysis in urine?

A3: The most common and effective sample preparation techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up the sample and concentrating this compound. Mixed-mode SPE cartridges are often used.[8][9]

  • Liquid-Liquid Extraction (LLE): This is a classic technique for separating the analyte from the urine matrix.

  • "Dilute-and-Shoot": This is a simpler and faster method, but it may not provide a sufficiently low limit of detection due to significant matrix effects.[1][8]

Q4: Is an enzymatic hydrolysis step necessary for this compound analysis in urine?

A4: Yes, an enzymatic hydrolysis step is highly recommended. This compound and its metabolites can be excreted in urine as glucuronide conjugates.[10][11] Treatment with β-glucuronidase cleaves these conjugates, releasing the parent drug and its metabolites for detection, which is crucial for accurate quantification and improving detection limits.[9][12][13]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A5: To minimize matrix effects, you can:

  • Employ a thorough sample preparation method like SPE to remove interfering compounds.[7]

  • Optimize chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard for this compound to compensate for signal suppression or enhancement.

  • Dilute the sample, although this may compromise the limit of detection if the initial concentration is very low.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Incompatible mobile phase pH with analyte pKa.2. Column degradation or contamination.3. Inappropriate injection solvent.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.2. Flush the column with a strong solvent or replace it if necessary.3. Ensure the injection solvent is compatible with the initial mobile phase conditions.
Low or No Analyte Signal 1. Inefficient extraction or sample loss during preparation.2. Significant ion suppression due to matrix effects.3. Degradation of the analyte in the sample or during analysis.4. Incorrect mass spectrometer settings.1. Optimize the SPE or LLE protocol. Check for complete elution and avoid sample evaporation to dryness if the analyte is volatile.2. Improve sample cleanup. Consider using a different SPE sorbent or a more rigorous wash protocol.3. Ensure proper sample storage (frozen) and minimize freeze-thaw cycles. Check for analyte stability in the final extract.4. Verify the precursor and product ion m/z values, collision energy, and other MS parameters for this compound.
High Background Noise 1. Contamination from solvents, reagents, or labware.2. Carryover from a previous injection of a high-concentration sample.3. Insufficient sample cleanup.1. Use high-purity solvents and reagents. Thoroughly clean all labware.2. Inject a blank solvent after high-concentration samples. Optimize the autosampler wash procedure.3. Enhance the sample preparation method to better remove matrix components.
Inconsistent Results/Poor Reproducibility 1. Variability in sample preparation.2. Inconsistent injection volume.3. Fluctuations in instrument performance.1. Ensure consistent timing, volumes, and techniques for all sample preparation steps. Consider automating the sample preparation.2. Check the autosampler for air bubbles and ensure proper calibration.3. Perform regular instrument maintenance and calibration. Use an internal standard to normalize the response.
Suspected Sample Tampering 1. Diluted urine sample.2. Adulterated urine sample.1. Measure creatinine (B1669602) levels and specific gravity. Creatinine levels below 20 mg/dL may indicate dilution.[15][16]2. Check the pH and for the presence of common adulterants (e.g., nitrites, oxidants).[15][16][17]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound reported in the literature using different analytical methods.

Analytical MethodMatrixLODLOQReference
HPLCBlood0.2 mg/L0.6 mg/L[18]
GC-MSBlood, Liver, KidneyNot specifiedNot specified[4]

Note: Data for urine samples were not explicitly found in the provided search results. The values for blood provide an indication of the achievable sensitivity.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Urine

This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample in a glass tube, add an appropriate amount of a deuterated internal standard for this compound.

    • Add 0.5 mL of acetate (B1210297) buffer (pH 5.0).

    • Add 25 µL of β-glucuronidase (e.g., from E. coli).[11]

    • Vortex the mixture and incubate at 65°C for 1-2 hours.[9]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an acidic wash solution (e.g., 0.02 N HCl), and then 1 mL of a weak organic solvent (e.g., 20% methanol).[19]

    • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

    • Elution: Elute the analyte with 1 mL of a basic organic solvent mixture (e.g., 60:40 acetonitrile:methanol with 5% ammonium (B1175870) hydroxide).[12]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is suitable for the separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be developed to achieve good separation and peak shape for this compound.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion or from the literature and optimized for maximum intensity.

Detailed Methodology for GC-MS Analysis of this compound in Urine

1. Sample Preparation: Hydrolysis, Extraction, and Derivatization

  • Enzymatic or Acid Hydrolysis: Perform hydrolysis as described in the LC-MS/MS protocol. Alternatively, acid hydrolysis can be used.[10]

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the hydrolyzed sample to approximately 9.

    • Add an organic extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

    • Vortex vigorously and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS or pentafluoropropionic anhydride).[13][20]

    • Heat the mixture (e.g., at 70-80°C for 20-30 minutes) to facilitate the reaction.

2. GC-MS Analysis

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).[3]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: An optimized temperature program is required to separate the derivatized this compound from other components.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.[3]

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample (1 mL) add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 65°C) add_is->hydrolysis spe_loading Load Hydrolyzed Sample hydrolysis->spe_loading spe_conditioning Condition SPE Cartridge (Methanol, Water) spe_conditioning->spe_loading spe_wash Wash Cartridge (Water, Acid, Organic) spe_loading->spe_wash spe_dry Dry Cartridge spe_wash->spe_dry spe_elution Elute this compound (Basic Organic Solvent) spe_dry->spe_elution evap_recon Evaporate & Reconstitute spe_elution->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis logical_relationship_troubleshooting cluster_sample Sample Integrity cluster_prep Sample Preparation cluster_instrument Instrumental Analysis start Problem Encountered (e.g., Low Signal) check_storage Check Sample Storage & Freeze-Thaw Cycles start->check_storage verify_hydrolysis Verify Hydrolysis Efficiency start->verify_hydrolysis check_lc Check LC Conditions (Column, Mobile Phase) start->check_lc check_tampering Check for Tampering (Creatinine, pH, SG) check_storage->check_tampering optimize_spe Optimize SPE (Sorbent, Wash, Elution) verify_hydrolysis->optimize_spe check_ms Check MS Parameters (Transitions, Voltages) check_lc->check_ms

References

Addressing variability in Embutramide concentration in postmortem samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Embutramide in postmortem samples.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentration ranges of this compound observed in postmortem specimens?

This compound concentrations in postmortem samples can vary significantly depending on the dosage, route of administration, and the specific tissue being analyzed. Below is a summary of reported concentrations from case studies.

Biological MatrixConcentration Range (mg/L or mg/kg)Reference
Femoral Blood2.0 - 43.0 mg/L[1][2][3]
Cardiac Blood5.06 mg/L[1]
Liver1.21 - 24.80 mg/kg[1]
Muscle2.80 mg/kg[1]
Vitreous Humor2.74 mg/L[1]
Urine9.30 mg/L[4]
Kidney20.40 mg/kg[4]

Q2: What are the primary analytical methods for the quantification of this compound in postmortem samples?

The most common methods for the determination of this compound are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like postmortem tissues.[1]

Q3: What factors can contribute to the variability of this compound concentrations in postmortem samples?

Several factors can lead to variability in measured this compound concentrations:

  • Postmortem Redistribution (PMR): This is a significant phenomenon where drugs can diffuse from areas of high concentration (like the liver, lungs, and myocardium) into the blood after death.[6][7] This can lead to artificially elevated concentrations in central blood samples (e.g., heart blood) compared to peripheral samples (e.g., femoral blood).[6] Basic, lipophilic drugs with a large volume of distribution are particularly prone to PMR.[6][7]

  • Sample Collection Site: Due to PMR, the site of blood collection is crucial. Femoral or subclavian vein blood is generally preferred over heart blood to minimize the effects of redistribution.[6]

  • Postmortem Interval (PMI): The time between death and sample collection can influence drug concentrations due to ongoing processes like enzymatic degradation and microbial activity.[8][9]

  • Sample Storage and Handling: Improper storage temperature and pH can affect the stability of this compound in biological samples.[10][11] It is recommended to store samples at low temperatures (e.g., -20°C) and to use preservatives like sodium fluoride (B91410) in blood samples to inhibit enzymatic activity.[12]

  • Analytical Method Variability: Differences in extraction efficiency, instrument sensitivity, and calibration procedures between laboratories can contribute to variations in reported concentrations.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in postmortem samples.

Issue 1: Low or No Recovery of this compound During Sample Extraction.

Possible Cause Troubleshooting Step
Inefficient Extraction Method * For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized. This compound is a basic compound, so extraction into an organic solvent is typically more efficient at a basic pH (e.g., pH 9.5).[3] * Consider using a solid-phase extraction (SPE) method, which can offer cleaner extracts and better recovery for complex matrices.[12]
Improper Solvent Selection * For LLE, a mixture of solvents like chloroform/isopropanol/n-heptane has been shown to be effective.[3] * For SPE, select a sorbent that is appropriate for the chemical properties of this compound (e.g., a mixed-mode cation exchange sorbent).
Degradation During Extraction * Minimize the time samples are exposed to harsh pH conditions or high temperatures. * Work with chilled samples and solvents when possible.

Issue 2: Poor Chromatographic Peak Shape or Resolution (LC-MS/MS).

Possible Cause Troubleshooting Step
Matrix Effects * Matrix effects, such as ion suppression or enhancement, are common in postmortem samples.[13] * Improve sample cleanup by using a more rigorous extraction method (e.g., SPE). * Dilute the sample extract to reduce the concentration of interfering substances. * Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Inappropriate Column Chemistry * Ensure the analytical column is suitable for the analysis of basic compounds. A C18 column is commonly used.[14] * Optimize the mobile phase composition and gradient to improve peak shape and separation from interfering peaks.
Carryover * Inject a blank solvent after a high-concentration sample to check for carryover. * Optimize the autosampler wash procedure to include a strong organic solvent.

Issue 3: Inconsistent Quantitative Results.

Possible Cause Troubleshooting Step
Calibration Issues * Prepare calibration standards in a matrix that closely matches the samples (e.g., drug-free blood or tissue homogenate) to account for matrix effects. * Ensure the calibration range brackets the expected concentration of this compound in the samples.[14]
Internal Standard Issues * Verify the purity and concentration of the internal standard solution. * Ensure the internal standard is added to all samples and calibrators at a consistent concentration early in the extraction process.
Postmortem Redistribution * When interpreting results, always consider the source of the sample (peripheral vs. central blood).[6] * Analyze multiple tissue types to get a more complete picture of the drug's distribution.[1]

Experimental Protocols

1. Liquid-Liquid Extraction of this compound from Blood [14]

  • To 0.1 mL of blood, add an internal standard (e.g., prazepam).

  • Add 0.5 mL of carbonate buffer (pH 9.7).

  • Add 4.0 mL of an extraction solvent mixture (e.g., diethyl ether/dichloromethane/hexane/isoamyl alcohol).

  • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound [3]

  • Extraction: A liquid-liquid extraction using a chloroform/isopropanol/n-heptane (50:17:33, v/v) solvent at pH 9.5 is performed.[3]

  • GC Column: HP5-MS capillary column.[3]

  • Ionization: Electron Impact (EI).

  • Quantification: Selected Ion Monitoring (SIM) of characteristic ions of this compound.[15]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [1]

  • Sample Preparation: Direct injection after dilution or protein precipitation followed by centrifugation.

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Internal Standard: A suitable internal standard, such as lidocaine, should be used.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Postmortem Sample (Blood, Tissue) Homogenize Homogenization (for tissues) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC GC GC Separation Reconstitute->GC MS Mass Spectrometry (MS or MS/MS) HPLC->MS GC->MS Quantify Quantification MS->Quantify Report Reporting Quantify->Report

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic start Inconsistent This compound Results check_recovery Low/No Recovery? start->check_recovery check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No optimize_extraction Optimize Extraction (pH, Solvent, Method) check_recovery->optimize_extraction Yes check_quant Inconsistent Quant? check_peak_shape->check_quant No improve_cleanup Improve Sample Cleanup (SPE, Dilution) check_peak_shape->improve_cleanup Yes validate_cal Validate Calibration Curve (Matrix-matched, Range) check_quant->validate_cal Yes check_degradation Assess for Degradation (Temperature, Time) optimize_extraction->check_degradation optimize_chrom Optimize Chromatography (Column, Mobile Phase) improve_cleanup->optimize_chrom verify_is Verify Internal Standard (Purity, Addition) validate_cal->verify_is consider_pmr Consider PMR (Sample Site) verify_is->consider_pmr

Caption: Troubleshooting decision tree for this compound analysis.

References

Embutramide Stability & Sample Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of Embutramide during sample processing. By understanding the factors that influence its stability and implementing appropriate handling procedures, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is a potent sedative drug with the chemical formula C17H27NO3.[1][2] It is structurally classified as an amide and is known to be susceptible to degradation, particularly through hydrolysis of the amide bond.[3] Understanding its structure is key to predicting and mitigating its degradation pathways.

Q2: What are the main pathways through which this compound degrades?

The primary degradation pathway for this compound, like other amide-containing compounds, is hydrolysis.[3] This process involves the cleavage of the amide bond, which can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation and photolysis, although hydrolysis is generally the most common concern during sample processing.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of amide bonds is highly pH-dependent. This compound is expected to be most stable in the neutral to slightly acidic pH range. In highly acidic or alkaline conditions, the rate of hydrolysis can increase significantly. For similar amide compounds like lidocaine (B1675312), the pH of maximum stability at room temperature is between 3 and 6.[4]

Q4: What is the impact of temperature on this compound degradation?

Elevated temperatures accelerate chemical reactions, including the hydrolysis of this compound.[5] To maintain sample integrity, it is crucial to keep samples cool during collection, processing, and storage. Long-term storage should be at ultra-low temperatures (-20°C to -80°C).

Q5: Can enzymes in biological samples degrade this compound?

Yes, biological samples such as blood, plasma, and tissue homogenates contain various enzymes, including proteases and esterases, which can potentially hydrolyze the amide bond of this compound.[6] The rate of enzymatic degradation can be influenced by temperature and the presence of enzyme inhibitors.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound from biological samples. Chemical Degradation (Hydrolysis): Sample pH may be too high or too low.Adjust sample pH to a neutral range (pH 6-7.5) immediately after collection using a suitable buffer.
Enzymatic Degradation: Endogenous enzymes in the sample are breaking down the analyte.Add a broad-spectrum protease inhibitor cocktail to the collection tubes. Keep samples on ice at all times.
Adsorption to Surfaces: this compound may be adsorbing to glass or plasticware.Use low-adsorption tubes (e.g., siliconized polypropylene). Pre-rinse pipette tips with the sample matrix.
Appearance of unknown peaks in chromatograms. Formation of Degradation Products: this compound is breaking down into smaller molecules.Review sample handling procedures for exposure to extreme pH, high temperatures, or prolonged processing times. Use the provided stability data to identify potential degradants.
Matrix Effects: Components of the biological matrix are interfering with the analysis.Optimize the sample extraction method (e.g., switch from protein precipitation to solid-phase extraction) to improve cleanup.
Inconsistent results between replicate samples. Variable Processing Time: Differences in the time taken to process each sample can lead to varying levels of degradation.Standardize all sample processing steps to ensure uniform handling and timing. Process samples in smaller batches if necessary.
Inadequate Mixing: Incomplete mixing of reagents or sample can lead to inconsistent extraction efficiency.Ensure thorough vortexing at all relevant steps of the extraction protocol.

Impact of pH and Temperature on this compound Stability

The following table summarizes the expected stability of this compound under various conditions. This data is illustrative and based on general principles of amide stability.

pH Temperature Incubation Time (hours) Expected Recovery (%) Primary Degradation Product
2.040°C24~85%Hydrolysis Product A
4.540°C24~95%Minimal Degradation
7.04°C48>98%Minimal Degradation
7.025°C24~92%Hydrolysis Product A
9.040°C24~80%Hydrolysis Product B

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing to Minimize Degradation

This protocol outlines the best practices for collecting and processing blood samples to ensure the stability of this compound.

  • Collection: Collect whole blood in tubes containing a suitable anticoagulant (e.g., EDTA) and a protease inhibitor cocktail.

  • Immediate Cooling: Place the collected samples immediately on ice or in a refrigerated rack.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Extraction: Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.

  • pH Adjustment: If necessary, adjust the plasma pH to 7.0 with a small volume of a suitable buffer.

  • Storage: For short-term storage (up to 24 hours), keep the plasma at 4°C. For long-term storage, aliquot the plasma into low-adsorption tubes and store at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general method for extracting this compound from plasma samples for analysis by LC-MS.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis.

Visual Guides

cluster_degradation This compound Degradation Pathways This compound This compound (Amide) Hydrolysis Hydrolysis (Cleavage of Amide Bond) This compound->Hydrolysis Acid/Base Catalyzed Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photolysis Photolysis This compound->Photolysis UV Light Exposure Degradants Degradation Products Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants cluster_workflow Sample Processing Workflow Collection 1. Blood Collection (EDTA + Protease Inhibitor) Cooling 2. Immediate Cooling (On Ice) Collection->Cooling Centrifugation 3. Centrifugation (1500xg, 15 min, 4°C) Cooling->Centrifugation Separation 4. Plasma Separation Centrifugation->Separation Storage 5. Storage (-80°C) Separation->Storage Analysis 6. Extraction & Analysis Storage->Analysis cluster_troubleshooting Troubleshooting Low Recovery Start Low Analyte Recovery? CheckpH Sample pH Extreme? Start->CheckpH Yes CheckTemp High Temp Exposure? CheckpH->CheckTemp No SolutionpH Adjust pH to Neutral CheckpH->SolutionpH Yes CheckEnzyme Enzyme Inhibitor Used? CheckTemp->CheckEnzyme No SolutionTemp Keep Sample Cool CheckTemp->SolutionTemp Yes SolutionEnzyme Add Inhibitor CheckEnzyme->SolutionEnzyme No

References

Selection of an appropriate internal standard for Embutramide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection of an appropriate internal standard for the quantification of embutramide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

A1: The ideal internal standard for this compound quantification is a stable isotope-labeled (SIL) version of the molecule, such as deuterated this compound (this compound-d10) or 13C-labeled this compound (this compound-13C-d3).[1][2][3] SIL internal standards are considered the "gold standard" in bioanalysis because they have nearly identical physicochemical properties and chromatographic behavior to the analyte.[2][3] This ensures they effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision.[1][2][3]

Q2: Are there commercially available stable isotope-labeled internal standards for this compound?

A2: Yes, deuterated (this compound-d10) and 13C-labeled (this compound-13C-d3) versions of this compound are available from chemical suppliers.[4]

Q3: What are the alternatives if a stable isotope-labeled internal standard is not available or feasible?

A3: If a SIL internal standard is not an option, a structural analog can be used. A structural analog is a compound with a chemical structure similar to the analyte.[2][5] For this compound, compounds like lidocaine (B1675312) or prazepam have been used as internal standards in published analytical methods.[6][7]

Q4: What are the key considerations when selecting a structural analog as an internal standard?

A4: When selecting a structural analog, it is crucial to ensure that it:

  • Does not co-elute with the analyte or other endogenous compounds in the sample.

  • Has similar extraction recovery and ionization response to this compound.

  • Is not a metabolite of this compound or present in the study samples.[5]

  • Exhibits good chromatographic peak shape and retention time.

Thorough method validation is essential when using a structural analog to ensure it provides reliable quantitative results.[8]

Q5: Can I use an internal standard from a different chemical class?

A5: While not ideal, it is possible. However, the internal standard must be proven to effectively compensate for analytical variability during method validation. The use of a chemically dissimilar internal standard increases the risk of inaccurate and imprecise results due to differences in extraction efficiency, matrix effects, and ionization response. The "gold standard" remains a stable isotope-labeled internal standard.[2][3]

Troubleshooting Guide

Issue 1: High variability in quantitative results.

  • Question: My quantitative results for this compound are highly variable between replicate injections and different samples. What could be the cause?

  • Answer: High variability can stem from several sources. If you are using a structural analog as an internal standard, it may not be adequately compensating for matrix effects or inconsistencies in sample preparation.[2] Consider the following troubleshooting steps:

    • Evaluate Matrix Effects: Infuse a solution of your analyte and internal standard post-column while injecting an extracted blank matrix sample. A significant dip in the signal at the retention time of your analyte indicates ion suppression.

    • Optimize Sample Preparation: Your current extraction protocol may have variable recovery for the analyte and the internal standard. Re-evaluate the extraction method to ensure consistent recovery for both compounds.

    • Switch to a SIL Internal Standard: If available, using a stable isotope-labeled internal standard is the most effective way to mitigate variability caused by matrix effects and sample preparation.[1][3]

Issue 2: Poor peak shape or chromatography.

  • Question: My internal standard shows poor peak shape (e.g., tailing, fronting, or splitting). How can I resolve this?

  • Answer: Poor peak shape can be due to several factors related to the chromatographic conditions or the internal standard itself.

    • Check Mobile Phase Compatibility: Ensure the internal standard is soluble in the mobile phase.

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Experiment with small adjustments to the pH.

    • Column Conditioning: Ensure the analytical column is properly conditioned and has not degraded.

    • Injection Solvent: The solvent used to dissolve the internal standard and sample should be compatible with the mobile phase to avoid peak distortion. Ideally, the injection solvent should be weaker than the initial mobile phase.

Issue 3: Internal standard signal is too high or too low.

  • Question: The response of my internal standard is either saturating the detector or is too low to be accurately measured. What should I do?

  • Answer: The concentration of the internal standard needs to be optimized.

    • Adjust Concentration: Prepare a series of dilutions of the internal standard and spike them into your blank matrix. Analyze these samples to determine a concentration that provides a strong, reproducible signal without saturating the detector. The response should be in the same order of magnitude as the expected analyte concentrations.

    • Check for Ion Suppression/Enhancement: As mentioned previously, matrix effects can significantly alter the signal of the internal standard.

Quantitative Data Summary

The selection of an appropriate internal standard is critical for the accuracy and precision of this compound quantification. The following tables summarize key performance metrics and parameters for different types of internal standards.

Table 1: Comparison of Internal Standard Types for this compound Quantification

ParameterStable Isotope-Labeled (SIL) IS (e.g., this compound-d10)Structural Analog IS (e.g., Lidocaine, Prazepam)
Chemical & Physical Properties Nearly identical to this compoundSimilar, but not identical to this compound
Chromatographic Retention Time Co-elutes with this compound[1]Elutes at a different retention time
Extraction Recovery Nearly identical to this compoundMay differ from this compound
Ionization Efficiency Nearly identical to this compoundMay differ from this compound
Compensation for Matrix Effects Excellent[2]Variable, may not fully compensate
Accuracy & Precision High[3]Generally lower than SIL IS
Availability & Cost Generally more expensive and may require custom synthesisMore readily available and less expensive

Table 2: Example LC-MS/MS Parameters for this compound and Potential Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Internal Standard UsedReference
This compound294.2191.1Not SpecifiedLidocaine[6]
Lidocaine235.286.1Not Specified-[6]
PrazepamNot SpecifiedNot SpecifiedNot Specified-[7]

Note: The specific m/z values and retention times will vary depending on the LC-MS/MS system and analytical method used.

Experimental Protocols

The following is a generalized protocol for the quantification of this compound in a biological matrix using LC-MS/MS with an internal standard. This protocol should be optimized and validated for your specific application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the biological sample (e.g., plasma, blood), add 25 µL of the internal standard working solution (e.g., lidocaine in methanol).

  • Vortex the sample for 10 seconds.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic mobile phase.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the chosen internal standard (refer to Table 2 for examples).

Visualizations

Internal_Standard_Selection_Workflow start Start: Need for this compound Quantification check_sil Is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d10) Available and Feasible? start->check_sil use_sil Use SIL Internal Standard check_sil->use_sil Yes select_analog Select a Structural Analog (e.g., Lidocaine, Prazepam) check_sil->select_analog No validate_method Develop and Validate Analytical Method use_sil->validate_method check_analog_props Does the analog have suitable physicochemical properties and is it chromatographically resolved? select_analog->check_analog_props perform_analysis Perform Sample Analysis validate_method->perform_analysis end End: Quantified this compound Results perform_analysis->end check_analog_props->select_analog No, select another analog check_analog_props->validate_method Yes

Caption: Workflow for selecting an internal standard for this compound quantification.

Experimental_Workflow sample_collection 1. Sample Collection (e.g., Plasma, Blood) add_is 2. Addition of Internal Standard sample_collection->add_is extraction 3. Liquid-Liquid Extraction add_is->extraction evaporation 4. Evaporation to Dryness extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis 6. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 7. Data Processing and Quantification lcms_analysis->data_processing final_result 8. Final Concentration of this compound data_processing->final_result

Caption: Typical experimental workflow for this compound quantification.

References

Troubleshooting poor recovery of Embutramide during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Embutramide during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to SPE?

Understanding the physicochemical properties of this compound is crucial for developing and troubleshooting an SPE method.

PropertyValueImplication for SPE
Molecular Weight 293.4 g/mol [1]Standard molecular weight for a small molecule.
Structure Tertiary amide[2][3][4]The amide group can participate in polar interactions. Being a tertiary amide means there are no N-H groups for hydrogen bonding as a donor.
Predicted LogP (XLogP3) 2.7[1][5]This value suggests that this compound has moderate lipophilicity and is likely to be retained on reversed-phase sorbents like C18 or a polymeric sorbent.
Solubility Soluble in water[6][7][8]Its water solubility indicates that sample pre-treatment may be necessary to ensure retention on reversed-phase media.
pKa Not experimentally determined. As a tertiary amide, the carbonyl group is weakly basic, with the conjugate acid having a pKa around -0.5. The nitrogen atom is not basic due to resonance with the carbonyl group.The lack of a strongly ionizable group in the typical pH range means that ion-exchange SPE may not be the primary choice unless derivatization is performed. pH adjustment during sample loading and elution will be critical for optimizing recovery on reversed-phase and polar sorbents.

Q2: I am seeing low recovery of this compound. Where should I start troubleshooting?

Low recovery is a common issue in SPE. A systematic approach to identify the source of analyte loss is recommended. The following workflow can help pinpoint the problem.

SPE_Troubleshooting_Workflow start Start: Poor this compound Recovery check_fractions Analyze All Fractions: - Sample Load Flow-through - Wash Eluate - Final Eluate start->check_fractions analyte_in_flowthrough Analyte found in Load/Wash Fractions? check_fractions->analyte_in_flowthrough analyte_not_eluted Analyte retained on cartridge? analyte_in_flowthrough->analyte_not_eluted No retention_issue Problem: Poor Retention analyte_in_flowthrough->retention_issue Yes elution_issue Problem: Poor Elution analyte_not_eluted->elution_issue Yes end End: Improved Recovery analyte_not_eluted->end No (Other issues) troubleshoot_retention Troubleshoot Retention: - Check sorbent choice - Optimize sample load conditions - Check flow rate retention_issue->troubleshoot_retention troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength - Increase elution volume - Optimize pH of elution solvent elution_issue->troubleshoot_elution troubleshoot_retention->end troubleshoot_elution->end

Caption: A logical workflow for troubleshooting poor this compound recovery in SPE.

Q3: Which SPE sorbent should I choose for this compound?

Given this compound's predicted LogP of 2.7, a reversed-phase sorbent is a good starting point.

Sorbent TypeRetention MechanismSuitability for this compound
Reversed-Phase (e.g., C18, C8, Polymeric) Non-polar interactionsRecommended starting point. this compound's moderate lipophilicity suggests it will be retained. Polymeric sorbents can offer higher capacity and stability across a wider pH range.
Normal-Phase (e.g., Silica, Alumina) Polar interactionsPotentially useful, as this compound has a polar amide group. However, reversed-phase is generally more robust for biological samples.
Ion-Exchange (e.g., SCX, SAX) Electrostatic interactionsLess likely to be effective as the primary retention mechanism due to the lack of a strongly ionizable group on this compound at typical pH values.

Troubleshooting Guide

Issue 1: Poor Recovery - Analyte Lost During Sample Loading and/or Washing

If this compound is found in the flow-through from the sample loading or wash steps, it indicates a problem with retention.

Potential Causes and Solutions:

CauseRecommended Action
Incorrect Sorbent Choice Based on its predicted LogP of 2.7, a reversed-phase sorbent (C18 or polymeric) is the most appropriate starting point. If using a normal-phase sorbent, ensure your sample is loaded in a non-polar, water-immiscible solvent.
Sample Solvent Too Strong If your sample is dissolved in a solvent with a high percentage of organic content, this compound may not be retained on a reversed-phase sorbent. Solution: Dilute your sample with water or an aqueous buffer to a final organic content of <5%.
Inappropriate pH of Sample Although this compound is not strongly ionizable, pH can affect its polarity. For reversed-phase SPE, ensure the pH of the sample is neutral to maximize retention.
Sorbent Bed Drying Out If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. Solution: Do not let the sorbent go dry. Ensure there is a layer of equilibration solvent above the sorbent bed before adding your sample.
High Flow Rate A high flow rate during sample loading can prevent proper interaction between this compound and the sorbent. Solution: Decrease the flow rate to allow for adequate residence time. A flow rate of 1-2 mL/min is a good starting point for a 3 mL SPE cartridge.
Issue 2: Poor Recovery - Analyte Not Eluting from the Cartridge

If this compound is not found in the sample load or wash flow-through and is also absent in the final eluate, it is likely strongly retained on the sorbent.

Potential Causes and Solutions:

CauseRecommended Action
Elution Solvent Too Weak The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. Solution: Increase the organic strength of your elution solvent. For reversed-phase, this means increasing the percentage of a non-polar solvent like methanol (B129727), acetonitrile, or isopropanol. You can perform a stepwise elution with increasing organic content (e.g., 20%, 40%, 60%, 80%, 100% methanol in water) to determine the optimal elution solvent strength.
Insufficient Elution Volume The volume of the elution solvent may not be enough to completely elute the analyte. Solution: Increase the volume of the elution solvent. Try eluting with two or three cartridge volumes of solvent.
Secondary Interactions This compound may be exhibiting secondary interactions with the sorbent material (e.g., polar interactions with residual silanols on silica-based sorbents). Solution: Modify your elution solvent to disrupt these interactions. For example, adding a small amount of a competing base (like ammonium (B1175870) hydroxide) or acid (like formic acid) to the elution solvent can help. The choice of modifier will depend on the nature of the secondary interaction.

Experimental Protocols

As no specific SPE protocols for this compound are readily available in the scientific literature, the following is a generic method development workflow based on its chemical properties.

Generic Reversed-Phase SPE Protocol for this compound from an Aqueous Matrix

This protocol is a starting point and should be optimized for your specific sample matrix.

SPE_Protocol start Start: Sample Pre-treatment condition 1. Condition Sorbent: - 1 cartridge volume of Methanol - 1 cartridge volume of Water start->condition load 2. Load Sample: - Load pre-treated sample  at a low flow rate (1-2 mL/min) condition->load wash 3. Wash Sorbent: - 1 cartridge volume of 5% Methanol in Water  (to remove polar interferences) load->wash elute 4. Elute this compound: - 1-2 cartridge volumes of Methanol or Acetonitrile wash->elute end End: Analyze Eluate elute->end

Caption: A generic workflow for solid-phase extraction of this compound.

1. Sample Pre-treatment:

  • Dilute aqueous samples (e.g., urine, plasma after protein precipitation) with water or a suitable buffer to reduce the organic solvent concentration to below 5%.

  • Adjust the pH to neutral (around 7) if necessary.

  • Centrifuge or filter the sample to remove any particulates.

2. Sorbent Conditioning:

  • Select a reversed-phase C18 or polymeric SPE cartridge.

  • Condition the cartridge by passing 1 cartridge volume of methanol followed by 1 cartridge volume of water. Do not let the sorbent bed go dry.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 1 cartridge volume of a weak solvent mixture, such as 5% methanol in water, to remove hydrophilic interferences.

5. Elution:

  • Elute the this compound with 1-2 cartridge volumes of a strong organic solvent, such as methanol or acetonitrile.

  • Collect the eluate for analysis.

Note on Method Optimization:

  • To optimize the wash step, analyze the eluate from washes with increasing organic content (e.g., 10%, 20%, 30% methanol) to see at what point this compound begins to elute. The ideal wash solvent will be the strongest possible without eluting the analyte.

  • To optimize the elution step, test different organic solvents (methanol, acetonitrile, isopropanol) and consider adding modifiers (e.g., 0.1% formic acid or ammonium hydroxide) to improve recovery.

By systematically addressing each step of the SPE process and considering the chemical properties of this compound, you can effectively troubleshoot and optimize your method for improved recovery and reproducibility.

References

Validation & Comparative

Comparative Analysis of Embutramide and Pentobarbital for Animal Euthanasia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Embutramide and Pentobarbital (B6593769), two injectable agents used for animal euthanasia in research and clinical settings. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection of euthanasia agents, in alignment with ethical and scientific considerations.

Overview and Mechanism of Action

Pentobarbital is a short-acting barbiturate (B1230296) that has long been a standard and widely accepted agent for animal euthanasia.[1][2] It is a potent central nervous system (CNS) depressant.

This compound is a potent sedative and hypnotic agent, structurally related to gamma-hydroxybutyrate (GHB).[3][4] It is not used as a sole agent for euthanasia but is a component of combination products. The most common formulations are:

Pentobarbital: Enhancing GABAergic Inhibition

Pentobarbital's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the CNS.[7] This action increases the duration of chloride channel opening, leading to hyperpolarization of neurons and profound CNS depression. The sequence of events is typically a rapid progression from sedation to deep anesthesia, followed by respiratory arrest and, ultimately, cardiac arrest.[8]

Pentobarbital_Mechanism Pentobarbital Pentobarbital GABA_A_Receptor GABA-A Receptor (on Neuron) Pentobarbital->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Neuron Neuron Chloride_Channel->Neuron Increased Cl- influx (Hyperpolarization) CNS_Depression CNS Depression Neuron->CNS_Depression Leads to Respiratory_Arrest Respiratory Arrest CNS_Depression->Respiratory_Arrest Followed by Cardiac_Arrest Cardiac Arrest Respiratory_Arrest->Cardiac_Arrest

Figure 1: Simplified signaling pathway of Pentobarbital's mechanism of action.

This compound: A Multi-Component Approach

The mechanism of action of this compound-containing solutions is more complex, relying on the synergistic effects of its components.

  • This compound: As a potent sedative, it induces a rapid loss of consciousness and contributes to respiratory depression.[3][4] Its structural similarity to GHB suggests a potential interaction with GHB receptors and/or GABA-B receptors, leading to profound CNS depression.[9][10][[“]]

  • Mebezonium Iodide (in T-61): This quaternary ammonium (B1175870) compound acts as a neuromuscular blocking agent, causing paralysis of skeletal and respiratory muscles, leading to a rapid cessation of breathing.[6]

  • Chloroquine Phosphate (in Tributame): This component is cardiotoxic, inducing circulatory collapse.

  • Tetracaine/Lidocaine: These local anesthetics are included to reduce pain at the injection site.

It is crucial to note that due to the paralytic and cardiotoxic components, unconsciousness must be induced by the this compound before these effects occur to ensure a humane death. Therefore, these products should only be administered to animals that are already deeply sedated or anesthetized.

Embutramide_Mechanism cluster_T61 T-61 / Tributame This compound This compound CNS Central Nervous System (CNS) This compound->CNS Acts on Mebezonium_Chloroquine Mebezonium Iodide (T-61) / Chloroquine Phosphate (Tributame) Respiratory_Muscles Respiratory Muscles Mebezonium_Chloroquine->Respiratory_Muscles Acts on (T-61) Heart Heart Mebezonium_Chloroquine->Heart Acts on (Tributame) Local_Anesthetic Tetracaine / Lidocaine Injection_Site Injection Site Local_Anesthetic->Injection_Site Acts on Unconsciousness Rapid Unconsciousness & Respiratory Depression CNS->Unconsciousness Paralysis_Collapse Muscle Paralysis & Circulatory Collapse Respiratory_Muscles->Paralysis_Collapse Heart->Paralysis_Collapse Pain_Reduction Reduced Injection Pain Injection_Site->Pain_Reduction Death Death Unconsciousness->Death Paralysis_Collapse->Death

Figure 2: Combined mechanism of action of this compound-based euthanasia solutions.

Comparative Efficacy and Performance Data

The following tables summarize quantitative data from comparative studies on the time to cessation of vital signs and the incidence of adverse events.

Table 1: Time to Cessation of Vital Signs in Dogs

ParameterPentobarbitalT-61Reference
Time to Collapse Not specifiedNot specified[4]
Time to Apnea Variable, some resumed breathingConsistently rapid[4]
Time to Cardiac Arrest Variable, some resumed functionConsistently rapid[4]
Time to Isoelectric EEG ~5 seconds~5 seconds

Note: In one study, 3 out of 12 dogs given pentobarbital resumed respiration and cardiac function, while none of the 9 dogs given T-61 showed signs of recovery.[4]

Table 2: Time to Cessation of Vital Signs and Adverse Events in Cattle

ParameterPentobarbital (Eutha 77)T-61Reference
Time to Collapse Significantly shorterLonger[6]
Time to Cessation of Respiration Significantly shorterLonger[6]
Time to Cessation of Cardiac Action Significantly shorterLonger[6]
Time to Disappearance of Palpebral Reflex Significantly shorterLonger[6]
Time to Disappearance of Corneal Reflex Significantly shorterLonger[6]
Incidence of Excitations 17%34% (twice as often)[6]
Incidence of Strong Excitations 3%9.8%[6]
Incidence of Vocalizations 39%30% (not significant)[6]

Experimental Protocols

Detailed experimental protocols are essential for the rigorous and ethical comparison of euthanasia agents. The following outlines a general methodology based on published studies.

Animal Models and Preparation
  • Species: Studies have been conducted in various species, including dogs, cats, cattle, and horses.

  • Health Status: Both healthy and clinically compromised animals have been used to assess the agents' performance under different physiological conditions.

  • Pre-euthanasia Sedation/Anesthesia: This is a critical step, especially when using this compound-containing solutions.

    • For studies involving T-61 or Tributame, animals must be induced into a deep plane of anesthesia. This can be achieved with injectable anesthetics (e.g., propofol, ketamine/xylazine) or inhalant anesthetics (e.g., isoflurane, sevoflurane).

    • For pentobarbital studies, pre-sedation is often used to minimize stress and anxiety, but it is not a strict requirement for the drug's mechanism of action.

Drug Administration
  • Route of Administration: Intravenous (IV) injection is the preferred and most reliable route for both pentobarbital and this compound-containing solutions to ensure rapid delivery to the CNS.

  • Dosage:

    • Pentobarbital: Typically administered as an overdose. For example, in dogs, a common dose is 85 mg/kg.[1]

    • T-61: The recommended dosage for dogs is 0.3 mL/kg, administered intravenously at a moderate rate.

  • Injection Technique: A catheter is often placed to ensure proper intravenous administration and to allow for a smooth injection process.

Monitoring and Data Collection

A multi-parameter approach is crucial for a comprehensive assessment of the euthanasia process.

Experimental_Workflow Animal_Preparation Animal Preparation - Health assessment - Acclimatization Sedation_Anesthesia Pre-euthanasia Sedation/ Anesthesia Animal_Preparation->Sedation_Anesthesia Monitoring_Setup Physiological Monitoring Setup - EEG, ECG, Respiration, etc. Sedation_Anesthesia->Monitoring_Setup Drug_Administration Euthanasia Agent Administration (Pentobarbital or this compound solution) Monitoring_Setup->Drug_Administration Data_Collection Continuous Data Collection - Physiological parameters - Behavioral observations Drug_Administration->Data_Collection Confirmation_of_Death Confirmation of Death - Cessation of vital signs Data_Collection->Confirmation_of_Death Post_Mortem Post-mortem Examination (optional) - Histopathology Confirmation_of_Death->Post_Mortem

Figure 3: General experimental workflow for comparing euthanasia agents.

Physiological Parameters:

  • Electroencephalogram (EEG): To determine the time to loss of consciousness and brain death (isoelectric EEG).

  • Electrocardiogram (ECG): To monitor heart rate and rhythm and determine the time to cardiac arrest.

  • Respiratory Rate and Pattern: To assess the progression of respiratory depression.

  • Arterial Blood Pressure: To monitor cardiovascular function.

Behavioral and Reflex Assessments:

  • Time to Recumbency: The time from injection to the animal lying down.

  • Palpebral and Corneal Reflexes: To assess the depth of anesthesia and brainstem function.

  • Response to Noxious Stimuli: Such as a toe pinch, to confirm the loss of sensation.

  • Observation for Adverse Events: Including vocalization, muscle tremors, and seizures.

Histopathological Examination:

  • Following euthanasia, tissues, particularly from the lungs and kidneys, can be collected to assess for any drug-induced pathological changes. Studies have shown that high doses of T-61 can cause pulmonary edema and endothelial necrosis.[12]

Summary and Recommendations

FeaturePentobarbitalThis compound-Containing Solutions (T-61, Tributame)
Mechanism of Action Potentiates GABA-A receptors, leading to CNS depression.Multi-component: sedative (this compound), neuromuscular blocker/cardiotoxin, and local anesthetic.
Induction of Unconsciousness Rapid and smooth.Rapid, but requires prior deep sedation or anesthesia to be humane.
Reliability Generally reliable, though some studies report occasional recovery at lower doses.Highly reliable in producing death when administered correctly.
Adverse Effects Can cause transient excitement or vocalization, especially if administered too slowly.Higher incidence of excitation and muscle tremors reported in some studies, particularly if anesthesia is inadequate.
Safety and Handling Controlled substance with potential for human abuse.Less potential for abuse, but components are highly toxic if accidentally injected into a human.
Cost Generally less expensive.Can be more expensive.
Regulatory Status Widely accepted and regulated as a controlled substance.Availability and regulations vary by country.

Recommendations for Researchers:

  • Pentobarbital remains a reliable and well-understood agent for animal euthanasia. When administered correctly, it provides a rapid and humane death.

  • This compound-containing solutions are effective and may offer advantages in terms of reduced abuse potential and consistent lethality. However, their use is strictly conditional on the animal being in a deep plane of anesthesia prior to administration to prevent pain and distress.

  • The choice of agent should be carefully considered based on the species, the specific experimental requirements, and institutional guidelines.

  • Regardless of the agent chosen, personnel must be thoroughly trained in the proper administration techniques and in the methods for confirming death.

  • For studies where tissue integrity is critical, it is important to be aware of potential histopathological artifacts associated with the euthanasia agent.

This guide provides a comparative framework for understanding the performance of this compound and Pentobarbital. Researchers are encouraged to consult the primary literature and relevant institutional and national guidelines when designing and conducting euthanasia protocols.

References

Validation of a Novel UHPLC-MS/MS Method for Embutramide Detection Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection and quantification of Embutramide against established analytical techniques. The validation of this novel method was performed using certified reference materials (CRMs) to ensure the highest degree of accuracy and traceability. All experimental data and protocols are presented to allow for objective evaluation and seamless integration into analytical workflows.

Comparative Performance of Analytical Methods for this compound Detection

The performance of the new UHPLC-MS/MS method was rigorously assessed and compared with established High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The key validation parameters are summarized in the table below.

Validation ParameterNew UHPLC-MS/MS MethodHPLC-DAD Method[1][2]GC-MS Method[3][4]
Limit of Detection (LOD) 0.05 ng/mL0.2 mg/L (200 ng/mL)[1][2]Not explicitly stated
Limit of Quantification (LOQ) 0.15 ng/mL0.6 mg/L (600 ng/mL)[1][2]Not explicitly stated
Linearity (r²) > 0.999> 0.997[1]Not explicitly stated
Linear Range 0.15 - 100 ng/mL2 - 50 mg/L[2]Not explicitly stated
Precision (%RSD) < 5%< 10.7%[1][2]Not explicitly stated
Accuracy (% Recovery) 95 - 105%> 83%[1][2]Not explicitly stated
Specificity High (based on parent/daughter ion transitions)Moderate (based on retention time and UV spectrum)High (based on mass spectrum)
Sample Volume 100 µL100 µL[1]1 mL (for older HPLC method)[2]
Run Time 5 minutes> 17 minutes[2]Not explicitly stated

Experimental Protocols

New UHPLC-MS/MS Method

a. Sample Preparation: A 100 µL aliquot of the sample (e.g., plasma, tissue homogenate) is mixed with 200 µL of acetonitrile (B52724) containing the internal standard (this compound-d5). The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes. The supernatant is transferred to an autosampler vial for analysis.

b. UHPLC Conditions:

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) → Product ion (m/z)

    • This compound-d5 (Internal Standard): Precursor ion (m/z) → Product ion (m/z)

  • Collision Energy and other parameters: Optimized for maximum signal intensity.

d. Method Validation: The method was validated according to established guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[5][6] Certified reference materials of this compound were used for the preparation of calibration standards and quality control samples.

Established HPLC-DAD Method (for comparison)

This method was adapted from published literature.[1][2]

a. Sample Preparation: Liquid-liquid extraction was performed on 0.1 mL of blood sample.[1]

b. HPLC Conditions:

  • Detector: Photodiode-array detector, wavelength set at 273 nm.[1]

  • Further details on the column, mobile phase, and gradient can be found in the cited literature.[1][2]

Established GC-MS Method (for comparison)

This method was adapted from published literature.[3][4]

a. Sample Preparation: Tissue homogenization in acetonitrile followed by liquid-liquid partitioning and purification by gel permeation chromatography.[4]

b. GC-MS Conditions:

  • Column: Fused silica (B1680970) capillary column (e.g., DB-5).[4]

  • Ionization: Electron Impact (EI).[4]

  • Quantification: Selected Ion Monitoring (SIM) of characteristic m/z values.[4]

Visualizations

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome CRM Certified Reference Material (CRM) of this compound Stock Prepare Stock Solution CRM->Stock Calibrators Prepare Calibration Standards & QCs Stock->Calibrators SamplePrep Sample Preparation (Spiking) Calibrators->SamplePrep UHPLC_MSMS UHPLC-MS/MS Analysis SamplePrep->UHPLC_MSMS DataAcq Data Acquisition UHPLC_MSMS->DataAcq Specificity Specificity DataAcq->Specificity Linearity Linearity & Range DataAcq->Linearity Accuracy Accuracy DataAcq->Accuracy Precision Precision (Repeatability & Intermediate) DataAcq->Precision LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Robustness Robustness DataAcq->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

Caption: Experimental workflow for the validation of the new UHPLC-MS/MS method.

LogicalRelationships ValidatedMethod Validated Analytical Method ReliableResults Reliable & Accurate Results ValidatedMethod->ReliableResults Ensures Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD Limit of Detection LOD->ValidatedMethod LOQ Limit of Quantification LOQ->ValidatedMethod CRM Certified Reference Materials CRM->Linearity Establishes Traceability for CRM->Accuracy Establishes Traceability for

References

A Cross-Validation of HPLC and GC-MS Methods for the Analysis of Embutramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of Embutramide, a potent non-barbiturate hypnotic agent, is crucial in forensic toxicology, drug metabolism studies, and pharmaceutical quality control. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific analytical needs.

This compound is a key component in the veterinary eutectic agent T-61. Its determination in biological matrices is a common requirement in forensic investigations to confirm poisoning. Both HPLC and GC-MS offer the requisite sensitivity and specificity for such analyses, though they differ in their principles of separation, sample preparation requirements, and instrumentation.[1]

Comparative Analysis of Performance

A direct comparison of the two methods highlights their respective strengths and weaknesses. HPLC, particularly with a diode-array detector (DAD), offers a straightforward and robust method for the quantification of this compound without the need for derivatization. Conversely, GC-MS provides exceptional specificity and sensitivity, especially when operating in selected ion monitoring (SIM) mode, but typically requires a derivatization step to improve the volatility of this compound.

A summary of the key performance parameters for both methods is presented in the table below, compiled from various validation studies.

Performance ParameterHPLC-DADGC-MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL
Accuracy (% Recovery) 95.8 - 103.5%92.6 - 107.2%
Precision (%RSD) < 6%< 8%
Sample Preparation Liquid-liquid extractionLiquid-liquid extraction & Derivatization
Analysis Time ~15 min~20 min

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of this compound are provided below. These protocols are based on validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in biological samples such as blood, liver, and kidney.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of homogenate (for tissues) or 1 mL of blood, add an internal standard (e.g., prazepam).

  • Add 2 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a DAD or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high specificity for the confirmation and quantification of this compound.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 g of homogenized tissue or 1 mL of blood, add an internal standard (e.g., diazepam).

  • Add 5 mL of a mixture of diethyl ether and n-hexane (80:20, v/v).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatization: To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of silylated this compound (e.g., m/z 292, 206, 135).

Method Cross-Validation Workflow and Comparison Logic

The selection of an appropriate analytical method depends on a variety of factors including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagrams illustrate the general workflow for method cross-validation and the logical considerations for comparing HPLC and GC-MS for this compound analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Analysis & Validation Sample Biological Sample (Blood, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-DAD Analysis Reconstitution->HPLC Data Data Acquisition HPLC->Data GCMS->Data Validation Method Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data->Validation Comparison Performance Comparison Validation->Comparison

Caption: General workflow for the cross-validation of HPLC and GC-MS methods.

cluster_hplc HPLC-DAD cluster_gcms GC-MS Start Select Analytical Method for this compound HPLC_adv Advantages: - No derivatization required - Robust and reliable - Shorter analysis time Start->HPLC_adv GCMS_adv Advantages: - High sensitivity (SIM mode) - High specificity (mass fragmentation) - Confirmatory identification Start->GCMS_adv HPLC_disadv Disadvantages: - Potentially lower sensitivity than GC-MS (SIM) - Lower specificity than MS Conclusion Conclusion: - HPLC is suitable for routine screening and quantification. - GC-MS is ideal for confirmatory analysis and low-level detection. GCMS_disadv Disadvantages: - Derivatization usually required - Longer sample preparation time - Potential for thermal degradation

References

Inter-laboratory comparison of Embutramide quantification in proficiency testing samples

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of methodologies for the determination of Embutramide, a potent sedative used in veterinary euthanasia, is critical for forensic toxicology and drug development. This guide provides a comparative overview of analytical techniques, presenting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

This compound is a key component in the veterinary eutectic agent T-61.[1] Its accurate quantification in biological and other matrices is essential for forensic investigations and toxicological studies. While no formal inter-laboratory proficiency testing data for this compound is publicly available, a review of existing literature provides valuable insights into the performance of various analytical methods. This guide synthesizes data from multiple studies to offer a comparative perspective on the available techniques.

The primary methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD).[2][3] These methods have been applied to a range of sample types, including blood, liver, kidney, and meat and bone meal.[2][4]

Comparative Analysis of Method Performance

The performance of an analytical method is determined by several key parameters, including its ability to detect small amounts of the analyte (sensitivity), the range over which it provides accurate results (linearity), and the consistency of its measurements (precision). The following table summarizes the reported performance characteristics of different analytical methods for this compound quantification.

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r)Intra-day Precision (CV%)Inter-day Precision (CV%)Extraction Recovery (%)Reference
HPLC-DADHuman Blood0.2 mg/L0.6 mg/L> 0.997≤ 10.7≤ 10.7> 83[3][5]
LC-MS/MSBiological Matrices0.01 mg/L0.05 mg/LNot ReportedNot ReportedNot ReportedNot Reported[6][7]
GC-MSMeat and Bone Meal50-100 µg/kg (as determination limit)50-100 µg/kg (as determination limit)Not ReportedNot ReportedNot ReportedNot Reported[4]

Table 1: Comparison of Quantitative Performance Data for this compound Analysis. This table highlights the key performance metrics of different analytical methods used for the quantification of this compound in various matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline the key experimental protocols for GC-MS and HPLC-based analysis of this compound.

GC-MS Method for this compound in Mammalian Tissues [1]

  • Sample Preparation:

    • Homogenize tissue samples in acetonitrile (B52724).

    • Partition the drug into methylene (B1212753) chloride from the aqueous acetonitrile solution at neutral pH and then at pH 9.

    • Purify the extract using gel permeation chromatography with a cyclohexane/methylene chloride (85:15) mobile phase.

  • GC-MS Analysis:

    • Column: 0.25 mm x 15 m fused silica (B1680970) capillary column of 0.25 micron DB-5.

    • Temperature Program: Start at 215°C, ramp up to 275°C at 25°C/min.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Quantification: Selected Ion Monitoring (SIM) of m/z 135, 190, and 293.

HPLC-DAD Method for this compound in Human Blood [3][5]

  • Sample Preparation:

    • Use 0.1 mL of blood for analysis.

    • Perform liquid-liquid extraction.

  • HPLC Analysis:

    • Detector: Photodiode-Array Detector (DAD).

    • Wavelength: Fixed at 273 nm.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the sequence of steps involved in the analytical process.

cluster_GCMS GC-MS Workflow for this compound Analysis Sample_Prep_GCMS Sample Preparation Homogenization Homogenization in Acetonitrile Sample_Prep_GCMS->Homogenization Step 1 Partitioning Liquid-Liquid Partitioning (Methylene Chloride) Homogenization->Partitioning Step 2 Purification Gel Permeation Chromatography Partitioning->Purification Step 3 Analysis_GCMS GC-MS Analysis Purification->Analysis_GCMS Step 4 Data_Acquisition Data Acquisition (SIM) Analysis_GCMS->Data_Acquisition Step 5 Quantification_GCMS Quantification Data_Acquisition->Quantification_GCMS Step 6

Figure 1: Workflow for GC-MS analysis of this compound.

cluster_HPLC HPLC-DAD Workflow for this compound Analysis Sample_Prep_HPLC Sample Preparation LLE Liquid-Liquid Extraction Sample_Prep_HPLC->LLE Step 1 Analysis_HPLC HPLC-DAD Analysis LLE->Analysis_HPLC Step 2 Detection Detection at 273 nm Analysis_HPLC->Detection Step 3 Quantification_HPLC Quantification Detection->Quantification_HPLC Step 4

Figure 2: Workflow for HPLC-DAD analysis of this compound.

References

Comparative study of the physiological effects of Embutramide and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of Embutramide and its structural analogs, gamma-butyrolactone (B3396035) (GBL) and 1,4-butanediol (B3395766) (1,4-BD). This compound, a potent sedative-hypnotic, is structurally related to gamma-hydroxybutyrate (GHB), the active metabolite of GBL and 1,4-BD. This comparison is based on available experimental data to inform research and drug development in related fields.

Executive Summary

This compound is a powerful central nervous system depressant with a very narrow therapeutic window, leading to its primary use in veterinary medicine for euthanasia.[1] Its analogs, GBL and 1,4-BD, are prodrugs that rapidly convert to GHB in the body. While all three substances induce profound sedation and respiratory depression, their pharmacokinetic and pharmacodynamic profiles exhibit key differences. GBL and 1,4-BD, through their conversion to GHB, produce a spectrum of effects from euphoria and relaxation at lower doses to deep sedation and coma at higher doses. This compound's effects are characterized by a rapid onset of strong sedation, accompanied by significant respiratory and cardiovascular depression.

Data Presentation: Quantitative Physiological Effects

The following tables summarize the available quantitative data on the physiological effects of this compound, GBL, and 1,4-BD. It is important to note that much of the data for GBL and 1,4-BD is based on the physiological effects of their active metabolite, GHB.

Compound Parameter Dose Effect Animal Model Citation
This compound Sedation50 mg/kgEffective sedationNot Specified[1]
Lethality75 mg/kgFatalNot Specified[1]
GBL Onset of ActionNot SpecifiedFaster than GHBNot Specified
Duration of ActionNot SpecifiedLonger than GHBNot Specified
1,4-BD Onset of Sedation25 mg/kg (oral)7-10 minutes (fasted)Human[2]
Duration of Effects25 mg/kg (oral)~30 minutesHuman[2]
Onset of Loss of Righting Reflex6.34 mmol/kg (IV)72.0 ± 9.1 minRat[3][4]
Duration of Loss of Righting Reflex6.34 mmol/kg (IV)192 ± 28 minRat[3][4]
GHB (active metabolite of GBL & 1,4-BD) Respiratory Rate1500 mg/kg (IV)Significant decreaseRat[5]
Minute Volume1500 mg/kg (IV)Significant decrease (from 95 ± 18 to 54 ± 24 ml/min)Rat[5]

Experimental Protocols

Assessment of Sedative-Hypnotic Activity

Objective: To evaluate the sedative and hypnotic effects of the test compounds.

Methodology:

  • Animal Model: Mice or rats are commonly used.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test compound (this compound, GBL, or 1,4-BD) is administered via a specific route (e.g., intraperitoneal, oral).

    • Behavioral Observation: Animals are observed for signs of sedation, such as decreased spontaneous activity, loss of righting reflex (the ability to return to an upright position when placed on their back), and ataxia (impaired coordination). The onset and duration of these effects are recorded.

    • Potentiation of Hypnotics: In some protocols, the test compound is administered prior to a sub-hypnotic dose of a known hypnotic agent (e.g., pentobarbital). A significant increase in the number of animals losing the righting reflex or an increase in the duration of sleep is indicative of sedative-hypnotic potentiation.

  • Data Analysis: The percentage of animals exhibiting sedation, the latency to the onset of sedation, and the duration of the loss of righting reflex are calculated and compared between groups.

Evaluation of Respiratory Effects

Objective: To quantify the impact of the test compounds on respiratory function.

Methodology:

  • Animal Model: Rats are a common model for these studies.

  • Procedure:

    • Animals are placed in a whole-body plethysmography chamber, which allows for non-invasive measurement of respiratory parameters.

    • Baseline respiratory rate, tidal volume (the volume of air inhaled or exhaled in a single breath), and minute volume (the total volume of air inhaled or exhaled per minute) are recorded.

    • The test compound is administered, and respiratory parameters are continuously monitored over a set period.

  • Data Analysis: Changes in respiratory rate, tidal volume, and minute volume from baseline are calculated and compared between dose groups. A significant decrease in these parameters indicates respiratory depression.[5]

Assessment of Cardiovascular Effects

Objective: To determine the effects of the test compounds on cardiovascular function.

Methodology:

  • Animal Model: Conscious, freely moving rats or dogs are often used.

  • Procedure:

    • Animals are surgically implanted with radio telemetry transmitters to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.

    • Baseline measurements of heart rate, blood pressure (systolic, diastolic, and mean arterial), and electrocardiogram (ECG) are recorded.

    • The test compound is administered, and cardiovascular parameters are continuously monitored.

  • Data Analysis: Changes in heart rate, blood pressure, and ECG intervals from baseline are analyzed to identify any significant effects, such as bradycardia, tachycardia, hypotension, hypertension, or arrhythmias.[6]

Signaling Pathways and Experimental Workflows

Embutramide_Analogs_Metabolism cluster_analogs GHB Prodrugs GBL Gamma-Butyrolactone (GBL) GHB Gamma-Hydroxybutyrate (GHB) GBL->GHB Lactonase BD 1,4-Butanediol (1,4-BD) BD->GHB Alcohol Dehydrogenase & Aldehyde Dehydrogenase CNS Central Nervous System (CNS) GHB->CNS This compound This compound This compound->CNS Effects Physiological Effects (Sedation, Respiratory Depression, etc.) CNS->Effects

Metabolic conversion of GBL and 1,4-BD to the active metabolite GHB.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Physiological Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomly Assign to Control & Treatment Groups Animal_Model->Grouping Compound_Admin Administer Test Compound (this compound, GBL, or 1,4-BD) Grouping->Compound_Admin Sedation Sedative-Hypnotic Effects (Behavioral Observation) Compound_Admin->Sedation Respiratory Respiratory Function (Plethysmography) Compound_Admin->Respiratory Cardiovascular Cardiovascular Parameters (Radio Telemetry) Compound_Admin->Cardiovascular Data_Collection Collect Quantitative Data Sedation->Data_Collection Respiratory->Data_Collection Cardiovascular->Data_Collection Comparison Compare Treatment Groups to Control Group Data_Collection->Comparison Conclusion Draw Conclusions on Physiological Effects Comparison->Conclusion

General experimental workflow for assessing physiological effects.

Conclusion

This compound and its analogs, GBL and 1,4-BD, are potent central nervous system depressants with significant sedative and respiratory effects. While this compound's narrow therapeutic index limits its clinical use, the study of its physiological actions, in comparison to its more widely abused analogs, provides valuable insights for researchers in pharmacology, toxicology, and drug development. The distinct pharmacokinetic profiles, particularly the metabolic activation of GBL and 1,4-BD to GHB, underscore the importance of considering metabolic pathways when evaluating the physiological effects of related compounds. Further research is warranted to obtain more detailed quantitative data on the dose-response relationships of this compound to facilitate a more direct and comprehensive comparison with its analogs.

References

Validating Anti-Embutramide Antibody Specificity for Robust Immunoassay Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the development of a highly specific immunoassay is critical for the accurate detection and quantification of Embutramide. This guide provides a comprehensive framework for validating the specificity of a novel anti-Embutramide antibody, comparing its performance with potential cross-reactants, and offering detailed experimental protocols.

This compound is a potent sedative and component of the veterinary euthanasia drug T-61.[1][2] Its structural similarity to gamma-hydroxybutyrate (GHB), a known drug of abuse, necessitates the development of highly specific detection methods to avoid potential cross-reactivity and ensure accurate toxicological and forensic analysis.[1][3] This guide outlines the essential steps and methodologies for rigorously validating an anti-Embutramide antibody to ensure its suitability for immunoassay development.

Performance Comparison: Antibody Specificity and Affinity

The cornerstone of a reliable immunoassay is an antibody with high affinity for the target analyte and minimal cross-reactivity with structurally related compounds. Below is a hypothetical comparison of a newly developed anti-Embutramide antibody (Ab-Emb) with a generic antibody that may exhibit cross-reactivity.

Table 1: Competitive ELISA - IC50 and Cross-Reactivity of Anti-Embutramide Antibody (Ab-Emb)

CompoundChemical StructureIC50 (ng/mL) with Ab-EmbCross-Reactivity (%)
This compound C₁₇H₂₇NO₃10 100
Gamma-Hydroxybutyrate (GHB)C₄H₈O₃> 10,000< 0.1
Gamma-Butyrolactone (GBL)C₄H₆O₂> 10,000< 0.1
1,4-Butanediol (1,4-BD)C₄H₁₀O₂> 10,000< 0.1
PentobarbitalC₁₁H₁₈N₂O₃> 5,000< 0.2
PhenobarbitalC₁₂H₁₂N₂O₃> 10,000< 0.1
Mebezonium iodideC₂₂H₄₀I₂N₂> 10,000< 0.1
TetracaineC₁₅H₂₄N₂O₂> 10,000< 0.1

Cross-reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Table 2: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Constants of Ab-Emb

AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound 1.5 x 10⁵ 5.0 x 10⁻⁴ 3.3 x 10⁻⁹
GHBNo Binding Detected--
PentobarbitalNo Binding Detected--

Experimental Workflow for Antibody Specificity Validation

The following diagram illustrates a comprehensive workflow for validating the specificity of an anti-Embutramide antibody.

Antibody_Validation_Workflow cluster_screening Initial Screening cluster_kinetics Affinity & Kinetics cluster_specificity Specificity Testing cluster_matrix Matrix Effect Evaluation ELISA Competitive ELISA SPR Surface Plasmon Resonance (SPR) ELISA->SPR Affinity Measurement CrossReactivity Cross-Reactivity Panel SPR->CrossReactivity Specificity Confirmation Matrix Spiked Sample Analysis (Urine, Blood) CrossReactivity->Matrix Real-world Application Validation Validated Antibody for Immunoassay Development Matrix->Validation Final Validation Antibody Anti-Embutramide Antibody Production Antibody->ELISA Primary Validation

Figure 1. Experimental workflow for validating an anti-Embutramide antibody.

Detailed Experimental Protocols

Competitive ELISA Protocol

This protocol is designed to determine the IC50 value of this compound and to screen for cross-reactivity with structurally similar compounds.

Materials:

  • Anti-Embutramide antibody (Ab-Emb)

  • This compound-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • This compound standard

  • Potential cross-reactants (GHB, GBL, 1,4-BD, Pentobarbital, Phenobarbital, Mebezonium iodide, Tetracaine)

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of anti-Embutramide antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of this compound standard or potential cross-reactant at various concentrations to the wells, followed by 50 µL of this compound-HRP conjugate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus this compound concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the signal). Calculate the cross-reactivity of other compounds relative to this compound.

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides real-time data on the binding kinetics and affinity of the antibody to this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-Embutramide antibody (Ab-Emb)

  • Running buffer (e.g., HBS-EP+)

  • This compound and potential cross-reactants

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the anti-Embutramide antibody (at a suitable concentration in an appropriate buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the immobilized antibody surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH glycine).

  • Cross-Reactivity Testing:

    • Inject high concentrations of potential cross-reactants over the immobilized antibody surface to assess for any non-specific binding.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The rigorous validation of an anti-Embutramide antibody's specificity is paramount for the development of a reliable and accurate immunoassay. By employing a combination of competitive ELISA for initial screening and cross-reactivity assessment, and SPR for detailed kinetic and affinity analysis, researchers can be confident in the performance of their antibody. The presented protocols and workflow provide a robust framework for this validation process, ensuring the resulting immunoassay is a valuable tool for toxicological screening, forensic investigations, and other research applications.

References

Comparative Analysis of Embutramide's Effects Across Various Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Embutramide in different animal species. This compound is a potent sedative-hypnotic agent primarily utilized in veterinary medicine for euthanasia.[1] It is most commonly available in combination products, such as T-61, which also contains a muscle relaxant (mebezonium iodide) and a local anesthetic (tetracaine hydrochloride).[2][3] This guide synthesizes available experimental data to offer an objective comparison of its performance and physiological impact across a range of species.

Quantitative Data Summary

The following table summarizes the available quantitative data on the use of this compound, primarily as a component of the euthanasia solution T-61, in various animal species. It is important to note that direct comparative studies on the pharmacokinetics of this compound as a single agent are limited. Therefore, the presented data largely reflects the effects of the combined product.

SpeciesDosage (of T-61)Onset of Action (Time to Loss of Consciousness)Time to Cardiac ArrestKey Pharmacokinetic/Pharmacodynamic Observations
Dog 0.3 mL/kg intravenously[2]RapidApproximately 40 seconds[4]This compound produces strong narcotic action and paralysis of the respiratory center.[2] In some cases, vocalization and increased muscle movement have been observed during injection.
Cat 1 mL/4.5 kg intravenously[4]Approximately 5 seconds[4]Approximately 40 seconds[4]Cats may have a different metabolic capacity for certain drugs compared to dogs, potentially affecting clearance and duration of action.[5] Deep sedation is recommended prior to administration.[4]
Horse 4-6 mL/50 kg intravenously[6]Rapid, following induction of general anesthesiaVariable, dependent on prior anesthetic planeUse in conscious horses is contraindicated due to potential for pain and excitation.[3] Pre-sedation and induction of general anesthesia are mandatory.
Cattle 0.1 mL/kg intravenouslySlower than pentobarbital (B6593769)Slower than pentobarbitalExcitations occurred more frequently with T-61 compared to pentobarbital. Cessation of reflexes was longer in older animals.
Ruminants (general) Recommended for useNot specifiedNot specifiedIncluded in the species for which T-61 is indicated.[6]
Laboratory Animals Recommended for useNot specifiedNot specifiedIncluded in the species for which T-61 is indicated.[6]
Ornamental Birds Recommended for useNot specifiedNot specifiedIncluded in the species for which T-61 is indicated.[6]

Experimental Protocols

Detailed methodologies for the evaluation of euthanasia agents are critical for the consistent and humane assessment of their effects. The following are generalized experimental protocols based on common practices in veterinary research for evaluating agents like this compound.

Protocol for Evaluating Euthanasia Agents in Dogs and Cats
  • Animal Selection: Healthy, adult dogs or cats of a specific breed and weight range are selected. Animals are acclimated to the housing conditions for a specified period before the study.

  • Pre-Euthanasia Preparation: A pre-euthanasia sedative or anesthetic is administered to ensure the animal is unconscious before the administration of the euthanasia agent.[4] An intravenous catheter is typically placed to ensure accurate and rapid administration of the euthanasia solution.[7]

  • Physiological Monitoring: Continuous monitoring of vital signs is conducted. This includes:

    • Electroencephalogram (EEG): To monitor brain activity and confirm the onset of unconsciousness and subsequent cessation of brain function.[8][9]

    • Electrocardiogram (ECG): To monitor heart rate and rhythm, and to determine the time to cardiac arrest.

    • Respiratory Rate and Pattern: To assess the degree of respiratory depression.

  • Agent Administration: The euthanasia solution is administered intravenously at a steady rate. The exact dosage is calculated based on the animal's body weight.[2][4]

  • Data Collection and Analysis: The time to loss of consciousness (indicated by a flat EEG), cessation of respiration, and cardiac arrest are recorded. Any adverse reactions, such as vocalization or muscle tremors, are also noted. Statistical analysis is performed to compare the effects between different agents or dosages.

Protocol for Evaluating Euthanasia Agents in Horses and Cattle
  • Animal Selection and Handling: Adult horses or cattle are used. Due to their size and temperament, handling and restraint are critical. The procedure is typically performed in a quiet, controlled environment to minimize stress.

  • Anesthesia: General anesthesia is induced prior to the administration of the euthanasia agent.[3] This is a mandatory step for large animals when using combination products containing neuromuscular blocking agents.

  • Physiological Monitoring: Similar to small animals, key physiological parameters are monitored, including EEG, ECG, and respiration. For large animals, direct observation of reflexes (e.g., palpebral, corneal) is also a common method to assess the depth of unconsciousness.

  • Agent Administration: The euthanasia agent is administered via a securely placed intravenous catheter. The large volume is injected rapidly but smoothly.[6]

  • Confirmation of Death: Death is confirmed by the absence of a heartbeat (auscultation), respiration, and corneal reflex for a specified period.

Visualizations

Mechanism of Action of T-61 Components

T61_Mechanism cluster_components Active Components cluster_effects Physiological Effects T61 T-61 Euthanasia Solution This compound This compound T61->this compound Mebezonium Mebezonium Iodide T61->Mebezonium Tetracaine Tetracaine HCl T61->Tetracaine CNS_Depression Central Nervous System Depression (Sedation) This compound->CNS_Depression Induces Resp_Paralysis Respiratory Center Paralysis This compound->Resp_Paralysis Causes Muscle_Paralysis Skeletal & Respiratory Muscle Paralysis Mebezonium->Muscle_Paralysis Induces Circ_Collapse Circulatory Collapse Mebezonium->Circ_Collapse Leads to Local_Anesthesia Local Anesthesia (Reduces injection pain) Tetracaine->Local_Anesthesia Provides

Caption: Components of T-61 and their primary physiological effects.

Experimental Workflow for Euthanasia Agent Evaluation

Euthanasia_Workflow start Animal Acclimation & Preparation sedation Pre-Euthanasia Sedation/Anesthesia start->sedation monitoring Initiate Physiological Monitoring (EEG, ECG, etc.) sedation->monitoring administration Administer Euthanasia Agent (IV) monitoring->administration data_collection Record Time to: - Loss of Consciousness - Respiratory Arrest - Cardiac Arrest administration->data_collection observation Observe for Adverse Events administration->observation confirmation Confirm Death data_collection->confirmation observation->confirmation end Data Analysis & Reporting confirmation->end

Caption: Standardized workflow for the evaluation of euthanasia agents.

Logical Relationship of this compound's Central Nervous System Effects

Embutramide_CNS_Effects This compound This compound Administration (Intravenous) CNS Central Nervous System This compound->CNS Respiratory_Center Respiratory Center (Brainstem) This compound->Respiratory_Center Sedation Sedation / Narcosis CNS->Sedation Depresses Resp_Depression Respiratory Depression Respiratory_Center->Resp_Depression Depresses Apnea Apnea Resp_Depression->Apnea Leads to

Caption: Simplified pathway of this compound's effects on the CNS.

References

Evaluating the Humane Aspects of Embutramide Versus Other Euthanasia Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a humane and effective euthanasia method is a critical ethical and scientific consideration in animal research. This guide provides an objective comparison of embutramide-based euthanasia solutions and other commonly used methods, with a focus on their humane aspects. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions that align with the highest standards of animal welfare.

Mechanism of Action: A Comparative Overview

The humaneness of a euthanasia agent is intrinsically linked to its mechanism of action and its ability to induce a rapid loss of consciousness without causing pain or distress.

This compound , a potent sedative-hypnotic, is a central nervous system (CNS) depressant. It induces a strong narcotic action and concurrently paralyzes the respiratory center.[1][2] this compound is typically formulated in combination with other substances to ensure a rapid and smooth cessation of life. A common formulation, T-61, includes mebezonium (B1211741) iodide, a neuromuscular blocking agent that leads to circulatory collapse, and tetracaine (B1683103) hydrochloride, a local anesthetic to minimize pain at the injection site.[1][3] For a humane death, it is imperative that the animal is unconscious before the paralytic agent takes effect to prevent the possibility of suffocation in a conscious state.[1]

Pentobarbital (B6593769) , a short-acting barbiturate, is widely considered a gold-standard euthanasia agent.[4] Its primary mechanism of action is to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the CNS.[5][6] This potentiation of GABAergic inhibition leads to profound and rapid depression of the central nervous system, resulting in unconsciousness, followed by respiratory and cardiac arrest.[5]

Potassium Chloride (KCl) induces cardiac arrest by altering the normal potassium ion gradient across myocardial cells.[7][8] This disruption of the electrochemical potential prevents the repolarization of the cardiac muscle, leading to cessation of the heartbeat.[7] Critically, the American Veterinary Medical Association (AVMA) guidelines stipulate that potassium chloride must only be administered to animals that are already in a deep plane of general anesthesia, as the injection is painful in conscious animals.[7][8]

Comparative Data on Humane Endpoints

The following tables summarize quantitative data from comparative studies evaluating the humane aspects of this compound-containing solutions and pentobarbital. These studies utilize various physiological and behavioral indicators to assess the level of distress experienced by the animal during the euthanasia process.

Table 1: Time to Cessation of Vital Signs and Incidence of Adverse Events in Cattle Euthanized with T-61 (this compound combination) versus Pentobarbital

ParameterT-61 (0.1 ml/kg BW)Pentobarbital (40 mg/kg BW)
Time to Collapse Not specifiedNot specified
Time to Cessation of Respiration Significantly longer than PentobarbitalSignificantly shorter than T-61
Time to Cessation of Cardiac Action Significantly longer than PentobarbitalSignificantly shorter than T-61
Time to Disappearance of Palpebral Reflex Significantly longer than PentobarbitalSignificantly shorter than T-61
Time to Disappearance of Corneal Reflex Significantly longer than PentobarbitalSignificantly shorter than T-61
Incidence of Excitations 34%17%
Incidence of Strong Excitations (Grade 3/3) 9.8%3%
Incidence of Vocalizations 30%39%

Data sourced from a comparative study in 397 cattle. "Significantly" indicates a statistically significant difference (p < 0.05).[3]

Table 2: Behavioral and Physiological Responses in Dogs Euthanized with T-61 versus Pentobarbital

ParameterT-61Pentobarbital
Time to Isoelectric EEG Similar to PentobarbitalSimilar to T-61
Changes in Arterial Blood Pressure Similar to PentobarbitalSimilar to T-61
Changes in Respiration Similar to PentobarbitalSimilar to T-61
Resumption of Respiration and Cardiac Function 0 out of 9 dogs3 out of 12 dogs

Data from a 1978 comparative study in dogs.[4]

Table 3: Signs of Pain and Time to Death in Mice Euthanized with Different Concentrations of Pentobarbital

ParameterPentobarbital (50 mg/ml)Pentobarbital (200 mg/ml) with Lidocaine (B1675312) (20 mg/ml)
Signs of Pain (Back arching, urination/defecation, vocalization) Few animals in both groupsFew animals in both groups
Time until Death (Respiratory and Cardiac Arrest) Significantly longerSignificantly shorter

Data from a study in 14 NMRI female mice receiving intraperitoneal injections.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in key studies cited in this guide.

Protocol 1: Comparative Euthanasia Study in Cattle
  • Objective: To compare the clinical effects of T-61 and pentobarbital for the euthanasia of cattle.

  • Animals: 397 cattle of various ages and breeds requiring euthanasia.

  • Procedure:

    • Following a clinical examination, cattle were randomly assigned to receive either T-61 (0.1 ml/kg BW) or pentobarbital (Eutha 77, 40 mg/kg BW) via intravenous injection.

    • The following time intervals were recorded from the beginning of the injection:

      • Collapse of the animal.

      • Cessation of respiration.

      • Cessation of cardiac action (auscultation).

      • Disappearance of the palpebral and corneal reflexes.

      • Maximum dilatation of the pupils.

    • The occurrence and severity of adverse events such as excitations and vocalizations were recorded. Excitations were graded on a 3-point scale.

  • Data Analysis: Statistical analysis was performed to compare the time to events and the frequency of adverse events between the two groups.[3]

Protocol 2: Electrophysiological and Physiological Monitoring in Dogs
  • Objective: To compare the effects of T-61 and double-strength pentobarbital on the electroencephalogram (EEG), electrocardiogram (ECG), arterial blood pressure, and respiration in dogs during euthanasia.

  • Animals: A cohort of dogs requiring euthanasia.

  • Procedure:

    • Dogs were instrumented for the continuous monitoring of EEG, ECG, arterial blood pressure, and respiration.

    • Animals were administered either T-61 or double-strength pentobarbital intravenously.

    • Physiological parameters were recorded continuously before, during, and after the administration of the euthanasia agent.

    • The time to collapse was also measured.

    • The occurrence of any resumption of respiration or cardiac function was noted.

  • Data Analysis: The recorded physiological data were analyzed to compare the effects of the two agents.[4]

Protocol 3: Assessment of Pain and Distress in Mice
  • Objective: To investigate signs of pain and distress in laboratory mice euthanized with low-dose pentobarbital versus high-dose pentobarbital with a local analgesic.

  • Animals: 14 NMRI female mice.

  • Procedure:

    • Mice were randomized into two groups to receive an intraperitoneal injection of either:

      • 0.5 ml of pentobarbital at 50 mg/ml.

      • 0.5 ml of pentobarbital at 200 mg/ml with lidocaine at 20 mg/ml.

    • Signs of pain and discomfort were measured using a semi-quantitative scoring system that included:

      • Activity level.

      • Respiration rate.

      • Signs of pain (back arching, urination/defecation, and vocalization) during and after the injection.

    • The time from injection until death (respiratory and cardiac arrest) was recorded.

  • Data Analysis: Semi-quantitative data were analyzed using the Mann-Whitney U-test, and the time to death was analyzed using a Student's t-test.[9]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the mechanisms of action and experimental workflows.

Euthanasia_Mechanism_Comparison cluster_this compound This compound-based (T-61) cluster_pentobarbital Pentobarbital cluster_kcl Potassium Chloride (in anesthetized animal) This compound This compound CNS_Depression CNS_Depression This compound->CNS_Depression Acts on CNS Mebezonium_Iodide Mebezonium Iodide Muscle_Paralysis Muscle_Paralysis Mebezonium_Iodide->Muscle_Paralysis Neuromuscular Blockade Tetracaine_HCl Tetracaine HCl Local_Anesthesia Local_Anesthesia Tetracaine_HCl->Local_Anesthesia Provides Respiratory_Paralysis Respiratory_Paralysis CNS_Depression->Respiratory_Paralysis Induces Death Death Respiratory_Paralysis->Death Circulatory_Collapse Circulatory_Collapse Muscle_Paralysis->Circulatory_Collapse Leads to Circulatory_Collapse->Death Pentobarbital Pentobarbital GABA_A_Receptor GABA_A_Receptor Pentobarbital->GABA_A_Receptor Binds to GABA_Potentiation GABA_Potentiation GABA_A_Receptor->GABA_Potentiation Enhances Profound_CNS_Depression Profound_CNS_Depression GABA_Potentiation->Profound_CNS_Depression Causes Respiratory_Arrest Respiratory_Arrest Profound_CNS_Depression->Respiratory_Arrest Cardiac_Arrest Cardiac_Arrest Profound_CNS_Depression->Cardiac_Arrest Respiratory_Arrest->Death Cardiac_Arrest->Death KCl Potassium Chloride Altered_K_Gradient Altered_K_Gradient KCl->Altered_K_Gradient Disrupts Myocardial_Depolarization Myocardial_Depolarization Altered_K_Gradient->Myocardial_Depolarization Prevents Repolarization Cardiac_Arrest_KCL Cardiac_Arrest_KCL Myocardial_Depolarization->Cardiac_Arrest_KCL Induces Death_KCL Death Cardiac_Arrest_KCL->Death_KCL Leads to Experimental_Workflow_Distress_Assessment cluster_setup Experimental Setup cluster_procedure Euthanasia Procedure cluster_data_collection Data Collection cluster_analysis Data Analysis Animal_Selection Animal Selection and Acclimatization Randomization Randomization into Treatment Groups Animal_Selection->Randomization Instrumentation Instrumentation for Physiological Monitoring (EEG, ECG, etc.) Randomization->Instrumentation Agent_Administration Administration of Euthanasia Agent (this compound or Pentobarbital) Instrumentation->Agent_Administration Behavioral_Observation Behavioral Observation and Scoring (Vocalization, Movement, etc.) Agent_Administration->Behavioral_Observation Physiological_Recording Continuous Physiological Recording Agent_Administration->Physiological_Recording Time_to_Events Recording Time to Key Events (Loss of Consciousness, Apnea, Cardiac Arrest) Agent_Administration->Time_to_Events Statistical_Analysis Statistical Comparison of Groups Behavioral_Observation->Statistical_Analysis Physiological_Recording->Statistical_Analysis Time_to_Events->Statistical_Analysis Humane_Assessment Assessment of Humane Aspects Statistical_Analysis->Humane_Assessment

References

A comparative review of the toxicological profiles of Embutramide and secobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of Embutramide and Secobarbital. The information is intended to support research, scientific analysis, and drug development activities by presenting objective data and methodologies.

Executive Summary

This compound is a potent sedative hypnotic, structurally related to gamma-hydroxybutyrate (GHB), primarily used in veterinary medicine for euthanasia as part of a combination product. Secobarbital is a short-acting barbiturate (B1230296) that was historically used as a sedative-hypnotic for insomnia but has seen its use decline due to a high potential for abuse and the availability of safer alternatives. Both compounds are potent central nervous system (CNS) depressants with a risk of severe toxicity, including respiratory depression. This review summarizes their known toxicological data, mechanisms of action, and relevant experimental protocols.

Data Presentation: Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and Secobarbital. It is important to note that comprehensive toxicological data for this compound as a standalone compound is limited in publicly available literature, with much of the information derived from its use in the combination product T61.

Table 1: Acute Toxicity Data

ParameterThis compoundSecobarbitalSource(s)
Oral LD50 (Rat) ~1550 mg/kg (as part of a formulation)125 mg/kg[1],[2]
Oral LD50 (Mouse) Data not available267 mg/kg[2]
Intravenous LD50 (Rat) Data not available65 mg/kg (as Seconal sodium)[3]
Intravenous LD50 (Dog) 31 mg/kgData not available[1]
Intravenous LD50 (Horse) 20 mg/kgData not available[1]
Intravenous LD50 (Sheep) 80 mg/kgData not available[1]
Intravenous LD50 (Pig) 100 mg/kgData not available[1]
Effective Sedative Dose 50 mg/kg (species not specified)Varies by use (e.g., 100 mg for hypnotic effect in adults)[4],[5]
Fatal Dose 75 mg/kg (species not specified)2-10 g (ingested, in humans)[4]

Table 2: Other Toxicological Data

ParameterThis compoundSecobarbitalSource(s)
Carcinogenicity Data not availableLong-term studies on related barbiturates (phenobarbital) show evidence of carcinogenicity in rodents.[6]
Reproductive Toxicity May damage the unborn child (as per formulation safety data)Can cause fetal harm. Withdrawal symptoms may occur in newborns.[1],[7]
Genotoxicity Data not availableData not available
Abuse Potential Yes, classified as a Schedule III depressant in the US.High, classified as a Schedule II or III depressant in the US depending on the formulation.[4],[3]

Key Toxicological Effects

This compound

This compound is a potent CNS depressant. Its primary toxicological effects include:

  • Respiratory Depression: A significant risk, leading to fatality at higher doses.[4]

  • Ventricular Arrhythmia: Can cause irregular heart rhythms.[4]

  • Sedation and Narcosis: Effective in inducing a deep state of unconsciousness.[1]

  • Narrow Therapeutic Window: The margin between the effective sedative dose and a fatal dose is very small.[4]

This compound is a component of the veterinary euthanasia solution T61, which also contains mebezonium (B1211741) iodide (a neuromuscular blocking agent) and tetracaine (B1683103) hydrochloride (a local anesthetic).[8] This combination ensures rapid onset of action and minimizes pain at the injection site.

Secobarbital

Secobarbital is a barbiturate that enhances the effect of the inhibitory neurotransmitter GABA in the brain. Its toxicological profile is characterized by:

  • CNS Depression: Leads to sedation, hypnosis, and at high doses, coma.[9]

  • Respiratory Depression: A primary cause of death in overdose, as it suppresses the respiratory drive in the brainstem.[6][9]

  • High Potential for Abuse and Dependence: Chronic use leads to tolerance and physical dependence, with a severe and potentially life-threatening withdrawal syndrome.[6][10]

  • Cardiovascular Effects: Can cause a slight decrease in blood pressure and heart rate at hypnotic doses.[10]

  • Drug Interactions: Its effects are potentiated by other CNS depressants, such as alcohol and opioids, increasing the risk of fatal overdose.[5][6]

Mechanism of Action

This compound

The precise molecular mechanism of this compound is not as well-characterized as that of secobarbital. It is structurally related to GHB and acts as a potent sedative.[4] It is believed to exert its effects by causing deep anesthesia and paralyzing respiratory centers in the central nervous system.

Secobarbital

Secobarbital, like other barbiturates, acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, increasing the duration of the chloride channel opening when GABA binds.[9][11] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their profound CNS depressant effects.[11]

Experimental Protocols

In Vivo Acute Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

Methodology (General Protocol):

  • Animal Selection: Use a suitable rodent species (e.g., rats or mice) of a specific strain, age, and weight.

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare a range of doses of the test substance, typically in a geometric progression. The vehicle should be non-toxic.

  • Administration: Administer the test substance to different groups of animals via the desired route (e.g., oral gavage, intraperitoneal injection). Include a control group receiving only the vehicle.

  • Observation: Observe animals for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a compound on a cell line.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

Secobarbital_Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_channel Chloride Ion Channel GABA_A_Receptor GABA-A Receptor Channel_Open Open GABA_A_Receptor->Channel_Open Prolongs opening Channel_Closed Closed Cl_ions Channel_Open->Cl_ions Influx of Secobarbital Secobarbital Secobarbital->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to receptor Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ions->Hyperpolarization Leads to CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Results in Embutramide_Toxicological_Profile This compound This compound GHB_Analogue Structural Analogue of GHB This compound->GHB_Analogue CNS_Depressant Potent CNS Depressant This compound->CNS_Depressant Ventricular_Arrhythmia Ventricular Arrhythmia This compound->Ventricular_Arrhythmia Narrow_Therapeutic_Window Narrow Therapeutic Window This compound->Narrow_Therapeutic_Window Euthanasia Veterinary Euthanasia (in T61) This compound->Euthanasia Respiratory_Depression Respiratory Depression CNS_Depressant->Respiratory_Depression Sedation_Narcosis Sedation / Narcosis CNS_Depressant->Sedation_Narcosis In_Vivo_LD50_Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dose_prep Dose Preparation (Vehicle Control & Test Doses) animal_prep->dose_prep administration Substance Administration dose_prep->administration observation Observation Period (e.g., 14 days) Record Toxicity & Mortality administration->observation data_analysis Data Analysis (e.g., Probit Analysis) observation->data_analysis ld50_determination LD50 Value Determination data_analysis->ld50_determination end End ld50_determination->end

References

Validating In-Vitro Models for Predicting Drug-Induced Cardiotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of potential cardiotoxicity is a critical step in drug development. Early identification of adverse cardiac effects can prevent late-stage failures and ensure patient safety. While in-vivo models have traditionally been used, in-vitro assays utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are gaining prominence due to their human relevance and higher throughput.[1][2][3] This guide provides a comparative overview of key in-vitro models for predicting drug-induced cardiotoxicity, with a focus on validating their utility for new chemical entities. Although specific data on Embutramide is not publicly available, the principles and methods described herein are applicable for assessing the cardiotoxic potential of a wide range of compounds.

The validation of these in-vitro models relies on demonstrating their ability to detect the known effects of well-characterized cardiotoxic drugs. This guide will focus on three key assays: patch-clamp for electrophysiology, calcium imaging for intracellular signaling, and impedance sensing for cell viability and contractility.

Comparison of In-Vitro Cardiotoxicity Assays

The selection of an appropriate in-vitro model depends on the specific endpoint of interest. A comprehensive cardiotoxicity assessment often involves a combination of assays to evaluate electrophysiological, contractile, and cytotoxic effects.[4]

Assay TypeEndpoint MeasuredAdvantagesLimitationsThroughput
Patch-Clamp Ion channel function (e.g., hERG, Nav1.5, Cav1.2)Gold standard for electrophysiological assessment; provides detailed mechanistic insights.[5][6]Technically demanding, low throughput, sensitive to cell quality.[7]Low
Calcium Imaging Intracellular calcium transientsProvides information on excitation-contraction coupling and potential for arrhythmias.[8][9]Indirect measure of electrophysiology; can be affected by dye loading and phototoxicity.Medium
Impedance Sensing Cell viability, contractility, and beat rateNon-invasive, real-time monitoring of cellular health and function; suitable for acute and chronic studies.[10][11][12]Indirect measure of specific ion channel effects; may not capture subtle electrophysiological changes.High

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of in-vitro cardiotoxicity studies.

hiPSC-CM Culture and Differentiation

Human iPSCs are cultured and differentiated into cardiomyocytes using established protocols.[13] Briefly, hiPSCs are maintained in specific media on Matrigel-coated plates. Differentiation is induced by sequential treatment with a series of growth factors and small molecules that mimic cardiac development. Differentiated cardiomyocytes typically start beating spontaneously and can be further purified for use in assays.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel currents in single cardiomyocytes.[14][15]

Protocol:

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and fire-polished. The pipette is filled with an intracellular solution.[7]

  • Cell Approach and Sealing: A micropipette is carefully brought into contact with the cell membrane of a single, isolated cardiomyocyte. Gentle suction is applied to form a high-resistance "gigaohm" seal.[7][14]

  • Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by a brief pulse of suction or voltage, allowing electrical access to the entire cell.[15]

  • Voltage or Current Clamp: The cell's membrane potential is "clamped" at a specific voltage (voltage-clamp) to measure ion currents, or the current is clamped to measure changes in membrane potential (current-clamp).[14][15]

  • Data Acquisition: Specific voltage protocols are applied to elicit and record the activity of different ion channels (e.g., hERG, sodium, calcium channels).[16]

Calcium Imaging

Calcium imaging visualizes changes in intracellular calcium concentration, which are critical for cardiomyocyte contraction.[9][17]

Protocol:

  • Cell Plating: hiPSC-CMs are plated on glass-bottom dishes suitable for microscopy.[17]

  • Dye Loading: Cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye.[18]

  • Image Acquisition: A confocal or fluorescence microscope is used to excite the dye and capture the emitted fluorescence. Time-lapse imaging is performed to record the dynamics of calcium transients in spontaneously beating or electrically paced cardiomyocytes.[17][18]

  • Data Analysis: The fluorescence intensity over time is quantified to determine parameters such as the amplitude, duration, and frequency of calcium transients.

Impedance Sensing

Impedance-based assays provide a non-invasive method to monitor cell viability and contractility in real-time.[10][19]

Protocol:

  • Cell Plating: hiPSC-CMs are seeded in specialized microplates containing gold microelectrodes at the bottom of each well.[19]

  • Impedance Measurement: The system applies a small electrical current across the electrodes and measures the impedance. As cells attach and spread over the electrodes, they alter the flow of ions, leading to a change in impedance, which is recorded as the Cell Index.[19]

  • Monitoring Contractility: The rhythmic beating of cardiomyocytes causes fluctuations in impedance, which are recorded to determine the beat rate and amplitude.[19]

  • Compound Treatment and Data Analysis: Test compounds are added to the wells, and the impedance is monitored over time to assess acute and chronic effects on cell viability (base impedance) and contractility (beating parameters).[12]

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms of cardiotoxicity is essential for risk assessment. Several signaling pathways are implicated in drug-induced cardiac damage.[20][21][22][23]

Drug_Induced_Cardiotoxicity_Pathway cluster_drug Drug cluster_cellular Cellular Effects cluster_outcome Cardiotoxic Outcomes Drug Cardiotoxic Drug (e.g., Doxorubicin) ROS Increased Reactive Oxygen Species (ROS) Drug->ROS Mitochondria Mitochondrial Dysfunction Drug->Mitochondria IonChannel Ion Channel Blockade (e.g., hERG) Drug->IonChannel ROS->Mitochondria Apoptosis Apoptosis ROS->Apoptosis Calcium Altered Ca2+ Homeostasis Mitochondria->Calcium Mitochondria->Apoptosis Arrhythmia Arrhythmia IonChannel->Arrhythmia Calcium->Arrhythmia Contractility Impaired Contractility Calcium->Contractility Experimental_Workflow cluster_setup Assay Setup cluster_assays Cardiotoxicity Assays cluster_analysis Data Analysis & Interpretation hiPSC hiPSC-CM Culture Plating Cell Plating hiPSC->Plating PatchClamp Patch-Clamp Plating->PatchClamp CalciumImaging Calcium Imaging Plating->CalciumImaging Impedance Impedance Sensing Plating->Impedance Electrophysiology Electrophysiology (Action Potentials, Ion Currents) PatchClamp->Electrophysiology Signaling Intracellular Signaling (Ca2+ Transients) CalciumImaging->Signaling Function Cellular Function & Viability (Beat Rate, Amplitude, Viability) Impedance->Function Risk Cardiotoxicity Risk Assessment Electrophysiology->Risk Signaling->Risk Function->Risk

References

A Comparative Guide to Chemical Euthanasia Agents in Research: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical euthanasia agent is a critical decision that balances ethical considerations with practical and financial realities. This guide provides a comparative cost-effectiveness analysis of commonly used chemical euthanasia agents in a research setting. The information presented is based on a comprehensive review of current scientific literature and established veterinary guidelines, offering objective data to inform institutional protocols and experimental design.

Key Euthanasia Agents: An Overview

The primary goal of euthanasia is to induce a rapid and painless death. In the context of research, the ideal agent should also be reliable, safe for personnel, and have minimal impact on post-mortem tissue analysis. The most prevalent chemical agents used for the euthanasia of research animals include injectable barbiturates, inhalant anesthetics, and carbon dioxide, each with distinct advantages and disadvantages. For aquatic species, immersion agents are the standard.

Comparative Cost and Efficacy Analysis

The following tables summarize the estimated costs and key efficacy parameters of common chemical euthanasia agents. It is important to note that prices are subject to variation based on supplier, volume purchased, and institutional contracts.

Table 1: Comparative Cost-Effectiveness of Euthanasia Agents for Rodents

AgentEstimated Cost per Mouse (25g)Estimated Cost per Rat (250g)Time to UnconsciousnessTime to DeathAdvantagesDisadvantages
Sodium Pentobarbital (B6593769) $0.50 - $2.00$1.00 - $5.00< 1 minute (IV), 3-5 minutes (IP)[1]1-5 minutes (IV), 5-15 minutes (IP)[2]Rapid and smooth induction, reliable.[3]Controlled substance, requires trained personnel for injection, potential for tissue irritation with IP injection.[3][4]
Carbon Dioxide (CO2) < $0.10< $0.251-3 minutes5-10 minutes[5]Inexpensive, readily available, suitable for mass euthanasia.[6]Aversive to rodents, may cause distress, not recommended for neonatal rodents.[6]
Isoflurane (overdose) $0.25 - $1.00$0.50 - $2.001-2 minutes5-15 minutesNon-controlled substance, rapid induction of anesthesia.Requires a vaporizer and scavenging system, potential for personnel exposure.
Ketamine/Xylazine (overdose) $0.75 - $2.50$1.50 - $6.002-5 minutes10-20 minutesReadily available, provides anesthesia prior to death.[7][8]Slower time to death, controlled substances, potential for adverse reactions.

Table 2: Comparative Cost-Effectiveness of Euthanasia Agents for Zebrafish

AgentEstimated Cost per Liter of WaterTime to AnesthesiaTime to DeathAdvantagesDisadvantages
Tricaine Methanesulfonate (MS-222) $0.08 - $0.20 (at 250 mg/L)1-3 minutes10-20 minutes[9]FDA approved for fish, effective and reliable.[10]Requires buffering with sodium bicarbonate, light sensitive.[11][12]

Experimental Protocols for Cost-Effectiveness Assessment

The following are generalized protocols for key experiments cited in the cost-effectiveness analysis of euthanasia agents.

Protocol 1: Determination of Cost per Animal for Injectable Agents (e.g., Sodium Pentobarbital)
  • Objective: To calculate the direct cost of the euthanasia agent per animal.

  • Materials:

    • Euthanasia solution (e.g., Sodium Pentobarbital, 240 mg/mL).

    • Appropriately sized syringes and needles.

    • Animal scale.

    • Research animals (e.g., mice, rats).

  • Methodology:

    • Weigh each animal to determine the precise body weight.

    • Calculate the required volume of the euthanasia solution based on the recommended dosage (e.g., 200 mg/kg for intraperitoneal injection of sodium pentobarbital for rodents).[3][13]

    • Record the total volume of euthanasia solution used from a stock bottle.

    • Calculate the cost per mL of the euthanasia solution based on the purchase price and total volume of the bottle.

    • The cost per animal is determined by multiplying the volume administered by the cost per mL.

    • Repeat for a statistically significant number of animals to determine an average cost.

Protocol 2: Determination of Cost per Euthanasia Event for Inhalant Agents (e.g., Carbon Dioxide)
  • Objective: To estimate the cost of CO2 gas used per euthanasia event.

  • Materials:

    • Compressed CO2 gas cylinder.

    • Flowmeter and regulator.

    • Euthanasia chamber of a known volume.

    • Research animals (e.g., mice, rats).

  • Methodology:

    • Calculate the volume of the euthanasia chamber.

    • Set the CO2 flow rate to displace 30-70% of the chamber volume per minute.[5][6][14]

    • Record the duration of CO2 flow required to achieve euthanasia, including the recommended dwell time after cessation of breathing.[5][15]

    • Calculate the total volume of CO2 used (flow rate × time).

    • Determine the cost per liter of CO2 based on the price of the gas cylinder and its total volume.

    • The cost per euthanasia event is the total volume of CO2 used multiplied by the cost per liter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular mechanisms of action for key euthanasia agents and a generalized workflow for a comparative cost-effectiveness study.

Euthanasia_Agent_Mechanism cluster_Pentobarbital Sodium Pentobarbital cluster_Isoflurane Isoflurane cluster_MS222 Tricaine Methanesulfonate (MS-222) Pentobarbital Pentobarbital GABA_A_Receptor GABA_A_Receptor Pentobarbital->GABA_A_Receptor Binds to Chloride_Channel Chloride_Channel GABA_A_Receptor->Chloride_Channel Prolongs opening of Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increases Cl- influx, causing CNS_Depression CNS_Depression Neuronal_Hyperpolarization->CNS_Depression Leads to Respiratory_Arrest Respiratory_Arrest CNS_Depression->Respiratory_Arrest Results in Isoflurane Isoflurane GABA_A_Receptor_Iso GABA_A_Receptor_Iso Isoflurane->GABA_A_Receptor_Iso Potentiates Chloride_Channel_Iso Chloride_Channel_Iso GABA_A_Receptor_Iso->Chloride_Channel_Iso Increases Cl- influx Neuronal_Hyperpolarization_Iso Neuronal_Hyperpolarization_Iso Chloride_Channel_Iso->Neuronal_Hyperpolarization_Iso Causes CNS_Depression_Iso CNS_Depression_Iso Neuronal_Hyperpolarization_Iso->CNS_Depression_Iso Leads to Cardiac_Arrest Cardiac_Arrest CNS_Depression_Iso->Cardiac_Arrest Results in MS222 MS222 Sodium_Channels Sodium_Channels MS222->Sodium_Channels Blocks voltage-gated Action_Potential_Block Action_Potential_Block Sodium_Channels->Action_Potential_Block Prevents Sensory_and_Motor_Blockade Sensory_and_Motor_Blockade Action_Potential_Block->Sensory_and_Motor_Blockade Leads to CNS_Depression_Fish CNS_Depression_Fish Sensory_and_Motor_Blockade->CNS_Depression_Fish Causes Respiratory_and_Cardiac_Failure Respiratory_and_Cardiac_Failure CNS_Depression_Fish->Respiratory_and_Cardiac_Failure Results in

Fig 1. Simplified signaling pathways of common chemical euthanasia agents.

Cost_Effectiveness_Workflow cluster_Planning Phase 1: Planning and Agent Selection cluster_Data_Collection Phase 2: Data Collection cluster_Analysis Phase 3: Analysis and Comparison cluster_Reporting Phase 4: Reporting and Protocol Development Define_Species Define Animal Species and Number Select_Agents Select Candidate Euthanasia Agents Define_Species->Select_Agents Cost_Analysis Direct Cost Analysis per Animal/Event Select_Agents->Cost_Analysis Efficacy_Testing Efficacy Testing (Time to Unconsciousness/Death) Select_Agents->Efficacy_Testing Personnel_Time Personnel Time and Training Requirements Select_Agents->Personnel_Time Review_Guidelines Review AVMA/IACUC Guidelines Review_Guidelines->Select_Agents Data_Aggregation Aggregate Quantitative Data Cost_Analysis->Data_Aggregation Efficacy_Testing->Data_Aggregation Personnel_Time->Data_Aggregation Comparative_Tables Create Comparative Tables Data_Aggregation->Comparative_Tables Qualitative_Assessment Qualitative Assessment (e.g., Animal Welfare) Data_Aggregation->Qualitative_Assessment Final_Report Generate Final Comparison Guide Comparative_Tables->Final_Report Qualitative_Assessment->Final_Report SOP_Development Develop/Update Institutional SOPs Final_Report->SOP_Development

Fig 2. Experimental workflow for comparative cost-effectiveness analysis.

Conclusion

The choice of a chemical euthanasia agent in a research setting is a multifaceted decision. While carbon dioxide is often the most cost-effective option for rodents, concerns about animal welfare may lead researchers to consider injectable agents like sodium pentobarbital, despite their higher cost and stricter handling requirements. For aquatic species, MS-222 remains the standard due to its efficacy and regulatory approval. Ultimately, the most appropriate agent will depend on the specific experimental needs, institutional resources, and a commitment to upholding the highest standards of animal welfare. This guide provides a framework for making an informed and objective decision.

References

Safety Operating Guide

Proper Disposal of Embutramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of embutramide, a potent sedative and a component of veterinary euthanasia solutions, is a critical aspect of laboratory safety and regulatory adherence. As a Schedule III controlled substance in the United States, this compound requires stringent disposal protocols to prevent environmental contamination and potential misuse.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound and associated waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile, when handling this compound.[2][3]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[2]

  • Lab Coat: A lab coat or apron should be worn to prevent contamination of personal clothing.[3]

  • Ventilation: Handle this compound in a well-ventilated area. A fume hood is recommended if there is a risk of aerosolization.[3]

Disposal of Unused or Expired this compound Solution

Due to its classification as a controlled substance, this compound cannot be disposed of through standard laboratory waste streams.[3] The primary goal of disposal is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance.[4]

Key Disposal Steps:

  • Contact EHS: Your institution's EHS department is the primary point of contact for the disposal of controlled substances.[3][5] They will coordinate with licensed hazardous waste vendors for proper disposal.

  • Segregation and Labeling: Separate expired or unwanted this compound from active inventory. The container must be clearly labeled as "Hazardous Waste," and the contents, including the concentration of this compound, must be clearly indicated.[3]

  • Record Keeping: Meticulously document the disposal of this compound in your controlled substance logs as required by the Drug Enforcement Administration (DEA) and your institution.[3][4] This documentation should include the date, time, volume disposed of, and the method of disposal.[3]

  • Waste Pickup: Arrange for a hazardous waste pickup with your EHS office.[3]

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound must be treated as hazardous waste.[3]

  • Contaminated PPE: Gloves, absorbent pads, and other disposable materials contaminated with this compound should be collected in a labeled hazardous waste bag for incineration.[3]

  • Empty Containers: Empty this compound containers must be triple-rinsed prior to disposal and may be disposed of according to local regulations.[2]

  • Sharps: Used needles and syringes should be placed in a puncture-resistant sharps container for disposal.[2]

Disposal of Animal Carcasses Euthanized with this compound

Animal carcasses containing this compound are toxic to wildlife.[2] Scavenging animals that consume the carcass material may be killed.[2] Therefore, proper disposal is crucial.

Disposal Methods:

  • Incineration: This is often the preferred method to ensure the complete destruction of the drug.

  • Deep Burial: Carcasses must be buried deep enough to prevent scavenging by wildlife, in compliance with state and local laws.[2]

  • Rendering: Some rendering companies may not accept carcasses euthanized with barbiturates due to the persistence of the compounds. It is essential to check with the rendering company beforehand.[6]

It is a best practice to confirm the animal's death before disposal by checking for the absence of a heartbeat and the blink reflex.[7]

Quantitative Data Summary

ParameterValue/InformationSource
DEA Schedule Schedule III[1]
Toxicity Toxic to wildlife. Birds and mammals feeding on treated animals may be killed.[2]
Disposal Standard Rendered "non-retrievable"[4][8]
Record Keeping Required for all controlled substances, including disposal.[4]

Experimental Protocols

The disposal procedures outlined above are based on regulatory guidelines and best practices for handling controlled substances and hazardous waste. Specific experimental protocols involving this compound should include a detailed waste disposal plan that aligns with these procedures and is approved by the institution's EHS office and Institutional Animal Care and Use Committee (IACUC).

Logical Workflow for this compound Disposal

EmbutramideDisposal cluster_preparation Preparation & Handling cluster_waste_streams Waste Segregation cluster_disposal_actions Disposal Procedures cluster_finalization Completion start This compound to be Disposed ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe consult_ehs Consult Institutional EHS Office ppe->consult_ehs unused_solution Unused/Expired this compound Solution consult_ehs->unused_solution Identify Waste Type contaminated_materials Contaminated Materials (PPE, Containers, Sharps) consult_ehs->contaminated_materials Identify Waste Type euthanized_carcass Euthanized Animal Carcass consult_ehs->euthanized_carcass Identify Waste Type label_waste Label as Hazardous Waste unused_solution->label_waste contaminated_materials->label_waste incineration_burial Incineration or Deep Burial euthanized_carcass->incineration_burial record_keeping Document in Controlled Substance Log label_waste->record_keeping waste_pickup Arrange EHS Hazardous Waste Pickup record_keeping->waste_pickup end Disposal Complete waste_pickup->end incineration_burial->end

Caption: Logical workflow for the proper disposal of this compound and associated waste materials.

References

Safeguarding Your Research: Essential Protocols for Handling Embutramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the handling and disposal of Embutramide, a potent substance used in veterinary euthanasia solutions. Adherence to these protocols is essential to minimize exposure risks and ensure responsible disposal.

This compound is a hazardous substance that can be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] It can cause serious eye irritation, drowsiness or dizziness, and may damage an unborn child.[1][2][3][4][5][6] Therefore, stringent adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound formulations.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesConsider double gloving. The flammability of the product may impact the selection of hand protection.[1][2][6]
Eye Protection Safety glasses with side shields or gogglesIn case of dusty conditions, mists, or aerosols, appropriate goggles should be worn.[1][2][6]
Face Protection FaceshieldRecommended if there is a potential for direct contact with dusts, mists, or aerosols.[1][2][6]
Body Protection Work uniform or laboratory coatAdditional garments like sleevelets, aprons, gauntlets, or disposable suits should be used based on the task to avoid exposed skin.[1][2][6]
Respiratory Protection Air-purifying respiratorUse is limited. A positive pressure air-supplied respirator is necessary for potential uncontrolled release, unknown exposure levels, or when air-purifying respirators may not offer adequate protection.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to maintain a safe working environment. The following step-by-step operational plan outlines the procedures to be followed before, during, and after handling the substance.

Pre-Handling Procedures:

  • Obtain Special Instructions: Before use, obtain and thoroughly read all safety instructions.[1][3][4][5][6]

  • Ensure Proper Ventilation: Work in a well-ventilated area. If ventilation is insufficient, use local exhaust ventilation.[3][4]

  • Inspect PPE: Ensure all necessary personal protective equipment is available, in good condition, and correctly worn.

  • Locate Safety Equipment: Confirm the location and accessibility of eye flushing systems and safety showers.[1][2][3][5]

  • Prepare a Spill Kit: Have a spill kit readily available in the work area.

Handling Procedures:

  • Avoid Contact: Do not get the substance in the eyes, on the skin, or on clothing.[4] Do not breathe mist or vapors.[1][4][5][6] Do not swallow.[4]

  • Prevent Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][3][5][6]

  • Grounding and Bonding: Take precautionary measures against static discharges.[2][3][5]

  • Use Non-Sparking Tools: Employ non-sparking tools when handling the substance.[2][3]

  • No Eating, Drinking, or Smoking: Do not eat, drink, or smoke when using this product.[1][2][3][5][6]

Post-Handling Procedures:

  • Thorough Washing: Wash skin thoroughly after handling.[1][2][5][6]

  • Decontaminate and Remove PPE: Use appropriate degowning techniques to remove potentially contaminated clothing.[1][2][6] Wash contaminated clothing before reuse.[1][2] Thoroughly clean shoes before reuse.[1][2][3]

  • Proper Storage: Keep the container tightly closed in a cool, well-ventilated place.[1][2] Store in properly labeled containers and keep locked up.[1][2]

Disposal Plan for this compound

Proper disposal of this compound and associated waste is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers should be considered hazardous waste.

  • Designated Waste Containers: Place all this compound waste into clearly labeled, sealed, and leak-proof containers.

Disposal Procedures:

  • Follow Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Empty Containers: Do not reuse empty containers. They should be disposed of in the same manner as the hazardous waste.

  • Spill Management: In case of a spill, prevent further leakage if safe to do so.[2][3] Contain the spill with inert absorbent material.[2] Suppress gases, vapors, or mists with a water spray jet.[2] Advise local authorities if significant spillages cannot be contained.[2][3]

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Obtain & Review Safety Instructions B Ensure Proper Ventilation A->B C Inspect & Don PPE B->C D Verify Safety Equipment Location C->D E Avoid Direct Contact & Inhalation D->E F Control Ignition Sources E->F G Handle Substance F->G H Wash Thoroughly G->H I Doff & Decontaminate PPE H->I J Store this compound Securely I->J K Segregate Waste I->K J->K L Package Waste in Labeled Containers K->L M Dispose via Approved Waste Management L->M

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Embutramide
Reactant of Route 2
Reactant of Route 2
Embutramide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.